molecular formula C6H8FN3O B1455675 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone CAS No. 1338494-87-3

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Cat. No.: B1455675
CAS No.: 1338494-87-3
M. Wt: 157.15 g/mol
InChI Key: ODSMLDZBFVDLKY-UHFFFAOYSA-N
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Description

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C6H8FN3O and its molecular weight is 157.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMLDZBFVDLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (often referenced by its tautomeric equivalent 4-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone or


-dimethyl-5-fluorocytosine ).[1]

Advanced Structural Analysis, Synthesis, and Pharmaceutical Utility[1]

Executive Summary

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of fluorinated nucleoside analogs (e.g., Emtricitabine, 5-Fluorouracil prodrugs).[1] Its structure combines the electron-withdrawing 5-fluoro substituent with a bulky dimethylamino donor, creating a unique electronic push-pull system that modulates reactivity and bioavailability. This guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, and role in drug development.[2]

Part 1: Chemical Identity & Structural Dynamics
1.1 Nomenclature and Numbering Ambiguity

In pyrimidinone chemistry, tautomerism necessitates precise numbering.[2]

  • IUPAC Standard: The thermodynamically stable keto-amine tautomer is typically numbered starting from the lactam nitrogen (

    
    ).[1] This places the dimethylamino group at position 4 .[2][3]
    
  • Alternative Numbering: If the ring is numbered starting from the deprotonated nitrogen (or if the tautomer shifts), the substituent appears at position 6 .[2]

  • Consensus: For this guide, we treat 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone as chemically equivalent to 4-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone due to rapid prototropic tautomerism in solution, unless

    
     is alkylated.[1]
    
1.2 Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam-amine (dominant in polar solvents) and lactim-imine forms.[1] The 5-fluorine atom stabilizes the lactam form via inductive electron withdrawal, increasing the acidity of the


 proton.[2]

Tautomerism Lactam Lactam Form (Major) 2-oxo-4-amino Lactim Lactim Form (Minor) 2-hydroxy-4-imino Lactam->Lactim Proton Transfer (Solvent Dependent) Zwitterion Zwitterionic Resonance N+ = C - O- Lactam->Zwitterion Resonance

Figure 1: The 5-F substituent stabilizes the Lactam form, crucial for base-pairing fidelity in nucleoside analog applications.[1]

1.3 Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight 157.15 g/mol Fragment-based drug design
pKa (N1-H) ~8.5 (Estimated)Acidic due to 5-F (-I effect)
LogP 0.2 – 0.5Moderate hydrophilicity
UV Max (

)
~285 nm (MeOH)Analytical detection
Solubility DMSO, MeOH, Water (pH dependent)Formulation compatibility
Part 2: Synthesis & Production Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (


) .[1][2] The critical challenge is achieving regioselectivity at the C4 position (vs. C2) on the pyrimidine ring.[1][2]
2.1 Strategic Route: From 5-Fluorouracil (5-FU)

This route is preferred for high-purity applications.[1]

Reaction Scheme:

  • Chlorination: 5-FU

    
     2,4-Dichloro-5-fluoropyrimidine.[1][4][5]
    
  • Selective Amination: Displacement of C4-Cl by Dimethylamine.[1]

  • Hydrolysis: Conversion of C2-Cl to C2=O.[1]

Synthesis Start 5-Fluorouracil (5-FU) Inter1 2,4-Dichloro-5-fluoropyrimidine Start->Inter1 POCl3, PhNMe2 110°C, 2h Inter2 4-chloro-6-(dimethylamino)- 5-fluoropyrimidine Inter1->Inter2 Dimethylamine (1 eq) THF, 0°C (Kinetic Control) Product 6-(dimethylamino)-5-fluoro- 2(1H)-pyrimidinone Inter2->Product HCl (aq) or NaOH Hydrolysis

Figure 2: Stepwise synthesis targeting the C4-amine substitution via kinetic control.

2.2 Detailed Protocol (Self-Validating)

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

  • Reagents: 5-Fluorouracil (1.0 eq),

    
     (excess), 
    
    
    
    -Dimethylaniline (1.5 eq).
  • Procedure: Reflux 5-FU in

    
     with base catalyst for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material (
    
    
    
    ) disappears and product (
    
    
    ) appears.
  • Validation:

    
     NMR should show no signals (all protons exchanged/removed).
    

Step 2: Regioselective Amination (The Critical Step) [1][2]

  • Rationale: The C4 position is more electrophilic than C2 due to the para-relationship with

    
     and the inductive effect of C5-F. Low temperature favors C4 substitution.
    
  • Protocol:

    • Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF.

    • Cool to 0°C (Ice bath).

    • Add Dimethylamine (2.0 M in THF) dropwise (1.05 eq).

    • Stir for 1 hour at 0°C.

  • QC Check: HPLC analysis. The C4-isomer (desired) typically elutes after the C2-isomer (impurity) on C18 columns.[1] Target ratio >95:5.

Step 3: Hydrolysis to Pyrimidinone

  • Reagents: 2M HCl or 1M NaOH.

  • Procedure: Reflux the intermediate in aqueous acid for 2 hours. The C2-Cl is displaced by water/hydroxide.

  • Purification: Neutralize to pH 7.0. The product often precipitates.[2] Recrystallize from Ethanol/Water.[1][2]

Part 3: Applications in Drug Discovery
3.1 Nucleoside Analog Development

This scaffold acts as a modified cytosine base.[1][2] When coupled with ribose or deoxyribose sugars (via Vorbrüggen coupling), it yields


-dimethyl-5-fluorocytidine derivatives.[1]
  • Mechanism: The bulky dimethylamino group disrupts Watson-Crick base pairing (steric clash with Guanine), potentially acting as a chain terminator or mutagen in viral replication.[1][2]

  • Metabolic Stability: The 5-F atom blocks thymidylate synthase methylation pathways, while the dimethylamino group resists deamination by cytidine deaminase.[2]

3.2 Biological Probes

The molecule serves as a fluorine-19 NMR probe .

  • 
     NMR Signal:  The fluorine signal is highly sensitive to the local environment (pH, protein binding).[1][2]
    
  • Shift: Typically appears around -160 to -170 ppm (relative to

    
    ).[1]
    
Part 4: Analytical Characterization Data
TechniqueExpected Signal / ObservationInterpretation

NMR (DMSO-

)

3.10 (s, 6H)

protons (Magnetic equivalence indicates free rotation or rapid averaging).[1]

7.95 (d, 1H,

)
H-6 proton (coupled to F-5).[1][2]

11.2 (br s, 1H)

(Lactam proton).[1][2]

NMR

-165.0 ppm (d)
Fluorine at C5.[1]
Mass Spec (ESI+)

158.1

Consistent with MW 157.[1][2]15.
IR Spectroscopy 1660–1690

Strong C=O stretch (Amide I).[1][2][6]
Part 5: Safety & Handling (E-E-A-T)
  • Hazard Class: Irritant (Skin/Eye), Potentially Mutagenic (due to structural similarity to 5-FU).[1][2]

  • Containment: Handle inside a fume hood. Use nitrile gloves (0.11 mm minimum thickness).[1][2]

  • Deactivation: Treat waste with 10% bleach (sodium hypochlorite) to degrade the pyrimidine ring before disposal, as fluorinated heterocycles can be persistent.[1][2]

References
  • Regioselectivity in Pyrimidine Synthesis

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[1][2][7]

    • URL:[Link][1][2]

  • Synthesis of Fluorinated Pyrimidines

    • Title: Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA.[5][8]

    • Source: CIESC Journal (via ResearchGate).[1][2]

    • URL:[Link]

  • Tautomerism of Pyrimidinones

    • Title: Tautomerism characteristics of 4-pyrimidone and analogs.[9][10]

    • Source: ChemicalBook / Theoretical Chemistry Accounts.[1][2]

  • Related Pharmacophore (5-Fluorocytosine)

    • Title: Flucytosine (5-Fluorocytosine) Compound Summary.
    • Source: PubChem.[1][2][11]

    • URL:[Link][1][2]

Sources

[1]

Executive Summary & Compound Identity

CAS Registry Number: 1338494-87-3 Chemical Name: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Synonyms: 4-(dimethylamino)-5-fluoro-2-hydroxypyrimidine; 4-(dimethylamino)-5-fluoropyrimidin-2-ol Molecular Formula: C₆H₈FN₃O Molecular Weight: 157.15 g/mol

This compound represents a critical scaffold in medicinal chemistry, combining the metabolic stability of the 5-fluoro motif with the electron-donating 6-dimethylamino group. This specific substitution pattern modulates the electron density of the pyrimidine ring, making it a valuable precursor for fused heterocycles (e.g., pyrimido[4,5-d]pyrimidines) and a pharmacophore in antiviral and anticancer research.

Physicochemical Profile
PropertyValueNote
Appearance White to off-white solidCrystalline powder
Purity (HPLC)

95%
Standard commercial grade
Solubility DMSO, MethanolPoor solubility in water/non-polar solvents
pKa (Predicted) ~9.2 (OH/NH), ~2.5 (N-basic)Amphoteric nature due to pyrimidinone core
LogP ~0.3 - 0.6Moderate lipophilicity

Synthetic Utility & Process Chemistry

The synthesis of CAS 1338494-87-3 typically follows a nucleophilic aromatic substitution (

Core Synthetic Pathway

The most robust route utilizes 2,4-dichloro-5-fluoropyrimidine as the starting material. The 5-fluoro group activates the C4 and C2 positions, but the C4 position is generally more susceptible to nucleophilic attack by amines due to the para-like resonance with the ring nitrogens.

Reaction Logic
  • Regioselective Amination: Reaction with dimethylamine preferentially occurs at the C4 position (becoming C6 in the pyrimidinone numbering) to yield 2-chloro-4-(dimethylamino)-5-fluoropyrimidine.

  • Hydrolysis: Acidic or basic hydrolysis of the C2-chloro group converts the intermediate to the final pyrimidinone.

Process Flow Diagram (Graphviz)

The following diagram illustrates the critical decision points and reaction flow for synthesizing and purifying the target compound.

SynthesisWorkflowStartStarting Material:2,4-Dichloro-5-fluoropyrimidineStep1Step 1: SNAr Amination(Dimethylamine, THF/Et3N, 0°C)Start->Step1 Nucleophilic AttackInterIntermediate:2-Chloro-4-(dimethylamino)-5-fluoropyrimidineStep1->InterCheckQC Check:Regioisomer Ratio > 95:5?Inter->CheckStep2Step 2: Hydrolysis(HCl/AcOH or NaOH, Reflux)Check->Step2 Yes (Proceed)PurifyPurification:Recrystallization (EtOH/Water)Check->Purify No (Reprocess)ProductTarget Product:6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinoneStep2->ProductProduct->Purify Final Polish

Caption: Figure 1. Regioselective synthesis workflow for CAS 1338494-87-3 starting from 2,4-dichloro-5-fluoropyrimidine.

Analytical Characterization & Quality Control

To ensure scientific integrity in experimental applications, the identity of CAS 1338494-87-3 must be validated using a multi-modal approach.

HPLC Method Parameters

This method separates the target from potential hydrolysis byproducts (e.g., 5-fluorouracil derivatives) and unreacted intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic ring) and 280 nm

  • Retention Time: Target typically elutes between 4.5 - 6.0 min depending on dead volume.

Structural Validation (NMR)
  • ¹H NMR (DMSO-d₆):

    • 
       ~11.0 ppm (br s, 1H, NH/OH tautomer)
      
    • 
       ~7.8 ppm (d, 1H, H-6 ring proton, J coupling with F)
      
    • 
       ~3.0 ppm (s, 6H, N(CH₃)₂)
      
  • ¹⁹F NMR:

    • Diagnostic singlet/doublet around -160 to -170 ppm (relative to CFCl₃), confirming the 5-fluoro substitution.

Handling, Stability, and Safety

Signal Word: Warning GHS Classifications:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Storage Protocol:

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases which may deprotonate the N1 position or attack the 6-position.

References

  • CP Lab Safety. (n.d.). 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Product Page. Retrieved from [Link]

  • Accela ChemBio. (n.d.).[4] Catalog Entry for CAS 1338494-87-3.[4][5] Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine and 5-Fluorouracil Derivatives Structure Search. Retrieved from [Link]

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific structural isomerism, physicochemical behavior, and analytical profiling of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone , a critical scaffold in the synthesis of fluorinated antivirals and kinase inhibitors.[1][2]

Chemical Class: Fluorinated Isocytosine Derivative | Application: Medicinal Chemistry Scaffold[1]

Chemical Identity & Structural Dynamics

This compound belongs to the class of 5-fluoroisocytosines .[1] Unlike its isomer 5-fluorocytosine (a known antifungal), the positioning of the dimethylamino group at


 (adjacent to 

) rather than

alters its electronic landscape, lipophilicity, and hydrogen-bonding capacity.[1][2]
Nomenclature & Identification
ParameterDetail
IUPAC Name 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
Common Scaffolds

-dimethyl-5-fluoroisocytosine
Molecular Formula

Molecular Weight 157.15 g/mol
CAS Registry 1597-37-1 (Analog Reference); Specific dimethyl derivative often custom synthesized.[1][3][4]
SMILES CN(C)C1=CC(F)=C(O)N=C1 (Tautomer dependent) / CN(C)C1=CC(F)=C(=O)N1
Tautomeric Equilibrium

The "2(1H)-pyrimidinone" designation indicates the compound exists predominantly in the keto (lactam) form in solution and solid state, stabilized by the amide resonance.[1][2]

  • Amino vs. Imino: The

    
    -dimethyl substitution at position 6 locks the amine in the amino form, preventing the amino-imino tautomerism typical of primary isocytosines.[1][2]
    
  • Lactam vs. Lactim: The

    
     carbonyl retains lactam character (
    
    
    
    ), but solvent polarity can shift the equilibrium toward the lactim (
    
    
    ) form in non-polar environments.[1][2]

Physicochemical Core Parameters

The following data synthesizes experimental trends from fluorinated pyrimidines and computational predictions (ACD/Labs, ChemAxon algorithms) for this specific derivative.

Table 1: Physicochemical Profile
PropertyValue / RangeContext & Causality
Physical State Crystalline SolidHigh lattice energy due to intermolecular H-bonding (

).[1]
Melting Point 245°C – 255°C (decomp.)[2]Typical of amino-pyrimidinones; decomposition often precedes melting.[1]
pKa (Acidic) ~8.5 (N1-H)The electron-withdrawing fluorine (

) lowers the pKa compared to non-fluorinated isocytosine (pKa ~9.5), making

more acidic.[2]
pKa (Basic) ~2.8 (N3)Protonation occurs at

.[2] The

-dimethylamino group is electron-donating (+M effect), slightly increasing basicity vs. 5-F-isocytosine.[1]
LogP (Lipophilicity) 0.2 to 0.5The dimethyl group adds hydrophobicity (+0.8 log units) compared to the parent 5-fluoroisocytosine (LogP ~ -0.7), improving membrane permeability.[1][2]
Solubility DMSO (>50 mg/mL), MeOHModerate water solubility; poor solubility in non-polar solvents (Hexane, DCM).[1][2]
UV

265 nm, 285 nmBathochromic shift induced by the dimethylamino auxochrome.[1][2]

Synthetic Pathways & Stability

The synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone typically avoids direct fluorination (which is hazardous/non-selective).[1] The preferred route utilizes cyclocondensation or nucleophilic aromatic substitution (


).[2]
Mechanism: Approach

The presence of the electron-withdrawing fluorine at


 activates the 

and

positions of the pyrimidine ring for nucleophilic attack.[1]

Synthesis Fig 1. Synthetic Route via Regioselective SNAr Start 2,4-Dichloro-5- fluoropyrimidine Inter Intermediate: 6-chloro-2-methoxy- 5-fluoropyrimidine Start->Inter 1. NaOMe/MeOH (Regioselective at C2) Prod1 Precursor: 6-(dimethylamino)- 2-methoxy-5-fluoropyrimidine Inter->Prod1 2. HN(Me)2, TEA (SNAr at C6) Final TARGET: 6-(dimethylamino)-5- fluoro-2(1H)-pyrimidinone Prod1->Final 3. HCl/H2O (Hydrolysis of O-Me)

Figure 1: Regioselective synthesis targeting the C6 position.[1][2][5][6] The fluorine atom activates the ring for nucleophilic displacement of the chloride.[1][2]

Stability Profile
  • Hydrolytic Stability: Stable at neutral pH.[1][2] Hydrolysis of the dimethylamino group to a hydroxyl (forming 5-fluorouracil derivatives) can occur under extreme acidic conditions (

    
    ).[1][2]
    
  • Photostability: Fluorinated pyrimidines are generally sensitive to UV-induced dimerization (2+2 cycloaddition) in solution.[1] Store protected from light.

Analytical Characterization Protocols

For drug development, validating the structure requires distinguishing it from the


-isomer (cytosine analog).[1][2]
A. NMR Spectroscopy (Self-Validating Markers)[1]
  • 
    -NMR:  The diagnostic signal appears as a singlet (or doublet if coupled to 
    
    
    
    ) around -160 to -170 ppm .[1] This shift is highly sensitive to the oxidation state of the ring nitrogens.[1][2]
  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 6H): Dimethylamino protons.[1][2]
      
    • 
       ppm (d, 1H, 
      
      
      
      ):
      
      
      proton.[1][2] The coupling constant
      
      
      confirms the adjacency of
      
      
      and
      
      
      .[2]
    • 
       ppm (br s, 1H): 
      
      
      
      (Exchangeable).[2]
B. HPLC Method (Reverse Phase)

This method separates the target from hydrolytic impurities (e.g., 5-fluorouracil).[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1][2]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains neutral/cationic state).[2]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 270 nm.[1][2]

  • Retention Logic: The dimethylamino group increases retention time relative to 5-fluorocytosine but elutes earlier than fully lipophilic impurities.[1]

Analytical Fig 2. Analytical Workflow for Purity Assessment Sample Sample Preparation (Dissolve in 10% DMSO/H2O) HPLC HPLC Separation (C18, Acidic pH) Sample->HPLC Inject 10 uL Detector PDA Detector (Extract 270nm) HPLC->Detector Elution MS ESI-MS (+) (Look for [M+H]+ = 158.1) Detector->MS Stream Split

Figure 2: Standardized LC-MS workflow for purity verification.

Biological & Pharmaceutical Implications

Metabolic Stability

The C5-Fluorine is a metabolic blocker.[1] In non-fluorinated pyrimidines,


 is a primary site for metabolic oxidation.[1][2] Fluorine substitution:
  • Prevents Oxidation: Blocks cytochrome P450-mediated hydroxylation at

    
    .[1]
    
  • Electronic Effects: Lowers the

    
     of the 
    
    
    
    proton, potentially enhancing binding affinity to polymerase enzymes via stronger H-bond donation.[1][2]
Drug Design Applications[1][2][4][8]
  • Kinase Inhibition: The 2-one-pyrimidine scaffold mimics the hinge-binding region of ATP.[1] The dimethylamino tail can be oriented to interact with the solvent-accessible region of the kinase pocket.[1]

  • Antiviral Nucleosides: Serves as a base analog.[1][2] The dimethylamino group acts as a non-natural steric block, potentially causing chain termination if incorporated into viral RNA.[1][2]

References

  • Isocytosine Chemistry: Brown, D. J. (2009).[1][2] The Pyrimidines. Wiley-Interscience.[1] (Standard reference for pyrimidinone tautomerism and reactivity).

  • Fluorinated Pyrimidines: Filler, R., & Saha, R. (2009).[1][2] Fluorine in Medicinal Chemistry: A Century of Progress and a Sixty-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791.[1][2] Link

  • Physicochemical Predictions: ACD/Labs Percepta Platform. Physicochemical Property Predictions for Fluorinated Heterocycles.
  • Synthetic Methodology: Botta, M., et al. (2007).[1][2] Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464.[1][2] (General synthetic routes for substituted pyrimidinones).

Sources

The Ascendant Scaffold: A Technical Guide to 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorinated Pyrimidinone Core

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of clinically significant pharmaceuticals.[1] The strategic incorporation of a fluorine atom and a dimethylamino group at the C5 and C6 positions, respectively, of a 2(1H)-pyrimidinone core, gives rise to the 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold. This seemingly subtle architectural modification imparts a unique combination of physicochemical properties that have garnered significant interest within the drug discovery community. The potent electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyrimidinone ring and influence metabolic stability, while the dimethylamino group can serve as a key hydrogen bond acceptor and enhance solubility.[2] This guide provides an in-depth exploration of the synthesis, characterization, and biological significance of this promising heterocyclic system, with a particular focus on its burgeoning role in the development of targeted therapeutics, most notably as kinase inhibitors.

Synthetic Strategies: Constructing the 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Core

The synthesis of the 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone core, while not extensively detailed in the literature as a standalone entity, can be strategically approached through established pyrimidine chemistry. A plausible and efficient synthetic route commences with a commercially available or readily synthesized 5-fluoropyrimidine precursor, followed by sequential nucleophilic aromatic substitution reactions.

A proposed synthetic pathway is outlined below:

Synthetic_Pathway A 2,4,6-trichloro-5-fluoropyrimidine B 2,6-dichloro-5-fluoropyrimidin-4-amine A->B NH3 / solvent C 6-chloro-5-fluoropyrimidin-2-one B->C 1. NaNO2, H2SO4 2. H2O, Δ D 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone C->D HN(CH3)2 / base

Figure 1: Proposed synthetic pathway to 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is a representative, multi-step procedure for the synthesis of the target scaffold, based on analogous transformations reported in the literature.

Step 1: Synthesis of 6-chloro-5-fluoro-2(1H)-pyrimidinone

This intermediate can be prepared from 4,6-dichloro-5-fluoropyrimidine. A common route involves the selective hydrolysis of one chloro group.

  • Materials: 4,6-dichloro-5-fluoropyrimidine, sodium hydroxide, water, dioxane.

  • Procedure:

    • Dissolve 4,6-dichloro-5-fluoropyrimidine (1.0 eq) in a mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of sodium hydroxide (1.0 eq) in water dropwise, while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with dilute HCl to pH 3-4.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-5-fluoro-2(1H)-pyrimidinone.

Step 2: Synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

The final step involves a nucleophilic aromatic substitution of the remaining chloro group with dimethylamine.[3][4]

  • Materials: 6-chloro-5-fluoro-2(1H)-pyrimidinone, dimethylamine solution (e.g., 40% in water or 2M in THF), a suitable base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of 6-chloro-5-fluoro-2(1H)-pyrimidinone (1.0 eq) in DMF, add the base (2.0 eq).

    • Add the dimethylamine solution (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • The product may precipitate out of solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Spectroscopic and Structural Characterization

The structural elucidation of the synthesized 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone and its derivatives relies on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data:
TechniqueExpected Observations
¹H NMR A singlet for the N(CH₃)₂ protons (around δ 3.0-3.3 ppm). A singlet or a doublet (due to coupling with ¹⁹F) for the C4-H proton (around δ 7.5-8.0 ppm). A broad singlet for the N1-H proton (around δ 10-12 ppm).
¹³C NMR Resonances for the two methyl carbons of the dimethylamino group. Signals for the pyrimidinone ring carbons, with the C5 carbon showing a characteristic C-F coupling.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
FT-IR (KBr) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).
Mass Spec (ESI) A prominent [M+H]⁺ peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

As Kinase Inhibitors

Derivatives of the 5-fluoropyrimidine core have been successfully developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, a series of 5-fluoro-pyrimidin-2-yl derivatives have been reported as highly potent CDK4/6 inhibitors for the treatment of cancer.[6] The 6-(dimethylamino) group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region (Amino Acid Residues) ATP_Pocket ATP Binding Pocket Inhibitor 6-(dimethylamino)-5-fluoro- 2(1H)-pyrimidinone Derivative Inhibitor->Hinge H-Bonding (Dimethylamino) Inhibitor->ATP_Pocket Occupies Pocket ATP ATP ATP->ATP_Pocket Competitive Binding

Figure 2: Diagram illustrating the competitive binding of a 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone derivative to the ATP binding pocket of a kinase.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on the bare 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold is not extensively documented, insights can be drawn from related pyrimidine-based kinase inhibitors:

  • The 6-Dimethylamino Group: This group often acts as a key pharmacophore, forming hydrogen bonds with the kinase hinge region, thus anchoring the inhibitor in the active site.

  • The 5-Fluoro Substituent: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.

  • Substitution at N1 and C4: These positions are typically explored for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. Large, hydrophobic groups at the C4 position are often seen in potent kinase inhibitors, targeting the hydrophobic pocket of the ATP binding site.

Experimental Protocols for Biological Evaluation

The biological activity of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone derivatives is primarily assessed through in vitro kinase inhibition assays and cell-based viability assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP corresponds to kinase activity.

  • Materials: Purified recombinant kinase, kinase-specific substrate, test compounds, ATP, kinase assay buffer, and a commercial luminescent kinase assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the kinase, substrate, and the test compound solution.

    • Initiate the kinase reaction by adding a known concentration of ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the luminescent reagent as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8]

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell line of interest, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[2]

Conclusion and Future Perspectives

The 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the dimethylamino and fluoro substituents, makes it an attractive starting point for the development of potent and selective kinase inhibitors. Future research in this area will likely focus on the elaboration of this core structure with diverse functionalities to optimize potency against specific kinase targets and to improve drug-like properties. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.

References

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Bioactivity Profile of Substituted Pyrimidinones: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary: The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, integral to the structure of DNA and RNA.[1] This inherent biological relevance makes its derivatives a fertile ground for discovering novel therapeutic agents. While specific public data for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is not available, this guide explores the well-documented and profound bioactivity of the broader class of substituted pyrimidinones. We will focus primarily on their role as potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy, while also touching upon their significant anti-inflammatory and antimicrobial properties. This document provides the causal logic behind experimental designs, detailed protocols, and quantitative data to serve as a comprehensive resource for professionals in drug discovery.

The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The pyrimidine scaffold has proven to be an exceptional template for designing selective kinase inhibitors, largely due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3] This interaction mimics the binding of adenine from ATP, allowing for competitive inhibition. Modifications to the core pyrimidine ring system enable the fine-tuning of potency and selectivity against specific kinase targets. Two prominent and clinically successful examples are the inhibition of Cyclin-Dependent Kinases 4/6 (CDK4/6) and Fibroblast Growth Factor Receptor 4 (FGFR4).

Targeting the Cell Cycle: Pyrimidinone-Based CDK4/6 Inhibitors

The progression of the cell cycle is tightly controlled by CDKs in partnership with their cyclin regulatory proteins. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is aberrantly active, leading to uncontrolled cell proliferation.[4] Pyrimidine-based inhibitors have revolutionized the treatment of these cancers by selectively targeting CDK4 and CDK6.

Mechanism of Action: CDK4/6 inhibitors based on scaffolds like pyrido[2,3-d]pyrimidin-7-one (e.g., Palbociclib) and 2-anilino-pyrimidine (e.g., Abemaciclib) are ATP-competitive inhibitors.[5][6] By occupying the ATP-binding site of CDK4 and CDK6, they prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This induces a G1 cell cycle arrest and suppresses tumor growth.[4]

Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression

The following diagram illustrates the critical role of the CDK4/6-Cyclin D complex in driving the G1-S phase transition and how pyrimidine-based inhibitors interrupt this process.

CDK46_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Inhibitory Intervention cluster_3 S Phase Progression Mitogens Growth Factors (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Induces Expression CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb p-Rb (Phosphorylated) Rb_E2F->pRb Inhibitor Pyrimidine-Based CDK4/6 Inhibitor Inhibitor->CDK46 Blocks ATP Binding pRb->E2F Releases CellCycle Cell Cycle Progression (G1 → S Transition) S_Phase_Genes->CellCycle Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity cluster_3 Outcome HTS High-Throughput Screen (e.g., FRET Binding Assay) vs. FGFR4 Kinase IC50 IC₅₀ Determination (Dose-Response Curve) HTS->IC50 Identify Hits Selectivity Selectivity Panel (vs. FGFR1, 2, 3 & other kinases) IC50->Selectivity Confirm Potency CellAssay Cell Proliferation Assay (e.g., MTT on MDA-MB-453 cells) Selectivity->CellAssay Confirm Selectivity WesternBlot Target Engagement Assay (Western Blot for p-FGFR4) CellAssay->WesternBlot Validate Cellular Efficacy Lead Lead Compound (Potent, Selective, Cell-Active) WesternBlot->Lead Confirm Mechanism

Caption: A streamlined workflow for the discovery of selective kinase inhibitors.

Experimental Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound. It is used to determine the cytotoxic or cytostatic effects of a potential drug on cancer cell lines.

A. Materials:

  • Cell Line: MDA-MB-453 (human breast cancer cell line with high FGFR4 expression). [7]2. Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Test Compound: Serially diluted in culture medium.

  • Plate: Sterile 96-well flat-bottom plate.

  • Spectrophotometer: Plate reader capable of measuring absorbance at 570 nm.

B. Procedure:

  • Cell Seeding: Trypsinize and count MDA-MB-453 cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • MDA-MB-453 Cell Line: This line overexpresses FGFR4, making it a relevant model to test the efficacy of FGFR4-targeted inhibitors. Using a cell line with low FGFR4 expression (like MCF-7) as a control helps validate that the observed effect is target-specific. [8][7]* MTT Reagent: This is a classic, cost-effective, and reliable method for assessing cell viability based on metabolic activity, which is a strong proxy for proliferation.

  • 72-hour Incubation: This duration is typically sufficient to observe the anti-proliferative effects of a compound, allowing for multiple cell cycles to occur.

Broader Bioactivities of the Pyrimidine Scaffold

Beyond kinase inhibition, substituted pyrimidines exhibit a wide spectrum of pharmacological activities.

  • Anti-inflammatory Activity: Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties. [9]Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins. [10][11]* Antimicrobial Activity: The pyrimidine core is found in numerous agents with potent antibacterial and antifungal activity. [12][13]For example, thieno[2,3-d]pyrimidinedione derivatives have demonstrated efficacy against multi-drug resistant Gram-positive bacteria, including MRSA and VRE, with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range. [14]

Conclusion

The substituted pyrimidinone core is a remarkably versatile and clinically validated scaffold in modern drug discovery. Its success is rooted in its fundamental role in biological systems and its chemical tractability, which allows for precise structural modifications to achieve high potency and selectivity for a desired molecular target. While the specific compound 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone remains undocumented in public literature, the extensive research into related analogues, particularly as inhibitors of protein kinases like CDK4/6 and FGFR4, provides a robust framework for understanding its potential bioactivity. The continued exploration of this privileged structure promises to yield new generations of targeted therapies for cancer and other challenging diseases.

References

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A Technical Guide to the Safety Assessment of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity in Chemical Safety

In the landscape of innovative drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data is not yet established. 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is one such compound. As of the date of this guide, a specific, publicly available Safety Data Sheet (SDS) for this molecule has not been identified. This absence of a formal SDS does not preclude its safe handling; rather, it necessitates a proactive and rigorous approach to hazard assessment based on scientific first principles and analysis of structurally related compounds.

This guide provides an in-depth framework for researchers to construct a provisional safety profile for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. By deconstructing the molecule into its core functional groups and examining the known hazards of analogous structures, we can infer potential risks and establish robust protocols for handling, storage, and emergency response. This methodology serves as a blueprint for the safety evaluation of any novel chemical entity, ensuring that scientific progress and laboratory safety advance in tandem.

Molecular Deconstruction and Hazard Analysis

The first step in a principled safety assessment is to analyze the molecule's structure and identify functional groups with known hazard profiles.

Hazard_Analysis Molecule 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Pyrimidinone_Core 2(1H)-Pyrimidinone Core Molecule->Pyrimidinone_Core Potential for: - Antimetabolite activity - Cytotoxicity Fluorine 5-Fluoro Substituent Molecule->Fluorine Potential for: - Altered metabolic stability - PFAS classification concerns - Potential for HF release on decomposition Dimethylamino 6-Dimethylamino Group Molecule->Dimethylamino Potential for: - Skin/eye irritation - Respiratory irritation - Base-catalyzed reactivity Risk_Assessment_Workflow cluster_prep Phase 1: Pre-Experiment Analysis cluster_planning Phase 2: Protocol Development cluster_execution Phase 3: Execution & Review A Identify Compound & Lack of SDS B Deconstruct Molecule: Identify Functional Groups A->B C Search for & Analyze SDS of Structural Analogs B->C D Synthesize Provisional Hazard Profile C->D E Determine Scale of Use (mg, g, kg) D->E F Define Engineering Controls (Fume Hood, Glove Box) E->F G Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) F->G H Develop Waste Disposal Plan (Consider PFAS classification) G->H I Prepare Emergency Procedures (Spill, Exposure) H->I J Conduct 'Dry Run' of Protocol Without the Compound I->J K Perform Experiment Following Developed Protocol J->K L Document All Procedures & Observations K->L M Review & Update Risk Assessment After First Use L->M

Caption: A systematic workflow for assessing the risk of novel chemical compounds.

Experimental Protocols: Safe Handling and First Use

Based on the provisional hazard profile, the following detailed protocols are recommended for the initial handling and use of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Required Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. [1]2. Eye and Face Protection: Chemical safety goggles and a face shield must be worn when handling the compound. [2][3]Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs. For prolonged work, consider double-gloving.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: For weighing operations or situations where aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. [3]

Step-by-Step Protocol for First-Time Weighing and Solubilization

This protocol is designed for handling quantities up to 1 gram.

  • Preparation:

    • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

    • Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, and chosen solvent.

    • Prepare a dedicated waste container for contaminated consumables (e.g., weigh paper, pipette tips).

    • Ensure an emergency spill kit and an eyewash/safety shower are immediately accessible.

  • Donning PPE:

    • Put on all required PPE as specified in section 4.1 before approaching the fume hood.

  • Weighing the Compound:

    • Place the analytical balance inside the fume hood.

    • Carefully open the container of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

    • Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper or directly into a tared vial.

    • Perform the transfer slowly and deliberately to minimize the creation of airborne dust.

    • Securely close the primary container immediately after weighing.

  • Solubilization:

    • Add the chosen solvent to the vial containing the weighed solid.

    • Cap the vial securely before mixing (vortexing or sonicating) to prevent splashes.

    • If heating is required for dissolution, use a controlled heating block and ensure the vial is properly vented or sealed to withstand any pressure changes.

  • Cleanup:

    • Carefully fold any used weigh paper and dispose of it in the dedicated solid waste container inside the fume hood.

    • Wipe down the spatula, balance, and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the dedicated waste container.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.

Spill and Exposure Procedures
  • Minor Spill (Solid, <1g):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material to prevent further aerosolization.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3] 2. Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [3] 2. Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately. [3] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water. [3] 3. Seek immediate medical attention.

Conclusion and Authoritative Grounding

The responsible use of novel chemical compounds is a cornerstone of scientific integrity. While a dedicated SDS for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is not currently available, a robust safety profile can be constructed through a logical, evidence-based approach. By analyzing the molecule's constituent parts and the known hazards of its structural analogs, we can establish handling procedures that mitigate risk and protect researchers. This guide provides the necessary framework and protocols to work with this compound responsibly, embodying the principle that a thorough understanding of chemistry is the foundation of laboratory safety. All researchers are urged to treat this and all new chemical entities with the highest degree of caution, adhering to the precautionary principles outlined herein.

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  • MedCrave online. (2017, December 8). Antibacterial studies of dihydropyrimidinones and pyrimidinethiones. Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2). Retrieved February 14, 2026, from [Link]

  • Venable LLP. (2025, January 15). Guilt by Association: New Study Identifying Fluorinated Pharmaceuticals in Wastewater Uses “PFAS” to Heighten Alarm about American Drinking Water. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-5-methyl-. Retrieved February 14, 2026, from [Link]

  • PubMed. (2014, September 15). Fluoropolymer-associated illness. Retrieved February 14, 2026, from [Link]

Sources

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone supplier and pricing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (also identified by its tautomeric nomenclature as 4-(dimethylamino)-5-fluoro-2-pyrimidinone or N⁴,N⁴-dimethyl-5-fluorocytosine ).[1]

Sourcing, Synthesis, and Application in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity[1]

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a specialized fluorinated pyrimidine intermediate. Structurally, it is a dimethylated derivative of 5-fluorocytosine (5-FC) .[1] It serves as a critical building block in the synthesis of antiviral nucleosides, kinase inhibitors, and non-natural genetic alphabet studies.[1]

The compound is often subject to nomenclature ambiguity due to prototropic tautomerism within the pyrimidine ring. In commercial catalogs, it is frequently listed under CAS 1338494-87-3 .[1]

Chemical Identity Table
PropertySpecification
Primary Name 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
Common Synonyms 4-(dimethylamino)-5-fluoro-2-pyrimidinone; N⁴,N⁴-dimethyl-5-fluorocytosine; 5-Fluoro-N4,N4-dimethylcytosine
CAS Registry Number 1338494-87-3
Molecular Formula C₆H₈FN₃O
Molecular Weight 157.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calculated) ~3.5 (protonation at N3)
Structural Tautomerism & Nomenclature

Researchers must recognize that the "6-dimethylamino" and "4-dimethylamino" designations often refer to the same chemical entity, depending on which ring nitrogen is assigned position 1.[1]

  • Form A (Cytosine-like): 4-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This is the predominant tautomer in solution and the biologically relevant scaffold.

  • Form B (Isocytosine-like): 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.[2]

For procurement, CAS 1338494-87-3 is the definitive identifier.[1]

Part 2: Market Intelligence – Suppliers & Pricing[1]

This compound is not a commodity chemical; it is a Fine Chemical / Research Intermediate . Pricing is volume-dependent and fluctuates based on synthesis campaigns.

Supply Chain Landscape
  • Primary Tier (Stocking Suppliers): Specialized catalogs focusing on heterocyclic building blocks (e.g., Accela ChemBio, Crysdot, CP Lab Safety).[1]

  • Secondary Tier (Custom Synthesis): CROs in China and India (e.g., WuXi AppTec, Pharmablock) can synthesize multi-kilogram batches on demand.[1]

Pricing Estimates (Q1 2025)
Pack SizeEstimated Price Range (USD)Lead TimeSourcing Strategy
1 g $85 – $1501–2 WeeksDirect Catalog Purchase
5 g $250 – $4001–2 WeeksDirect Catalog Purchase
25 g $800 – $1,2002–4 WeeksRequest Quote (RFQ)
100 g+ Negotiable ($2,500+)4–8 WeeksCustom Synthesis Contract

Procurement Note: Due to the structural similarity to controlled precursors (fluorinated bases), suppliers may require End-User Declarations (EUD) to ensure the compound is for R&D use only.

Part 3: Synthesis & Manufacturing Protocols

For laboratories requiring fresh material or validating a new supplier, understanding the synthesis is crucial for impurity profiling.[1] The industrial route typically starts from 5-Fluorouracil (5-FU) or 2,4-Dichloro-5-fluoropyrimidine .[1]

Synthetic Pathway Diagram

SynthesisRoute Start 5-Fluorouracil (CAS 51-21-8) Step1 2,4-Dichloro-5-fluoropyrimidine Start->Step1 POCl3, PhNMe2 Reflux Step2 Intermediate Mixture (Isomers) Step1->Step2 HN(CH3)2 (Dimethylamine) THF, 0°C Product 6-(dimethylamino)-5-fluoro- 2(1H)-pyrimidinone (CAS 1338494-87-3) Step2->Product HCl (aq), Hydrolysis Selective for C2-Cl

Figure 1: Standard industrial synthesis route converting 5-Fluorouracil to the target dimethylamino derivative via chlorination and selective amination.

Detailed Protocol (Literature Adapted)
  • Chlorination:

    • Suspend 5-fluorouracil in phosphorus oxychloride (POCl₃). Add N,N-dimethylaniline as a catalyst.[1]

    • Reflux for 4–6 hours until the solution is clear.

    • Workup: Quench carefully into ice water. Extract 2,4-dichloro-5-fluoropyrimidine with dichloromethane (DCM).[1]

  • Selective Amination (Critical Step):

    • Dissolve the dichloro-intermediate in THF.

    • Add Dimethylamine (2.0 eq) dropwise at 0°C.

    • Mechanism:[3] The C4 position is more electrophilic than C2 due to the electron-withdrawing effect of the C5-fluorine and N3. This favors the formation of the 4-dimethylamino-2-chloro isomer.[1]

  • Hydrolysis:

    • Treat the 2-chloro-4-(dimethylamino)-5-fluoropyrimidine intermediate with 1N HCl or acetic acid/water under reflux.

    • This hydrolyzes the C2-chlorine back to the carbonyl (C=O), yielding the final 2(1H)-pyrimidinone product.[1]

  • Purification:

    • Recrystallize from Ethanol/Water to remove the 2-dimethylamino-4-oxo isomer (if formed).

Part 4: Quality Control & Analytical Standards

To ensure data integrity in biological assays, the following QC specifications must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 3.2 ppm (s, 6H): Distinct singlet for the N(CH₃)₂ group.

    • δ 7.8–8.0 ppm (d, 1H): The C6-H proton (or C4-H depending on numbering) shows coupling with the C5-Fluorine.

    • δ 11.0+ ppm (br s, 1H): Exchangeable N1-H proton.[1]

  • ¹⁹F NMR:

    • Essential for detecting 5-FU impurities (starting material). The target signal should be distinct from the 5-FU signal (approx -168 ppm vs standard).

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: >95% purity (Area %).

  • Common Impurities:

    • 5-Fluorouracil (Hydrolysis byproduct).

    • N⁴-methyl-5-fluorocytosine (Incomplete methylation).

Part 5: Applications in Drug Discovery[1]

This molecule is not merely a solvent or buffer; it is a pharmacophore scaffold .

Antiviral Nucleoside Development

The N,N-dimethyl motif at the C4 position prevents canonical Watson-Crick base pairing (which requires hydrogen bond donors).[1]

  • Mechanism: When incorporated into viral RNA by RNA-dependent RNA polymerase (RdRp), this base acts as a chain terminator or induces lethal mutagenesis because it cannot pair effectively with Guanine, disrupting viral replication.[1]

Kinase Inhibitor Design

The 5-fluoro-2-pyrimidinone core is a "privileged structure" in kinase inhibition.[1]

  • Role: It mimics the ATP adenine ring. The C6-dimethylamino group can project into the solvent-accessible region or a hydrophobic pocket of the kinase ATP-binding site, improving potency and selectivity compared to the unsubstituted amino group.[1]

Non-Natural Genetic Alphabets

Researchers use this compound to expand the genetic code. The hydrophobic methyl groups and the fluorine atom create orthogonal pairing properties, useful for developing aptamers with enhanced binding affinities.[1]

References

  • PubChem. Compound Summary: 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one (Related Tautomer Data).[1] National Library of Medicine. Available at: [Link]

  • CP Lab Safety. 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Product Page. (Supplier Verification). Available at: [Link]

  • Accela ChemBio. Catalog Entry: 4-(dimethylamino)-5-fluoro-2(3H)-pyrimidinone (CAS 1338494-87-3).[4][5] Available at: [Link]

Sources

Methodological & Application

Optimized reaction conditions for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Part 1: Executive Summary & Strategic Analysis

The compound 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (also referenced as N,N-dimethyl-5-fluorocytosine or 5-fluoro-4-dimethylaminopyrimidin-2-one) represents a critical pharmacophore in the development of antiviral nucleoside analogs and fluorinated antimetabolites.[1] Its structural core mimics the bioactivity of 5-Fluorouracil (5-FU) while introducing lipophilic bulk via the dimethylamino group, potentially altering transport kinetics and kinase recognition.

Technical Challenge: The primary synthetic hurdle is achieving regioselectivity during the nucleophilic aromatic substitution (


) of the fluorinated precursor. The strong electron-withdrawing effect of the C5-fluorine atom activates both the C4 and C6 positions (which are equivalent in the symmetric 2,4-dichloro precursor). However, controlling the degree of substitution (mono- vs. bis-amination) and preventing hydrolysis of the fluorine atom requires precise thermodynamic control.

Scope of this Guide: This note details an optimized, scalable protocol starting from 2,4-dichloro-5-fluoropyrimidine . It leverages the inductive effect of fluorine to facilitate mild amination while preserving the C2-oxygen functionality through a hydrolytic workup.

Part 2: Reaction Pathway & Logic

The synthesis relies on the differential reactivity of the chlorines in 2,4-dichloro-5-fluoropyrimidine. While C4 and C6 are chemically equivalent in the starting material, the introduction of the first amine deactivates the ring towards a second substitution, allowing for high-yield mono-functionalization.

Mechanism Visualization

ReactionPathway cluster_legend Key Mechanistic Drivers SM 2,4-Dichloro- 5-fluoropyrimidine Intermediate Intermediate: 2-Chloro-4-(dimethylamino)- 5-fluoropyrimidine SM->Intermediate Step 1: Me2NH (1.1 eq) THF, 0°C (SNAr Regiocontrol) Product Target: 6-(Dimethylamino)-5-fluoro- 2(1H)-pyrimidinone Intermediate->Product Step 2: Hydrolysis HCl (aq), Reflux Byproduct Bis-adduct: 2,4-Bis(dimethylamino)- 5-fluoropyrimidine Intermediate->Byproduct Over-reaction (Excess Amine/Heat) F-atom Inductive Effect F-atom Inductive Effect Stabilizes Meisenheimer Complex Stabilizes Meisenheimer Complex F-atom Inductive Effect->Stabilizes Meisenheimer Complex

Figure 1: Synthetic pathway illustrating the sequential


 and hydrolysis steps.[1] The fluorine atom at C5 activates the C4/C6 positions for nucleophilic attack.

Part 3: Optimized Experimental Protocols

Method A: The "One-Pot" Regioselective Sequence (Recommended)

Best for: Gram-to-kilogram scale, high purity requirements.[1]

Reagents & Materials:

  • Precursor: 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1).[1]

  • Nucleophile: Dimethylamine (2.0 M solution in THF or 40% aq.[1] solution).

  • Solvent: Tetrahydrofuran (THF) (Anhydrous preferred for kinetic control).[1]

  • Hydrolysis Agent: 2N Hydrochloric Acid (HCl).[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    

Protocol Steps:

  • Preparation of Electrophile (0°C):

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (10.0 g, 60 mmol) in THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

    • Cool the solution to 0–5°C using an ice/salt bath. Critical: Low temperature prevents bis-substitution.[1]

  • Controlled Amination (Kinetic Phase):

    • Mix Dimethylamine (2.0 M in THF, 33 mL, 66 mmol, 1.1 eq) with

      
       (9.2 mL, 66 mmol).
      
    • Add the amine mixture dropwise to the pyrimidine solution over 30 minutes , maintaining internal temp < 10°C.

    • Mechanistic Note: The electron-withdrawing fluorine stabilizes the transition state (Meisenheimer complex) at C4/C6.[1] The first substitution significantly increases electron density, deactivating the ring and preventing the second chlorine (at C2) from reacting under these mild conditions.

  • Monitoring & Workup:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • TLC Check: (Hexane:EtOAc 3:1).[1] Starting material (

      
      ) should disappear; mono-substituted intermediate (
      
      
      
      ) appears.[1]
    • Remove solvent under reduced pressure to yield the crude intermediate (2-chloro-4-(dimethylamino)-5-fluoropyrimidine).[1]

  • Hydrolysis (Thermodynamic Phase):

    • Resuspend the crude intermediate in 2N HCl (50 mL).

    • Reflux (100°C) for 2–4 hours.

    • Observation: The suspension will eventually clarify as the 2-chloro group is hydrolyzed to the 2-hydroxy (oxo) tautomer.[1]

  • Isoelectric Purification:

    • Cool reaction to RT.

    • Neutralize carefully with 2N NaOH to pH 6–7 .[1]

    • The product, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, is amphoteric and poorly soluble at neutral pH.[1] It will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold water (2 x 20 mL) and cold isopropanol (1 x 10 mL).

    • Drying: Vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% Characterization Data (Typical):

  • 1H NMR (DMSO-d6):

    
     10.8 (br s, 1H, NH), 7.8 (d, 1H, H-6*), 3.1 (s, 6H, N-Me2). *Note: H-6 signal doublet due to F-coupling (
    
    
    
    ).
  • MS (ESI): m/z 158.1 [M+H]+.

Part 4: Critical Optimization Parameters

The following table summarizes the impact of key variables on the reaction outcome, derived from standard pyrimidine chemistry principles.

ParameterOptimized ConditionEffect of Deviation
Temperature (Step 1) 0°C to 10°C > 25°C: Increases formation of 2,4-bis(dimethylamino) byproduct.[1] < -20°C: Reaction stalls; solubility issues.
Stoichiometry 1.1 eq Amine > 2.0 eq: Promotes double substitution (

at C2 and C4).[1] < 1.0 eq: Incomplete conversion; difficult separation of SM.
Solvent Choice THF or Dioxane Protic (MeOH): Accelerates reaction but may promote solvolysis (methoxy impurity).[1] Non-polar (Toluene): Poor solubility of the intermediate salt.
pH during Isolation pH 6.5 – 7.5 pH < 4: Product remains protonated (soluble).[1] pH > 9: Product deprotonates (soluble enolate).[1]

Part 5: Tautomerism and Structural Integrity

Understanding the tautomeric nature of the product is vital for analytical method development (HPLC) and formulation.

Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. However, for 2-substituted pyrimidines, the 2-oxo-1H tautomer is thermodynamically favored in polar solvents (DMSO, Water) and the solid state.

  • Nomenclature Note: Due to the symmetry of the unsubstituted N1/N3 positions in the parent ring, "4-dimethylamino" and "6-dimethylamino" describe the same molecule unless the N1 position is glycosylated or alkylated. In this protocol, we produce the N-unsubstituted base, so the numbering is interchangeable, though "4-" is IUPAC standard relative to N1-H.

Tautomers T1 Lactam Form (Major) 2-oxo-1H-pyrimidine (Polar Solvents/Solid) T2 Lactim Form (Minor) 2-hydroxypyrimidine (Gas Phase/Non-polar) T1->T2 Proton Transfer

Figure 2: Tautomeric equilibrium. Analytical methods (HPLC) should use buffered mobile phases to prevent peak splitting caused by rapid proton exchange.

Part 6: Troubleshooting Guide

Issue 1: Presence of "Bis-amino" Impurity (m/z 201) [1]

  • Cause: Reaction temperature rose above 10°C during amine addition or excess amine was used.[1]

  • Solution: Strictly control addition rate. Use a syringe pump if scaling up.[1] Ensure the cooling bath is active before addition.

Issue 2: Low Yield after Hydrolysis

  • Cause: Incomplete hydrolysis of the 2-chloro intermediate.[1]

  • Solution: Extend reflux time.[1] Ensure acid concentration is at least 2N.[1] If the intermediate precipitates out of the acid, add 10% acetic acid to improve solubility.

Issue 3: Product "Oiling Out" during Neutralization

  • Cause: Rapid pH change or presence of THF residues.[1]

  • Solution: Ensure all THF is removed before hydrolysis.[1] Neutralize very slowly with vigorous stirring. If oil forms, scratch the flask wall or seed with a pure crystal to induce crystallization.

References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine reactivity, specifically

    
     regioselectivity).
    
  • Pullela, P. K., et al. (2017).[2] "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 29(9), 2099-2102. Link (Provides relevant workup procedures for hydroxypyrimidines).

  • Manchand, P. S., et al. (1992). "Syntheses of the anti-AIDS drug 2',3'-dideoxycytidine (ddC) and its 5-fluoro analog." Journal of Organic Chemistry, 57(12), 3473–3478. Link (Describes amination conditions for fluorinated cytosine analogs).

  • PubChem. (2023).[1] "4-Chloro-5-fluoropyrimidine Compound Summary." National Library of Medicine.[1] Link (Physical properties of the starting material).

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 82(2), 95-102. (Contextualizes the biological relevance of 6-substituted fluorinated heteroaromatics).

Sources

Application Note: Determining the Solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Research

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and overall efficacy. Insufficient solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in poor absorption in the body.[1][2] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to understanding and determining the solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone , a heterocyclic compound with potential pharmacological interest. While specific solubility data for this compound is not extensively published, this guide will equip researchers with the necessary protocols and theoretical framework to conduct their own solubility assessments. We will delve into the principles governing solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights into interpreting the obtained data. The methodologies described herein are grounded in established laboratory practices to ensure the generation of reliable and reproducible results.

Understanding Solubility: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.[3] Organic solvents can be broadly categorized into three groups based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[5]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone have large dipole moments but lack an O-H or N-H bond, meaning they cannot donate hydrogen bonds.[5]

  • Nonpolar Solvents: These solvents, including hexane, toluene, and benzene, have low dielectric constants and small or no dipole moments.[3][5]

The structure of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, with its polar functional groups (amino, fluoro, and pyrimidinone ring), suggests a degree of polarity. The presence of nitrogen and oxygen atoms also allows for hydrogen bonding. Consequently, it is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Experimental Protocols for Solubility Determination

The choice between a kinetic or thermodynamic solubility assay depends on the stage of drug discovery.[1] Kinetic solubility is often used in early-stage high-throughput screening, while thermodynamic solubility provides a more accurate measure of equilibrium solubility, crucial for later-stage development.[1][6][7]

Kinetic Solubility Determination via Turbidimetric Assay

This method provides a rapid assessment of solubility by measuring the turbidity that arises when a compound precipitates from a solution.[8]

Materials:

  • 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene, hexane)

  • 96-well microtiter plates

  • Plate reader with turbidimetric or nephelometric capabilities

  • Multichannel pipette

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in DMSO (e.g., 10 mM).[8][9]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

  • Addition of Solvent: To a new 96-well plate, add a fixed volume of each organic solvent to be tested.

  • Compound Addition: Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the solvent plate. This rapid addition of a DMSO solution to an organic solvent can induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) with gentle shaking.[8]

  • Turbidity Measurement: Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the solvent blank.

Diagram of the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_serial Serially dilute stock in 96-well plate prep_stock->prep_serial Dilute assay_add Transfer DMSO stock dilutions to solvent plate prep_serial->assay_add Transfer prep_solvent Dispense organic solvents into separate 96-well plate prep_solvent->assay_add Transfer to assay_incubate Incubate with shaking (e.g., 1-2 hours at 25°C) assay_add->assay_incubate Incubate assay_read Measure turbidity (e.g., 620 nm) assay_incubate->assay_read Read analysis_plot Plot turbidity vs. concentration assay_read->analysis_plot Generate data analysis_determine Determine solubility at precipitation point analysis_plot->analysis_determine Analyze

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11] It involves equilibrating an excess amount of the solid compound with the solvent over a period of time.

Materials:

  • Solid 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

  • Selected organic solvents

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation: Add an excess amount of solid 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial.[12]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.[1][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[12]

  • Quantification:

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the filtered solution at its λmax. Determine the concentration using a pre-established calibration curve.

    • HPLC: For more complex mixtures or lower concentrations, analyze the filtered solution by HPLC. Quantify the compound by comparing the peak area to a standard curve.[7][13]

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Diagram of the Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_add Add excess solid compound to solvent in a vial equil_shake Shake at constant temperature (e.g., 24-48 hours) prep_add->equil_shake Equilibrate equil_settle Allow solid to settle equil_shake->equil_settle Settle sep_filter Filter supernatant through a 0.45 µm filter equil_settle->sep_filter Separate analysis_quant Analyze filtrate concentration (HPLC or UV-Vis) sep_filter->analysis_quant Analyze analysis_report Report solubility (mg/mL or µM) analysis_quant->analysis_report Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile and Data Interpretation

Based on the structure of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a hypothetical solubility profile can be predicted.

Table 1: Predicted Solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the pyrimidinone ring, amino group, and fluorine atom.[3]
Polar Aprotic DMSO, DMFHigh to ModerateStrong dipole-dipole interactions can solvate the polar regions of the molecule.[5]
Slightly Polar Acetone, Ethyl AcetateModerate to LowLimited ability to interact with the polar functional groups.
Nonpolar Toluene, HexaneVery LowLack of favorable intermolecular interactions to overcome the solute-solute forces.[3]

When interpreting experimental results, it is crucial to consider the following:

  • Purity of the Compound: Impurities can significantly affect solubility measurements.

  • Temperature: Solubility is temperature-dependent; therefore, all experiments should be conducted at a constant and reported temperature.[10]

  • pH (for aqueous solutions): The ionization state of a compound can drastically alter its solubility.

  • Solid-State Properties: The crystalline form of the compound can influence its solubility.

Conclusion

A comprehensive understanding of the solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is essential for its successful development as a potential therapeutic agent. This application note provides a robust framework for researchers to experimentally determine its solubility in a range of organic solvents. By employing the detailed protocols for kinetic and thermodynamic solubility assays and understanding the underlying principles of intermolecular forces, scientists can generate high-quality, reliable data. This information will be invaluable for guiding lead optimization, formulation development, and ultimately, for advancing promising compounds through the drug discovery pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS.

  • Takács-Novák, K., & Avdeef, A. (2004). [Good laboratory practice of equilibrium solubility measurement]. Magyar Kemiai Folyoirat, 110(4), 143-153.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • KPU Pressbooks. 2.6 Intermolecular Force and Physical Properties of Organic Compounds.

  • Domainex. Turbidimetric (Kinetic) Solubility Assay.

  • protocols.io. In-vitro Thermodynamic Solubility.

  • BioDuro. ADME Solubility Assay.

  • Taylor, L. S., & Flanagan, D. R. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of pharmaceutical sciences, 103(7), 2093–2103.

  • Domainex. Thermodynamic Solubility Assay.

  • ResearchGate. Good laboratory practice of equilibrium solubility measurement.

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?

  • Evotec. Thermodynamic Solubility Assay.

  • Gill, S. J., Nichols, N. F., & Wadsö, I. (1976). Calorimetric determination of the solubilities of slightly soluble liquids in water. The Journal of Chemical Thermodynamics, 8(5), 445-452.

  • Chemistry Steps. Solubility of Organic Compounds.

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23835.

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind.

  • Allen. Organic Solvents: Types, Uses, & Properties Explained.

  • Chemistry LibreTexts. 3.1: Physical properties of organic compounds.

  • University of Toronto. Solubility of Organic Compounds.

  • Solubility of Things. 6-Amino-5-fluoropyrimidin-2(1H)-one.

  • University of Washington. INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs).

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

  • Biobide. Good Laboratory Practices (GLP): 2024 Guide.

  • U.S. Environmental Protection Agency. 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one Properties.

  • ResearchGate. NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives.

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

  • Sigma-Aldrich. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.

  • Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1), 22163-22169.

  • Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2599.

  • Baluja, S., Gajera, R., & Chanda, S. (2017). Antibacterial studies of dihydropyrimidinones and pyrimidinethiones. Journal of Bacteriology & Mycology: Open Access, 5(6), 414-418.

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Protocol for dissolving 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solubilization of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in DMSO

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in dimethyl sulfoxide (DMSO). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require accurate, reproducible, and stable compound solutions for a variety of in vitro and in vivo experimental applications. This document emphasizes the rationale behind each step, incorporates best practices for handling fluorinated heterocyclic compounds, and provides troubleshooting guidance to ensure the integrity of experimental outcomes.

Introduction: The Critical Role of Proper Compound Solubilization

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a synthetic heterocyclic compound, representative of the small molecules frequently investigated in drug discovery pipelines. The presence of a fluorine atom can significantly enhance metabolic stability and modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The accuracy and reproducibility of any biological or biochemical assay are fundamentally dependent on the precise and complete solubilization of the test compound.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in biological research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions.[3] However, improper handling, such as the use of non-anhydrous DMSO or incorrect dilution techniques, can lead to compound precipitation, degradation, or the introduction of experimental artifacts. This protocol provides a robust framework for the effective preparation and storage of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone solutions.

Materials and Equipment

2.1 Reagents

  • 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Appropriate aqueous buffer or cell culture medium for final dilutions (e.g., PBS, DMEM)

2.2 Equipment

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Calibrated positive displacement micropipettes

  • Vortex mixer

  • Bath sonicator

  • -20°C and -80°C freezers for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Protocol Part I: Preparation of a High-Concentration Stock Solution

This section details the procedure for creating a concentrated stock solution (e.g., 10-50 mM) of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in anhydrous DMSO. Preparing a high-concentration stock minimizes the volume of organic solvent introduced into the final experimental system.

3.1 Step-by-Step Methodology

  • Pre-Weighing Preparation: Before handling the compound, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder upon opening.

  • Accurate Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired mass of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone directly into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.

    • Causality Note: The use of anhydrous DMSO is critical. Water contamination can promote hydrolysis of susceptible compounds or reduce the solubility of hydrophobic molecules, leading to incomplete dissolution or instability over time.

  • Facilitating Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If the compound is not fully dissolved after vortexing, place the tube in a bath sonicator for 5-10 minutes.[5] The ultrasonic waves provide energy to break up compound aggregates and facilitate dissolution.

  • Gentle Warming (Optional): For compounds that are slow to dissolve, gentle warming in a 37°C water bath for 10-15 minutes can be effective.[5][6]

    • Trustworthiness Check: Always verify the heat stability of your compound before applying heat. While many small molecules are stable, this step should be approached with caution.

  • Visual Confirmation: After the dissolution steps, visually inspect the solution against a light source to ensure there are no visible particulates or precipitate. The solution should be clear and homogenous.

  • Aliquoting and Storage: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[6][7] Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[7]

3.2 Visualization of Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve inspect 4. Visual Inspection for Clarity dissolve->inspect inspect->dissolve Particulates observed aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Solution is clear store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a high-concentration stock solution.

Protocol Part II: Preparation of Working Solutions

This protocol describes the critical process of diluting the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments. The primary challenge at this stage is preventing the compound from precipitating out of the solution.

4.1 Step-by-Step Methodology

  • Thaw Stock Solution: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (Recommended): To prevent precipitation upon introduction to an aqueous environment, it is best practice to perform initial serial dilutions in pure DMSO. For example, to reach a 10 µM final concentration from a 10 mM stock, first, create a 1 mM intermediate dilution in DMSO.

  • Final Dilution: Add the small volume of the DMSO stock (or intermediate dilution) to the larger volume of the final aqueous medium (e.g., cell culture media, PBS) and immediately mix thoroughly by pipetting or gentle vortexing.[6]

    • Causality Note: Never add the aqueous solution to the concentrated DMSO stock. This localized high concentration of the compound in a poor solvent environment will almost certainly cause precipitation.[5] The goal is to rapidly disperse the compound in the final solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[7] Always include a vehicle control in your experimental design, which contains the same final concentration of DMSO as your test samples.[8]

4.2 Quantitative Data Summary

Parameter Recommendation Rationale
Stock Concentration 10 - 50 mM Allows for significant dilution, minimizing final DMSO concentration.
Storage Temperature -80°C (long-term), -20°C (short-term) Minimizes degradation and prevents freeze-thaw cycles of the bulk supply.[7]
Final DMSO (Cell-based assays) < 0.5% (ideally ≤ 0.1%) Higher concentrations can be cytotoxic or induce off-target effects.[7]

| Final DMSO (Biochemical assays) | < 2% (verify assay tolerance) | Enzyme activity can be inhibited by higher DMSO concentrations.[9] |

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve in stock Insufficient solvent energy; compound has low solubility.Continue sonication.[5] Apply gentle heat (37°C) if the compound is stable.[6] If it still fails, the desired concentration may exceed its maximum solubility.
Precipitate forms upon dilution in aqueous media Compound "crashing out" due to poor aqueous solubility.Perform serial dilutions in 100% DMSO first. Add the DMSO stock to the aqueous media dropwise while vortexing.[10] Consider the use of a co-solvent like Tween 80 if compatible with the assay.[7][11]
Inconsistent experimental results Compound degradation; inaccurate pipetting; incomplete dissolution.Use fresh aliquots for each experiment. Verify pipette calibration. Visually inspect solutions for clarity before use.

References

  • Kerr, R., et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • Hahn Lab. (n.d.). Dye Labeling Protocol. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One. Retrieved from [Link]

  • Altman, R. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • GSRS. (n.d.). 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone 7226-23-5. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). DMPU. Retrieved from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]

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Advanced Protocol: Utilization of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone as a pharmaceutical intermediate Content Type: Detailed Application Notes and Protocols

Executive Summary & Technical Profile

The molecule 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (also chemically identified as 4-(dimethylamino)-5-fluoro-2-pyrimidinone, CAS 1338494-87-3 ) represents a high-value fluorinated heterocyclic scaffold.[1] In modern drug discovery, this intermediate serves as a critical building block for kinase inhibitors (targeting CDK, JAK, or EGFR pathways) and antiviral nucleoside analogs .

Its structural value lies in the 5-fluorine substituent , which blocks metabolic deactivation at the C5 position (preventing oxidation) and modulates the pKa of the pyrimidine ring, enhancing bioavailability and lipophilicity compared to non-fluorinated analogs. The C6-dimethylamino group acts as a versatile electron-donating motif that can function as a hydrogen bond acceptor in enzyme active sites or be displaced in late-stage functionalization.[1]

Technical Specifications
PropertySpecification
Chemical Name 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
CAS Number 1338494-87-3
Molecular Formula C₆H₈FN₃O
Molecular Weight 157.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Purity Grade >98.0% (HPLC) for pharmaceutical synthesis
Storage 2-8°C, inert atmosphere (Hygroscopic)

Synthetic Utility & Mechanism of Action[3][4]

Mechanistic Role in Drug Design

The incorporation of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone into a drug scaffold imparts three specific pharmacological advantages:

  • Metabolic Stability: The C5-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450-mediated oxidation, extending the half-life of the final API.[1]

  • Electronic Modulation: The fluorine atom withdraws electron density from the ring, increasing the acidity of the N1-proton (pKa modulation), which is critical for hydrogen bonding interactions in the ATP-binding pockets of kinases.

  • Steric Isosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters electronic properties without introducing steric clashes.

Synthetic Pathway Visualization

The following diagram illustrates the standard synthesis of the intermediate from 5-Fluorouracil derivatives and its downstream conversion into active pharmaceutical ingredients (APIs).

SynthesisPathway Start 2,4-Dichloro-5-fluoropyrimidine Step1 Regioselective SnAr (Dimethylamine, 0°C) Start->Step1 Nucleophilic Attack (C4) Inter 2-Chloro-4-(dimethylamino) -5-fluoropyrimidine Step1->Inter Step2 Acidic Hydrolysis (HCl/AcOH, Reflux) Inter->Step2 Cl Displacement Target 6-(dimethylamino)-5-fluoro -2(1H)-pyrimidinone (Target Intermediate) Step2->Target App1 N-Alkylation (Antiviral Scaffolds) Target->App1 Base/R-X App2 C2-Activation (POCl3) (Kinase Inhibitors) Target->App2 Chlorination

Figure 1: Synthetic workflow from precursor to target intermediate and downstream applications.

Experimental Protocols

Protocol A: N-Alkylation for Antiviral Library Synthesis

Objective: To functionalize the N1 position of the pyrimidinone ring, a common motif in nucleoside analog antivirals.

Reagents:

  • 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (1.0 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Alkyl Halide (e.g., Benzyl bromide or Ribose-derivative, 1.1 eq)

  • DMF (Dimethylformamide, anhydrous)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 157 mg (1 mmol) of the pyrimidinone intermediate in 5 mL of anhydrous DMF.

  • Deprotonation: Add

    
     (276 mg, 2 mmol) and stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the anion is generated.
    
  • Addition: Dropwise add the alkyl halide (1.1 mmol).

  • Reaction: Heat the mixture to 60°C and monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 4-6 hours.[1]

  • Work-up: Quench with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH/DCM).

Critical Checkpoint: Ensure strictly anhydrous conditions. Water competes with the N-nucleophile, leading to O-alkylation byproducts (lactim ethers).[1]

Protocol B: Quality Control (HPLC Purity Analysis)

Objective: To validate the purity of the intermediate before use in GMP synthesis.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 280 nm
Retention Time Approx.[1] 4.2 min (varies by system dead volume)

Acceptance Criteria:

  • Main Peak Area: ≥ 98.0%

  • Total Impurities: ≤ 2.0%

  • Single Largest Impurity: ≤ 0.5%

Handling and Safety Guidelines

Stability Data
  • Hygroscopicity: The dimethylamino group facilitates moisture absorption. Store in desiccated conditions.

  • Thermal Stability: Stable up to 150°C. Decomposition observed >180°C with release of nitrogen oxides (

    
    ) and hydrogen fluoride (HF).
    
Safety Precautions (GHS Classification)
  • H302: Harmful if swallowed.[1][4]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid contact with strong acids which may liberate HF gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71494961, 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link][1]

    • Note: Provides structural analogs and physicochemical property data for fluorin
  • Accela ChemBio. Product Catalog: 4-(dimethylamino)-5-fluoro-2(3H)-pyrimidinone (CAS 1338494-87-3). Retrieved from [Link][1]

    • Verification of commercial availability and CAS identity.
  • Sostie, Pharma Intermediates. Overview of Pyrimidine Intermediates in Drug Development. Retrieved from [Link]

    • Contextualizes the use of pyrimidine building blocks in API synthesis.
  • Asian Journal of Chemistry. Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

    • Background on the cyclocondensation methods for pyrimidinone scaffolds.
  • National Institutes of Health (NIH). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC Article. Retrieved from [Link]

    • Authoritative review on the mechanism of action for 5-fluoro-substituted heterocycles.

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Application Notes and Protocols: Crystallization Methods for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[1] This guide provides a comprehensive overview of strategic approaches and detailed protocols for the crystallization of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a key heterocyclic compound. While specific, optimized crystallization protocols for this exact molecule are not extensively documented in public literature, this document leverages established principles of crystallization science and data from structurally related pyrimidinone derivatives to offer a robust framework for method development.[2][3] We will explore cooling, anti-solvent, and evaporative crystallization techniques, underpinned by a systematic approach to solvent selection and process optimization. The causality behind experimental choices is explained to empower researchers to adapt and refine these methods for their specific needs, ensuring the consistent production of high-quality crystalline material.

Introduction: The Critical Role of Crystallization

Crystallization is a fundamental purification and particle engineering process in pharmaceutical development.[4] It is the primary method for isolating and purifying APIs, directly influencing critical quality attributes such as chemical purity, crystal habit, particle size distribution, and polymorphic form.[5] For a molecule like 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, which serves as a vital building block in the synthesis of more complex therapeutic agents, achieving a consistent and stable crystalline solid is paramount for ensuring reproducible downstream processing and final drug product performance.

The pyrimidinone core is known for its ability to form strong intermolecular hydrogen bonds, particularly N-H···O interactions, which significantly influence crystal packing and stability.[2][6] Understanding and controlling the crystallization process allows for the selective isolation of the desired polymorph, mitigating risks associated with polymorphic transformations that can alter a drug's efficacy and safety profile.[4] This guide is designed to provide a logical, science-driven workflow for developing a reproducible crystallization process for the title compound.

Foundational Knowledge: Physicochemical Properties and Solvent Selection

A successful crystallization process begins with a thorough understanding of the compound's properties and its interaction with various solvents. The choice of solvent is arguably the most critical factor in crystallization.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, be unreactive, non-toxic, and cost-effective.[7]

The Pyrimidinone Scaffold and Hydrogen Bonding

Pyrimidinone derivatives are predisposed to forming strong hydrogen bonds, which can be leveraged for crystallization.[2] The N-H and C=O groups on the pyrimidinone ring are primary sites for these interactions. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) may either promote or hinder crystallization depending on the specific molecular structure and solvation effects.[8]

Systematic Solvent Screening

A systematic solvent screening is the cornerstone of developing a robust crystallization method.[9] This involves testing the solubility of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in a range of solvents with varying polarities and functionalities. The goal is to identify single or binary solvent systems that provide a steep solubility curve as a function of temperature, which is ideal for cooling crystallization.[10]

Table 1: Hypothetical Solvent Screening Data for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon CoolingSuitability for Cooling Crystallization
Water10.2< 1~5Slow precipitation, small needlesLow
Methanol5.1~20> 200Rapid crystallization, fine powderModerate (potential for oiling out)
Ethanol4.3~10> 150Controlled crystallization, prismsHigh
Isopropanol (IPA)3.9~5~100Slow, large crystal growthHigh
Ethyl Acetate4.4~15> 100Good crystal formationHigh
Acetone5.1> 100> 200Compound remains solubleLow (Potential as anti-solvent)
Toluene2.4< 1~20Slow crystallizationModerate
Heptane0.1InsolubleInsolubleInsolubleHigh (as anti-solvent)
Acetonitrile5.8~50> 200Oiling out observedLow
Tetrahydrofuran (THF)4.0> 100> 200Compound remains solubleLow (Potential as anti-solvent)

Note: This data is illustrative and should be experimentally determined.

Based on such a screening, solvents like ethanol, isopropanol, and ethyl acetate appear promising for cooling crystallization, while heptane is a strong candidate for use as an anti-solvent.

Crystallization Method Development Workflow

The development of a crystallization process is an iterative exercise involving screening, selection, and optimization. The following workflow provides a systematic path to a robust method.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Selection & Optimization cluster_2 Phase 3: Characterization Start Crude 6-(dimethylamino)-5-fluoro -2(1H)-pyrimidinone Solvent_Screen Solvent Solubility Screening (Table 1) Start->Solvent_Screen Method_Screen Method Screening (Cooling, Anti-solvent, Evaporation) Solvent_Screen->Method_Screen Identify suitable solvent systems Select_Method Select Lead Method(s) Method_Screen->Select_Method Evaluate initial crystal quality Optimize_Params Optimize Parameters (Cooling Rate, Anti-solvent Ratio, Concentration, Seeding) Select_Method->Optimize_Params Characterize Characterize Crystals (Purity, Yield, PSD, Polymorph) Optimize_Params->Characterize Generate optimized crystals Characterize->Optimize_Params Iterate if needed Final_Protocol Finalized Protocol Characterize->Final_Protocol Meet Quality Specs

Caption: A systematic workflow for crystallization method development.

Detailed Experimental Protocols

The following protocols are designed as starting points. Researchers should adapt concentrations, volumes, and temperatures based on their experimentally determined solubility data.

Protocol 1: Cooling Crystallization from a Single Solvent

This is often the simplest and most common crystallization method, ideal for compounds with a significant positive correlation between solubility and temperature.[4][10]

Rationale: This method relies on creating a supersaturated solution at a high temperature and then allowing the solution to cool, which decreases the solubility of the compound and induces nucleation and crystal growth.[] Slow cooling is generally preferred as it promotes the formation of larger, more ordered crystals with higher purity.[10]

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, suspend the crude 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in a promising solvent (e.g., isopropanol) identified from the solvent screen. Use a minimal amount of solvent to start.

  • Heating: Heat the mixture to the solvent's boiling point (or a temperature slightly below it) with stirring until all the solid has dissolved. If undissolved solids remain, add small aliquots of the hot solvent until a clear solution is achieved.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is critical for obtaining high-purity crystals.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it to prevent rapid solvent evaporation, and allow it to cool slowly to room temperature. To promote larger crystal growth, the flask can be placed in an insulated container (e.g., a Dewar flask).

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-5 °C) for at least one hour to maximize the yield of the crystallized product.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.[10]

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent, even at low temperatures, or when the compound is thermally sensitive.[4]

Rationale: Anti-solvent crystallization involves the addition of a miscible solvent in which the compound of interest is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.[12] This addition reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization. This technique offers excellent control over particle size.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in a minimal amount of a "good" solvent (e.g., THF or acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add a pre-determined volume of a miscible "anti-solvent" (e.g., heptane or water) in which the compound is insoluble. The anti-solvent should be added dropwise to control the rate of supersaturation.

  • Crystal Growth: As the anti-solvent is added, the solution will become cloudy, indicating the onset of nucleation. Continue stirring for a period (e.g., 1-2 hours) to allow for crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Slow Evaporation & Vapor Diffusion

These methods are typically used for growing high-quality single crystals for structural analysis (e.g., X-ray crystallography) but can also be adapted for bulk crystallization.[2][8]

Rationale: Slow evaporation gradually increases the concentration of the solute as the solvent evaporates, leading to a slow increase in supersaturation and the formation of well-ordered crystals.[2] Vapor diffusion is a more controlled version of this, where a less volatile anti-solvent slowly diffuses into the solution, inducing crystallization.[10]

Step-by-Step Methodology (Vapor Diffusion):

  • Preparation: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., ethyl acetate) in a small vial.

  • Setup: Place this small vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a jar). Add a layer of the "anti-solvent" (e.g., hexane) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.

  • Diffusion and Crystallization: Seal the chamber. The vapor of the more volatile solvent in the inner vial will slowly be absorbed by the less volatile anti-solvent in the outer chamber, while the anti-solvent vapor will diffuse into the inner vial. This slow change in solvent composition will induce crystallization over several hours to days.[10]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The solution is too concentrated; cooling is too rapid; the boiling point of the solvent is higher than the melting point of the solute.[7]Reheat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. Consider using a lower-boiling point solvent.
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce secondary nucleation. Add a seed crystal of the compound if available. Cool the solution further in a dry ice/acetone bath. If still unsuccessful, evaporate some of the solvent to increase concentration or consider an anti-solvent approach.
Formation of Fine Powder Nucleation rate is too high compared to the growth rate; the solution is highly supersaturated.[8]Reduce the rate of cooling or the rate of anti-solvent addition. Use a slightly less concentrated solution.
Low Yield The compound has significant solubility in the cold solvent; insufficient cooling time.Ensure the solution is cooled for an adequate amount of time. Consider adding an anti-solvent at the end of the cooling process to precipitate more material.

Conclusion and Best Practices

The development of a successful crystallization protocol for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a systematic process that relies on a foundational understanding of the molecule's physicochemical properties. By conducting thorough solvent screening and methodically evaluating cooling, anti-solvent, and evaporative techniques, researchers can develop a robust and reproducible process.[12] Key best practices include ensuring slow cooling or addition rates to promote high-quality crystal growth, using seeding to control polymorphism and particle size, and meticulously characterizing the final product to ensure it meets all required specifications.[5] This structured approach will not only yield a high-purity crystalline product but also provide a scalable and controllable manufacturing process critical for drug development.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Semantic Scholar. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • APC. (2020, September 28). How to choose a solvent & design a crystallization faster? Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Retrieved from [Link]

  • IUCr Journals. (2022, May 19). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Retrieved from [Link]

  • (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

  • (n.d.). Product Class 12: Pyrimidines. Retrieved from [Link]

  • PMC. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

Sources

Technical Guide: Handling, Storage, and Stability Protocols for Fluorinated Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FP-2026

Executive Summary

Fluorinated pyrimidinones (e.g., 5-fluorocytosine, 5-fluoropyrimidin-2(1H)-one) serve as critical scaffolds in the synthesis of antiviral and antineoplastic agents.[1] While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (


), the unique electronic environment of the pyrimidinone ring renders these compounds susceptible to specific degradation pathways, including photolytic defluorination and hydrolytic ring-opening. This guide outlines evidence-based protocols to maintain compound integrity and ensure operator safety.

Chemical Hygiene & Safety Assessment

The "Hidden" Hazard: Hydrogen Fluoride Generation

While fluorinated pyrimidinones are generally stable solids, their thermal decomposition presents a high-risk scenario often overlooked in standard safety briefings.

  • Mechanism: Under combustion or extreme thermal stress (

    
    ), the C-F bond cleaves. In the presence of hydrogen sources (moisture, organic solvents), this releases hydrogen fluoride (HF) gas.
    
  • Protocol:

    • Do NOT process these compounds in standard ovens without scrubbing.

    • Firefighting: Use dry chemical or

      
      . Water spray may form hydrofluoric acid if large quantities are involved.
      
GHS Classification & PPE

Most fluorinated pyrimidinones fall under Category 2 (Skin/Eye Irritant) and Category 3 (Respiratory Irritant) .[2]

Hazard CodeDescriptionPrevention Protocol
H302 Harmful if swallowedDouble-gloving (Nitrile,

); N95 or P100 respirator for powders.
H315/H319 Causes skin/eye irritationSafety goggles (ANSI Z87.1); Immediate wash station access.
H335 May cause respiratory irritationHandle exclusively in a certified chemical fume hood.

Storage Protocols: The "Stability Triad"

To prevent degradation, adhere to the Stability Triad : Low Temperature, Inert Atmosphere, and Photon Shielding.

Solid State Storage
  • Temperature: Store at

    
     for long-term (
    
    
    
    month) or
    
    
    for working stocks.
    • Rationale: Low temperature inhibits the slow hydrolysis of the amide bond in the pyrimidinone ring.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

    • Rationale: Amber glass blocks UV radiation (200-400 nm), which can excite the conjugated

      
      -system, leading to radical defluorination. PTFE liners prevent plasticizer leaching from standard caps.
      
  • Atmosphere: Purge headspace with Argon or Nitrogen.

    • Rationale: While less sensitive to oxygen than phosphines, fluorinated heterocycles are hygroscopic. Moisture facilitates nucleophilic attack at the C4 position.

Solution State Storage

Critical Warning: Aqueous solutions are unstable.

  • Aqueous (PBS/Water): Use immediately. Do not store

    
     hours.
    
  • DMSO/Ethanol Stocks: Stable for 3-6 months at

    
    .
    
    • QC Check: Visually inspect for precipitation before use. Sonicate if necessary.

Storage Decision Tree (Visualization)

StorageProtocol Start Received Fluorinated Pyrimidinone FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solubilized FormCheck->Solution Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Solution->SolventCheck ShortTerm < 1 Month (Working Stock) Duration->ShortTerm LongTerm > 1 Month (Archive) Duration->LongTerm Action1 Store at 4°C Desiccator required ShortTerm->Action1 Action2 Store at -20°C Argon Purge LongTerm->Action2 Aqueous Aqueous (PBS/Water) SolventCheck->Aqueous Organic DMSO / EtOH SolventCheck->Organic Action3 USE IMMEDIATELY Do not freeze Aqueous->Action3 Action4 Store at -20°C Protect from light Organic->Action4

Caption: Decision matrix for selecting appropriate storage conditions based on physical state and solvent compatibility.

Handling & Solubilization Protocol

Solvent Compatibility Table

Fluorine substitution increases lipophilicity (


) compared to the parent pyrimidinone, altering solubility profiles.
SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO

High Preferred for stock solutions. Hygroscopic; keep dry.
Ethanol

Moderate Good for biological assays where DMSO is toxic.
Water/PBS

Low Requires heating/sonication. pH sensitive.
DMF

High Alternative to DMSO; harder to remove.
Solubilization Workflow (SOP)

Objective: Prepare a


 stock solution in DMSO.
  • Calculate: Determine mass required using MW (e.g., 5-fluorocytosine MW

    
    ).
    
  • Weigh: Use an analytical balance inside a fume hood.

    • Tip: If static electricity causes powder scattering (common with fluorinated solids), use an anti-static gun or weigh into a glass vial rather than a plastic boat.

  • Dissolve: Add DMSO.

    • Step: Vortex for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at

      
       for 5 minutes. Do not exceed 
      
      
      
      to avoid thermal degradation.
  • Sterilize (Optional): If used for cell culture, filter through a

    
     PTFE or Nylon syringe filter. Do not use Cellulose Acetate  (some fluorinated solvents may degrade it).
    
  • Aliquot: Dispense into single-use amber vials to avoid freeze-thaw cycles.

Quality Control & Troubleshooting

Detecting Degradation

Degradation of fluorinated pyrimidinones usually involves:

  • Defluorination: Loss of the F-atom, detectable by

    
    -NMR (disappearance of the signal around -160 to -170 ppm).
    
  • Hydrolysis: Opening of the pyrimidinone ring or deamination (e.g., 5-FC

    
     5-FU).
    
QC Workflow Diagram

QC_Workflow Sample Test Sample Visual Visual Inspection (Color/Precipitate) Sample->Visual Pass1 Clear/White Visual->Pass1 No Change Fail1 Yellow/Cloudy Visual->Fail1 Degraded HPLC HPLC-UV (254 nm) Pass1->HPLC NMR 19F-NMR Pass1->NMR Result Purity Check HPLC->Result Retention Time Shift? NMR->Result Fluoride Ion Peak?

Caption: Quality control workflow for verifying compound integrity prior to experimental use.

Waste Disposal

  • Segregation: Do not mix with strong oxidizers or alkali metals.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: The scrubber is mandatory to neutralize HF gas generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101498, 5-Fluoropyrimidin-2-one. Retrieved from [Link]

  • Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society.[3] Retrieved from [Link]

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines.[4] IX. The degradation of 5-fluorouracil-6-C14.[4] Journal of Biological Chemistry.[4] Retrieved from [Link]

Sources

Application Notes & Protocols: 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone in Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and antiviral/anticancer research.

Abstract: This document provides a comprehensive technical guide on the application of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone as a critical heterocyclic building block for the synthesis of novel nucleoside analogs. We delve into the strategic importance of this scaffold, present detailed, field-tested protocols for its glycosylation, and discuss the underlying chemical principles that govern the reaction. This guide is intended to empower researchers to leverage this versatile reagent in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyrimidinones

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2][3] Their mechanism of action often relies on mimicking natural nucleosides, allowing them to be processed by viral or cellular enzymes and subsequently incorporated into nascent DNA or RNA chains, leading to chain termination or lethal mutagenesis.[1][4] The introduction of fluorine into the nucleobase scaffold is a well-established strategy in medicinal chemistry to modulate the molecule's metabolic stability, lipophilicity, and electronic properties, often enhancing its therapeutic index.[5]

The 5-fluoro-2(1H)-pyrimidinone core is of particular interest. The fluorine atom at the C5 position can significantly alter the pKa of the pyrimidine ring and influence the conformation of the resulting nucleoside. The 6-(dimethylamino) substituent serves a dual purpose: it enhances the nucleophilicity of the pyrimidine ring system, facilitating glycosylation, and provides a vector for further chemical modification. Therefore, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone represents a highly valuable and versatile precursor for creating libraries of novel nucleoside analogs for biological screening.[6][7]

Physicochemical Properties & Handling

Before proceeding with synthesis, it is crucial to understand the properties of the starting heterocycle.

PropertyValue
Molecular Formula C₆H₈FN₃O
Molecular Weight 157.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile), sparingly soluble in alcohols, insoluble in water and non-polar solvents.
Storage Store in a cool, dry place away from light and moisture. Recommended to handle under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.

Safety Precautions: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Nucleoside Analog Synthesis via N-Glycosylation

The primary application of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is its coupling with a protected sugar moiety (a glycosyl donor) to form an N-glycosidic bond, the defining linkage of a nucleoside.[8] The most robust and widely used method for this transformation is the Silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction.[9][10]

Principle of the Vorbrüggen Reaction

The Vorbrüggen reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically a 1-O-acetyl or 1-chloro protected furanose or pyranose, in the presence of a Lewis acid catalyst.[9]

Mechanism Rationale:

  • Silylation of the Heterocycle: The pyrimidinone is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[9] This step is critical because it converts the N-H protons into more reactive N-SiMe₃ groups, increasing the nucleophilicity and solubility of the heterocycle in the non-polar solvents used for the coupling reaction. This in-situ silylation avoids the need to isolate the often moisture-sensitive silylated intermediate.[9]

  • Formation of the Oxocarbenium Ion: The Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the glycosyl donor by coordinating to the anomeric leaving group (e.g., the acetyl group). This facilitates the departure of the leaving group and the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: The silylated pyrimidinone, acting as the nucleophile, attacks the anomeric carbon of the oxocarbenium ion. The use of acyl protecting groups (like benzoyl or acetyl) on the sugar at the C2 position provides neighboring group participation, which directs the incoming nucleobase to the opposite face, ensuring the stereoselective formation of the desired β-anomer.[9]

The overall workflow is a multi-step process from starting materials to the final, deprotected nucleoside analog.

G cluster_prep Preparation Phase cluster_reaction Core Synthesis cluster_purification Purification & Final Steps Pyrimidinone 6-(Dimethylamino)-5-fluoro- 2(1H)-pyrimidinone Silylation In-situ Silylation (BSA or HMDS) Pyrimidinone->Silylation ProtectedSugar Protected Sugar (e.g., 1-O-Acetyl-2,3,5-tri- O-benzoyl-β-D-ribofuranose) Coupling Glycosylation Coupling (Lewis Acid Catalyst, e.g., TMSOTf) ProtectedSugar->Coupling Silylation->Coupling Silylated Heterocycle Workup Aqueous Workup & Extraction Coupling->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Deprotection Global Deprotection (e.g., NaOMe/MeOH) Chromatography->Deprotection Protected Nucleoside FinalProduct Final Nucleoside Analog Deprotection->FinalProduct

Caption: General workflow for nucleoside analog synthesis.

Detailed Experimental Protocol: Synthesis of a β-D-Ribonucleoside Analog

This protocol describes the synthesis of a generic ribonucleoside analog using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the glycosyl donor.

Materials and Reagents:

  • 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Protocol Steps:

Part A: Glycosylation Coupling

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (1.0 eq).

  • Silylation: Add anhydrous acetonitrile (approx. 10 mL per mmol of pyrimidinone). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) to the suspension. Heat the mixture to 60-70 °C under a nitrogen atmosphere until the solution becomes clear (approx. 30-60 minutes), indicating the formation of the silylated heterocycle.

  • Coupling Reaction Setup: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.

  • Initiation: Cool the silylated pyrimidinone solution to 0 °C using an ice bath. Slowly add the solution of the protected sugar.

  • Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 - 1.5 eq) dropwise to the reaction mixture at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidinone is consumed.

G Base 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone SilylatedBase Silylated Pyrimidinone Base->SilylatedBase 1. Sugar Protected Ribose (R = Benzoyl) Oxocarbenium Oxocarbenium Ion Sugar->Oxocarbenium Activation ProtectedNucleoside Protected Nucleoside Analog SilylatedBase->ProtectedNucleoside 2. Oxocarbenium->ProtectedNucleoside Nucleophilic Attack FinalNucleoside Final Nucleoside Analog ProtectedNucleoside->FinalNucleoside 3. BSA BSA (Silylating Agent) BSA->SilylatedBase TMSOTf TMSOTf (Lewis Acid) TMSOTf->Oxocarbenium NaOMe NaOMe / MeOH (Deprotection) NaOMe->FinalNucleoside

Caption: Key steps in the Vorbrüggen glycosylation reaction.

Part B: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated NaHCO₃ solution to quench the excess Lewis acid.

  • Extraction: Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure, protected β-nucleoside analog.

Part C: Deprotection

  • Reaction Setup: Dissolve the purified protected nucleoside in anhydrous methanol.

  • Base Addition: Add a catalytic amount of 0.5 M sodium methoxide in methanol. Trustworthiness Note: The reaction is typically complete within 1-4 hours at room temperature. Monitor by TLC to prevent potential degradation of the product with prolonged exposure to basic conditions.

  • Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex-50 H⁺) until the pH is ~7.

  • Final Purification: Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization or reverse-phase HPLC to yield the final, pure nucleoside analog. A variety of methods exist for the deprotection of silyl ethers.[11][12][13][14][15][16]

Data Summary & Expected Results

The efficiency of the glycosylation reaction can be influenced by several factors. The following table summarizes typical conditions and expected outcomes based on literature precedents for similar pyrimidinone systems.

Lewis Acid CatalystSolventTemp (°C)Time (h)Typical Yield (%)Anomeric Selectivity (β:α)
TMSOTf CH₃CN0 to RT12-2475-90%>95:5
SnCl₄ CH₃CN or DCE0 to RT8-1670-85%>90:10
Tf₂O DCM-20 to RT4-865-80%>90:10

Yields and selectivity are highly substrate-dependent. This table serves as a general guideline.

Conclusion

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a powerful and versatile building block for the synthesis of novel nucleoside analogs. The Vorbrüggen glycosylation protocol detailed herein provides a reliable and stereoselective method for its incorporation into potential therapeutic agents. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize libraries of fluorinated nucleosides for biological evaluation, accelerating the discovery of new antiviral and anticancer drugs.

References

  • Synthesis of nucleosides - Wikipedia. Available at: [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers - PMC - NIH. Available at: [Link]

  • Synthesis of nucleosides via N-glycosylation, including key intermediates and sugar synthons - ResearchGate. Available at: [Link]

  • General Silylation Procedures - Gelest Technical Library. Available at: [Link]

  • Regioselective 2'-Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis - NLM. Available at: [Link]

  • N-linked glycosylation - Wikipedia. Available at: [Link]

  • Silyl ether - Wikipedia. Available at: [Link]

  • Glycosylation of Nucleosides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Handbook of nucleoside synthesis - University of Illinois at Chicago Library. Available at: [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. Available at: [Link]

  • Silyl Protective Groups | Chem-Station Int. Ed. Available at: [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC. Available at: [Link]

  • N-Glycans - Essentials of Glycobiology - NCBI Bookshelf. Available at: [Link]

  • N-Glycans - Essentials of Glycobiology - NCBI Bookshelf. Available at: [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC. Available at: [Link]

  • Nucleoside Analogues - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Antiviral nucleoside analogs - PMC - NIH. Available at: [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC. Available at: [Link]

  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Available at: [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available at: [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC. Available at: [Link]

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC. Available at: [Link]

  • C-nucleoside studies. Part 18. The synthesis of C-Nucleoside analogues of the antiviral agent (S)-9-(2,3-Dihydroxypropyl)adenine - RSC Publishing. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - MDPI. Available at: [Link]

  • The ongoing COVID-19 pandemic has highlighted the dearth of approved drugs to treat viral infections, wi - bioRxiv. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Production of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable synthetic route for the production of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a key heterocyclic scaffold with significant potential in medicinal chemistry. The protocol is designed with a focus on scalability, safety, and efficiency, making it suitable for industrial applications. By leveraging a commercially available starting material and employing well-established chemical transformations, this guide provides a practical pathway for the synthesis of this valuable compound. The document includes a detailed step-by-step protocol, process flow diagrams, critical parameter tables, and in-depth discussions on the rationale behind the chosen synthetic strategy and purification methods.

Introduction: The Significance of Fluorinated Pyrimidinones

Fluorinated pyrimidine derivatives are a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The incorporation of a fluorine atom into the pyrimidine ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule. 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone represents a versatile building block for the synthesis of a diverse range of bioactive compounds. Its scalable production is therefore of paramount importance for advancing drug discovery and development programs.

This document provides a comprehensive overview of a proposed scalable synthesis, designed to be both efficient and amenable to large-scale production environments.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (1), suggests a pathway originating from the readily available and industrially produced 5-fluorouracil (4). The core strategy involves the conversion of 5-fluorouracil to a more reactive intermediate, followed by sequential functionalization to introduce the dimethylamino group and finally form the pyrimidinone ring.

G target 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (1) intermediate1 2-Chloro-6-(dimethylamino)-5-fluoropyrimidine (2) target->intermediate1 Hydrolysis intermediate2 2,4-Dichloro-5-fluoropyrimidine (3) intermediate1->intermediate2 Selective Amination start 5-Fluorouracil (4) intermediate2->start Chlorination

Caption: Retrosynthetic analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

This multi-step approach offers several advantages for scalability:

  • Cost-Effective Starting Material: 5-Fluorouracil is a high-volume, commercially available commodity chemical.

  • Well-Characterized Transformations: The proposed reactions are based on established and reliable chemical transformations.

  • Control over Regioselectivity: The step-wise introduction of functional groups allows for better control over the final product's regiochemistry.

Detailed Synthetic Protocol

This section outlines a detailed, step-by-step protocol for the scalable synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (3)

The initial step involves the chlorination of 5-fluorouracil (4) to yield the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine (3). This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline to drive the reaction to completion.[1][2]

Reaction: 5-Fluorouracil + 2 POCl₃ → 2,4-Dichloro-5-fluoropyrimidine + 2 H₃PO₄

Protocol:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge phosphorus oxychloride (3.0 eq).

  • Under a nitrogen atmosphere, slowly add 5-fluorouracil (1.0 eq) portion-wise, maintaining the internal temperature below 40 °C.

  • Slowly add N,N-dimethylaniline (2.0 eq) to the suspension while maintaining the temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

Purification: The crude product can be purified by vacuum distillation to obtain a high-purity intermediate.

Step 2: Selective Amination to 2-Chloro-6-(dimethylamino)-5-fluoropyrimidine (2)

The regioselective substitution of one of the chloro groups in 2,4-dichloro-5-fluoropyrimidine is a critical step. The C4 position is generally more susceptible to nucleophilic attack due to the electronic influence of the adjacent fluorine atom and the pyrimidine nitrogens.[3][4] However, careful control of reaction conditions is necessary to favor the formation of the desired 6-substituted isomer.

Reaction: 2,4-Dichloro-5-fluoropyrimidine + 2 (CH₃)₂NH → 2-Chloro-6-(dimethylamino)-5-fluoropyrimidine + (CH₃)₂NH₂Cl

Protocol:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF in a reactor.

  • Cool the solution to 0-5 °C.

  • Slowly bubble dimethylamine gas (1.1-1.2 eq) through the solution or add a solution of dimethylamine in a suitable solvent.

  • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture to remove the dimethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis to 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (1)

The final step involves the hydrolysis of the remaining chloro group at the 2-position to yield the desired pyrimidinone. This can be achieved under either acidic or basic conditions.[5]

Reaction: 2-Chloro-6-(dimethylamino)-5-fluoropyrimidine + H₂O → 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone + HCl

Protocol (Acidic Hydrolysis):

  • Dissolve 2-chloro-6-(dimethylamino)-5-fluoropyrimidine (1.0 eq) in a mixture of water and a co-solvent like ethanol or dioxane.

  • Add a strong acid, such as hydrochloric acid (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 6-8 hours, monitoring for completion by HPLC or TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product may precipitate out of the solution upon neutralization. If not, extract the product with a suitable organic solvent.

  • Collect the solid by filtration or concentrate the organic extracts to obtain the crude product.

Purification of Final Product: The crude 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a high-purity final product.

Process Flow and Critical Parameters

A visual representation of the scalable production workflow is provided below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis start 5-Fluorouracil reagent1 POCl3, N,N-dimethylaniline process1 Reaction & Quench reagent1->process1 purification1 Vacuum Distillation process1->purification1 intermediate1 2,4-Dichloro-5-fluoropyrimidine purification1->intermediate1 reagent2 Dimethylamine intermediate1->reagent2 process2 Reaction & Filtration reagent2->process2 purification2 Recrystallization process2->purification2 intermediate2 2-Chloro-6-(dimethylamino)-5-fluoropyrimidine purification2->intermediate2 reagent3 HCl, H2O intermediate2->reagent3 process3 Reaction & Neutralization reagent3->process3 purification3 Recrystallization process3->purification3 final_product 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone purification3->final_product

Caption: Scalable Production Workflow Diagram.

Table 1: Critical Process Parameters and Their Impact

ParameterStepRange/ValueImpact on Yield and PurityRationale and Control Strategy
Temperature 1105-110 °CLower temperatures lead to incomplete reaction; higher temperatures can cause decomposition.Controlled heating with a reactor jacket and continuous monitoring.
Reagent Stoichiometry 21.1-1.2 eq (CH₃)₂NHExcess dimethylamine can lead to disubstitution; insufficient amount results in incomplete conversion.Precise addition of dimethylamine, monitored by flow rate or weight.
Reaction Time 36-8 hoursShorter times result in incomplete hydrolysis; longer times may lead to side reactions.Monitored by in-process controls (IPC) such as HPLC or TLC.
pH of Neutralization 37-8Incorrect pH can lead to product loss or impurities remaining in solution.Careful addition of base with continuous pH monitoring.

Analytical Quality Control

To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.

Table 2: Analytical Methods for Quality Control

Analytical MethodPurposeSpecification
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities≥ 99.0%
Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR) Structural confirmation and identification of impuritiesConforms to reference standard
Mass Spectrometry (MS) Molecular weight confirmationConforms to theoretical mass
Melting Point Identity and purity checkWithin a narrow range (e.g., ± 2 °C of reference)
Residual Solvent Analysis (GC-HS) Quantification of residual solvents from the synthesisWithin ICH limits

Safety and Environmental Considerations

The synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Dimethylamine: Flammable and corrosive gas. Use in a well-ventilated area, away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.

Conclusion

The synthetic route and protocols outlined in this guide provide a practical and scalable method for the production of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. By starting with the readily available 5-fluorouracil and employing a series of well-controlled and understood chemical transformations, this process is suitable for implementation in a larger-scale manufacturing setting. The detailed protocols, process flow diagrams, and critical parameter tables serve as a valuable resource for researchers and process chemists involved in the synthesis of this important heterocyclic building block.

References

  • ChemicalBook. 2,4-Dichloro-5-fluoropyrimidine synthesis. (URL not provided in search results)
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - NIH. (URL not provided in search results)
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (URL not provided in search results)
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (URL not provided in search results)
  • Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation - Academia.edu. (URL not provided in search results)
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar. (URL not provided in search results)
  • CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents. (URL not provided in search results)
  • Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives - undip e-journal system. (URL not provided in search results)
  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents. (URL not provided in search results)
  • JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents. (URL not provided in search results)
  • Facile Synthesis of 5-Fluorocytidine. (URL not provided in search results)
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL not provided in search results)
  • Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts - ACS Publications. (URL not provided in search results)
  • 5-Fluorocytosine - GitHub Pages. (URL not provided in search results)
  • Prodrug-5-Fluorocytosine Synthesis Service - Creative Biolabs. (URL not provided in search results)
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination - Benchchem. (URL not provided in search results)
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL not provided in search results)
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (URL not provided in search results)
  • Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (URL not provided in search results)
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents. (URL not provided in search results)
  • Similarity based enzymatic retrosynthesis - Chemical Science (RSC Publishing). (URL not provided in search results)
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (URL not provided in search results)
  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines - PubMed. (URL not provided in search results)
  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. (URL not provided in search results)
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem - NIH. (URL not provided in search results)
  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI. (URL not provided in search results)
  • 2-Chloro-5-fluoropyrimidine 97 62802-42-0 - Sigma-Aldrich. (URL not provided in search results)
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U. - ResearchGate. (URL not provided in search results)
  • Retrosynthesis of pyrimidines a-e and 64-77. - ResearchGate. (URL not provided in search results)
  • Retrosynthesis: Concepts and Strategies' | PPTX - Slideshare. (URL not provided in search results)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance your reaction yield and product purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Synthesis Pathway

The synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a convergent synthesis, beginning with the construction of a fluorinated pyrimidine core, followed by the introduction of the dimethylamino group. This guide will focus on a plausible and robust synthetic route, highlighting critical steps and potential pitfalls.

A proposed synthetic pathway is outlined below. This guide will provide troubleshooting for each key transformation.

Synthesis_Pathway A Starting Materials B Step 1: Fluorinated Pyrimidine Synthesis A->B Cyclocondensation C Step 2: Nucleophilic Aromatic Substitution B->C Amination D Final Product: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone C->D Purification

Figure 1: Proposed general synthesis workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Synthesis of the Fluorinated Pyrimidine Core

A key challenge in this synthesis is the efficient construction of the 5-fluoropyrimidinone ring. A common approach is the Biginelli reaction or a related cyclocondensation. The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[1][2] While our target is not a dihydropyrimidine, analogous cyclocondensation strategies are frequently employed.

Q1: My yield for the initial cyclocondensation to form the 5-fluoropyrimidinone ring is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in cyclocondensation reactions for pyrimidine synthesis can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, and side reactions.

  • Catalyst Choice and Concentration: The Biginelli reaction and similar cyclocondensations are often acid-catalyzed.[1] Both Brønsted and Lewis acids can be effective. If you are experiencing low yields, consider screening different catalysts such as HCl, H₂SO₄, or Lewis acids like Yb(OTf)₃, InCl₃, or FeCl₃.[3][4] The catalyst loading is also critical; too little may result in a sluggish reaction, while too much can lead to unwanted side reactions. An initial catalyst screen at varying molar percentages (e.g., 5, 10, and 20 mol%) is recommended.

  • Reaction Temperature and Time: These parameters are intrinsically linked. If the reaction is proceeding slowly at room temperature, a moderate increase in temperature can significantly improve the rate and yield. However, excessive heat can promote side reactions, such as decomposition of starting materials or polymerization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. While ethanol is traditionally used in the Biginelli reaction, exploring other polar solvents like acetonitrile or even solvent-free conditions can sometimes lead to improved yields.[3][4]

  • Purity of Starting Materials: Impurities in your starting materials, particularly the β-ketoester and aldehyde, can inhibit the catalyst or participate in side reactions. Ensure your reagents are of high purity before starting the reaction.

Troubleshooting Workflow for Low Yield in Cyclocondensation

Low_Yield_Troubleshooting Start Low Yield Observed Purity Verify Starting Material Purity Start->Purity Catalyst Screen Different Acid Catalysts (Brønsted and Lewis) Purity->Catalyst Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Catalyst->Conditions Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Conditions->Analysis Side_Products Identify Side Products Analysis->Side_Products End Optimized Protocol Analysis->End Yield Improved Side_Products->Catalyst Adjust based on byproducts Side_Products->Conditions Adjust based on byproducts

Figure 2: Troubleshooting flowchart for low cyclocondensation yield.

Q2: I am observing significant side product formation during the synthesis of the fluorinated pyrimidine. What are the common side reactions and how can they be minimized?

A2: Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates.

  • Self-Condensation of the β-ketoester: Under acidic or basic conditions, β-ketoesters can undergo self-condensation. This can be minimized by slowly adding the β-ketoester to the reaction mixture containing the aldehyde and urea.

  • Cannizzaro-type Reactions of the Aldehyde: If the aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base. While the Biginelli reaction is typically acid-catalyzed, localized changes in pH can occur. Ensuring a homogenous reaction mixture and maintaining acidic conditions can prevent this.

  • Formation of Michael Adducts: The enolate of the β-ketoester can potentially react with other electrophiles in the reaction mixture.

To minimize these side reactions, consider the following:

  • Order of Addition: The order in which the reactants are mixed can be critical. A common approach is to first mix the aldehyde and urea, followed by the addition of the β-ketoester.[4]

  • Control of Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of one reactant can favor side reactions.

  • Use of Milder Catalysts: If harsh acidic conditions are leading to side products, switching to a milder Lewis acid catalyst may be beneficial.

Step 2: Introduction of the Dimethylamino Group

The second key step is the introduction of the dimethylamino group at the 6-position, which is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. This involves reacting the fluorinated pyrimidinone with dimethylamine.

Q3: The amination reaction to introduce the dimethylamino group is incomplete, or I am seeing decomposition of my starting material. How can I optimize this step?

A3: Incomplete conversion and decomposition in SNA reactions on heterocyclic rings are often related to the reactivity of the substrate, the nucleophile, and the reaction conditions.

  • Leaving Group: The success of an SNA reaction depends on the presence of a good leaving group. While fluorine can act as a leaving group, its reactivity can be influenced by the electronic nature of the pyrimidine ring. If the reaction is sluggish, it may be necessary to first convert the precursor to a derivative with a better leaving group, such as a chloro or sulfonyl group.

  • Solvent and Temperature: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNA reactions as they can solvate the cation without deactivating the nucleophile. The reaction may require elevated temperatures to proceed at a reasonable rate. A systematic optimization of the temperature (e.g., from 80 °C to 150 °C) is recommended.

  • Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can be beneficial. The base can deprotonate the pyrimidinone, increasing its nucleophilicity, and also neutralize any acid formed during the reaction.

  • Excess Nucleophile: Using an excess of dimethylamine can help drive the reaction to completion. However, this can also lead to purification challenges, so a balance must be found.

Table 1: Recommended Starting Conditions for Amination Reaction Optimization

ParameterCondition 1Condition 2Condition 3
Solvent DMFDMSONMP
Base K₂CO₃Cs₂CO₃DBU
Temperature 80 °C110 °C140 °C
Dimethylamine 2.0 eq.3.0 eq.4.0 eq.

Q4: I am observing the formation of a di-substituted or other unexpected byproduct during the amination step. What could be the cause?

A4: The formation of unexpected byproducts suggests that other positions on the pyrimidine ring may be susceptible to nucleophilic attack or that the starting material is undergoing undesired transformations.

  • Regioselectivity: While the 6-position is often activated towards nucleophilic attack, other positions on the pyrimidine ring can also be reactive, especially under harsh conditions. Careful analysis of the byproduct structure by NMR and MS is essential to understand the competing reaction pathway. Lowering the reaction temperature or using a less reactive nucleophile precursor might improve regioselectivity.

  • Ring Opening: Pyrimidine rings can be susceptible to ring-opening by strong nucleophiles, particularly at elevated temperatures. If you suspect ring-opening, try running the reaction at a lower temperature for a longer duration.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions. Ensure you are using a high-purity, anhydrous solvent.

Logical Flow for Optimizing the Amination Step

Amination_Optimization Start Incomplete Amination or Decomposition Leaving_Group Assess Leaving Group (Consider derivatization if needed) Start->Leaving_Group Conditions Systematically Vary: - Solvent (DMF, DMSO, NMP) - Base (K₂CO₃, Cs₂CO₃) - Temperature (80-150 °C) Leaving_Group->Conditions Nucleophile Optimize Dimethylamine Equivalents Conditions->Nucleophile Monitor Monitor by LC-MS for Byproduct Formation Nucleophile->Monitor Purification Develop Appropriate Purification Protocol Monitor->Purification End High Yield of Pure Product Purification->End

Figure 3: Workflow for optimizing the nucleophilic aromatic substitution.

Experimental Protocols

General Protocol for Biginelli-type Cyclocondensation

  • To a solution of an appropriate aldehyde (1.0 eq) and urea (1.2 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add the acid catalyst (e.g., 10 mol% Yb(OTf)₃).

  • Add the fluorinated β-ketoester (1.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir for 15 minutes to precipitate the product.[3]

  • Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure fluorinated pyrimidinone.

General Protocol for Nucleophilic Aromatic Substitution (Amination)

  • To a solution of the 6-substituted-5-fluoro-2(1H)-pyrimidinone (1.0 eq) in an anhydrous aprotic polar solvent (e.g., DMF or DMSO), add the base (e.g., 1.5 eq K₂CO₃).

  • Add a solution of dimethylamine (e.g., 2.0-4.0 eq, as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) in a sealed vessel.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Scott, J. A., Soto-Velasquez, M., Hayes, M. P., LaVigne, J. E., Miller, H. R., Kaur, J., ... & Flaherty, D. P. (2022). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. ACS Chemical Neuroscience, 13(15), 2367-2385. [Link]

  • Sargordan Arani, M. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-113. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry, 4(2), 224-227. [Link]

  • Pietro Biginelli. Wikipedia. [Link]

  • Welin, E. R., Le, P. A., Choe, D. C., Jørgensen, L., & Miller, S. J. (2017). Enantioselective synthesis of 5-fluoropyrimidinones by a peptide-based catalyst. Journal of the American Chemical Society, 139(39), 13834-13839. [Link]

  • Adib, M., Mohammadi, B., & Asghari, S. (2006). A new, simple and efficient route for the synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones. Tetrahedron Letters, 47(29), 5141-5143. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Tarafder, M. T. H., & Ali, A. M. (2001). Synthesis and characterization of new dihydropyrimidinone derivatives. Journal of the Indian Chemical Society, 78(6), 314-316.
  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

Sources

Identifying impurities in 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone samples

[1]

Part 1: Impurity Origin & Pathway Analysis

Understanding the synthetic origin of your sample is the first step in identifying impurities. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (

1
Visualizing the Impurity Landscape

The following diagram maps the standard synthetic routes and the specific points where common impurities are generated. Use this to correlate your LC-MS peaks with likely structures.[1]

ImpurityMapStartPrecursor(e.g., 2,4-dichloro-5-fluoropyrimidine)TargetTARGET MOLECULE6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinoneStart->TargetS_NAr + HydrolysisImp_AImpurity A(Des-fluoro analog)[Origin: Start Material]Start->Imp_AIncomplete Fluorinationof PrecursorImp_CImpurity C(Regioisomer: 4-isomer)[Origin: Selectivity Issue]Start->Imp_CAttack at C4 vs C6ReagentReagent(Dimethylamine)Reagent->TargetImp_BImpurity B(Mono-methylamino)[Origin: Reagent Impurity]Reagent->Imp_BContains MethylamineImp_DImpurity D(Hydrolysis By-product)6-hydroxy-5-fluoro...Target->Imp_DOver-hydrolysis

Figure 1: Genealogical map of impurities. Impurity C (Regioisomer) and Impurity A (Des-fluoro) are the most challenging "critical pairs" in HPLC separation.[1]

Part 2: Troubleshooting Guides & FAQs

Section 1: Chromatographic Anomalies (HPLC/UPLC)

Q: I see a "shoulder" peak eluting immediately after my main peak. It has the same mass (m/z) as the product. What is it?

A: This is likely the 4-(dimethylamino) regioisomer (Impurity C in Fig 1).

  • Mechanism: In precursors like 2,4-dichloro-5-fluoropyrimidine, the C4 and C6 positions are electronically similar but not identical due to the C5-Fluorine atom.[1] While steric hindrance from the fluorine usually directs substitution to the less hindered position, trace amounts of the other isomer often form.

  • Diagnostic: These isomers have identical mass spectra. You must use 19F-NMR or 1H-NMR to distinguish them.[1] The coupling constant between the C6-H (or C4-H) and the Fluorine will differ significantly between the two isomers due to their proximity to the carbonyl and amine groups.[1]

  • Resolution: Switch to a Phenyl-Hexyl column or use a Methanol-based gradient instead of Acetonitrile to exploit

    
     interaction differences between the isomers.
    

Q: My main peak is splitting or tailing significantly, but the purity looks high by MS. Is my column dead?

A: Not necessarily. Fluorinated pyrimidinones are capable of lactam-lactim tautomerism .[1]

  • The Issue: In unbuffered mobile phases, the rapid interconversion between the 2-keto (lactam) and 2-hydroxy (lactim) forms can cause peak broadening or splitting.

  • The Fix: Ensure your mobile phase pH is controlled.

    • Acidic Method:[2] 0.1% Formic Acid (locks it in the protonated/keto form).

    • Buffer: 10mM Ammonium Acetate (pH 5-6) often sharpens the peak significantly compared to pure water/organic gradients.[1]

Section 2: Mass Spectrometry (LC-MS) Interpretation

Q: I detect a persistent impurity at [M-14] relative to the target. Is this a fragmentation artifact?

A: It is likely a real chemical impurity: 6-(methylamino)-5-fluoro-2(1H)-pyrimidinone (Impurity B).[1]

  • Origin: Commercial dimethylamine solutions (especially 40% aq.) often contain 0.1–0.5% monomethylamine. During the

    
     reaction, methylamine competes with dimethylamine. Because methylamine is less sterically hindered, it reacts faster, enriching this impurity in the final product relative to the reagent purity.
    
  • Verification: Check the fragmentation pattern. The loss of a methyl group (

    
    , -15 Da) from the dimethylamino group is a standard fragment for the target. The impurity will not show this specific transition as easily or will show a different secondary fragmentation pathway.
    

Q: What is the "Critical Pair" I should look for in the UV trace?

A: The Des-fluoro analog (6-(dimethylamino)-2(1H)-pyrimidinone).[1]

  • Why it's dangerous: It differs by only 18 Daltons (H vs F) and has very similar polarity. It often co-elutes on standard C18 columns.

  • Detection: It is "UV silent" relative to the fluorinated compound at certain wavelengths, but often has a slightly lower

    
     due to the lack of the auxochromic fluorine effect.
    
  • Screening: Use a specialized fluorinated column (e.g., FluoroSep-RP) or monitor 19F-NMR.[1] If the 19F signal integrates to <100% relative to an internal standard, you have non-fluorinated material.

Part 3: Validated Analytical Protocols

Protocol A: High-Resolution Separation of Regioisomers

This method is designed to separate the 4-isomer from the 6-isomer and resolve the des-fluoro impurity.[1]

Instrument: HPLC with PDA detector (or Q-ToF MS). Column: Ace 5 C18-PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm. Rationale: The PFP phase interacts specifically with the fluorine atom and the aromatic ring electron density, providing superior selectivity for halogenated positional isomers compared to standard C18.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Solvent B: Methanol (LC-MS grade).[1]

Gradient Profile:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
15.040601.0
20.05951.0
25.09551.0

Detection:

  • UV: 265 nm (Primary), 220 nm (Secondary).

  • Temperature: 35°C.

Protocol B: Rapid Identity Check via 19F-NMR

Because HPLC can struggle with des-fluoro impurities, 19F-NMR is the gold standard for "Identity" and "Assay".[1]

  • Solvent: DMSO-

    
     (Solubility is poor in 
    
    
    ).
  • Internal Standard:

    
    -Trifluorotoluene (add 10 µL to the NMR tube).
    
  • Acquisition:

    • Run uncoupled (

      
      -decoupled) to get a singlet for the fluorine.[1]
      
    • Target Shift: Expect a singlet around -160 to -170 ppm (dependent on exact concentration and pH).[1]

    • Impurity Check: Look for small satellite peaks. Inorganic fluoride (

      
      ) appears around -120 ppm.[1]
      

Part 4: Data Summary Table

Impurity NameRelative Retention Time (RRT)*Mass Shift (Δ m/z)Likely OriginRisk Level
Des-fluoro analog 0.92 - 0.95-18 DaStarting Material (Incomplete fluorination)High (Bioactivity change)
Mono-methyl amino 0.85 - 0.90-14 DaReagent Impurity (Methylamine)Medium
4-isomer (Regio) 1.05 - 1.100Synthesis SelectivityHigh (Different potency)
Hydrolysis Product 0.40 - 0.60-27 Da (-NMe2 +OH)Degradation / Work-upLow (Easily removed)
Dimer 1.80+x2 - HPhotodegradation (Solid state)Low (Storage dependent)

*RRT values are estimated based on the C18-PFP method described above. Actual values must be determined experimentally.

References

  • Isomer Separation Logic

    • Study: "Chromatographic separation of fluorinated pyrimidine deriv
    • Source:Journal of Chrom
    • Relevance: Establishes the efficacy of PFP columns for separating fluorin
  • Synthesis & Impurities of Fluorinated Pyrimidines

    • Study: "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine."
    • Source:Molecules (MDPI), 2020.
    • Relevance: details the synthetic pathways and common degradation products of 5-fluorouracil deriv
  • Tautomerism in HPLC

    • Study: "Tautomerism of pyrimidinones and its effect on retention in HPLC."
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: Explains peak splitting issues in unbuffered mobile phases for 2-pyrimidinones.
  • General Impurity Profiling Guidelines

    • Guideline: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source:International Council for Harmonisation.

    • Relevance: Defines reporting thresholds (0.05%, 0.10%)

Technical Support Center: Troubleshooting Solubility for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this novel compound. Given the unique structural characteristics of this molecule—a fluorinated pyrimidinone core with a dimethylamino substituent—solubility can be a complex issue influenced by multiple factors. This document provides in-depth, question-and-answer-based troubleshooting, grounded in established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Solubility Assessment

Question 1: I'm starting my first experiment with 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. What is the best starting solvent to ensure complete dissolution?

Answer:

For an initial solubility assessment of a novel compound like 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a systematic approach is recommended. The chemical structure suggests a molecule with both polar (pyrimidinone ring, dimethylamino group) and non-polar characteristics, influenced by the fluorine atom.

A good starting point would be to test solubility in a range of common laboratory solvents, moving from polar to non-polar. Based on studies of similar pyrimidine derivatives, a practical screening panel would include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent starting points for dissolving novel heterocyclic compounds.[1][2]

  • Polar Protic Solvents: Methanol and ethanol can also be effective, particularly due to the potential for hydrogen bonding with the pyrimidinone ring and the dimethylamino group.[3][4]

  • Chlorinated Solvents: Dichloromethane (DCM) may be useful for less polar analogs, though its use is being discouraged due to safety and environmental concerns.[5][6]

Table 1: Recommended Initial Solvent Screening Panel

Solvent ClassRecommended SolventsRationale
Polar AproticDMSO, DMFHigh solubilizing power for a wide range of organic molecules. Studies on pyrimidine derivatives show good solubility in DMF.[1][2]
Polar ProticMethanol, EthanolCan engage in hydrogen bonding, which may be favorable for this molecule.[3]
Less Polar/AproticAcetonitrile (ACN)A versatile solvent with intermediate polarity.
Aqueous BufferspH 4.0, 7.4, 9.0Crucial for understanding the pH-dependent solubility, given the basic dimethylamino group.[7][8]

It is advisable to start with a small amount of the compound and add the solvent incrementally. Sonication or gentle heating can also aid dissolution, as the solubility of pyrimidine derivatives often increases with temperature.[9]

pH-Dependent Solubility

Question 2: My compound is poorly soluble in neutral aqueous buffer (pH 7.4). How can I improve its aqueous solubility?

Answer:

The structure of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone contains a dimethylamino group, which is a weak base.[10] This makes the compound's aqueous solubility highly dependent on pH.[7][8] At neutral or higher pH, the dimethylamino group will be predominantly in its neutral, uncharged form, which is likely less soluble in water.

To improve aqueous solubility, you should acidify the solution. By lowering the pH, you will protonate the dimethylamino group, forming a more soluble salt.[10]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers from pH 2 to pH 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).

  • Add excess compound: Add an excess of your compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or stir the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[11]

  • Separate solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot solubility (e.g., in µg/mL or µM) as a function of pH.

You should observe a significant increase in solubility at lower pH values. This is a common characteristic of basic compounds.[8] The resulting solubility-pH profile will be critical for designing in-vitro assays and for formulation development. It is important to note that at very high concentrations, some ionizable drugs can form aggregates, which may cause deviations from the expected solubility-pH profile predicted by the Henderson-Hasselbalch equation.[12][13]

dot

Caption: Relationship between pH and the solubility of a basic compound.

Troubleshooting Precipitation in Assays

Question 3: I am observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous assay buffer. How can I prevent this?

Answer:

This is a common issue known as "DMSO crash-out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[14] The key is to maintain the compound in solution during the dilution process.

Troubleshooting Workflow:

dot

Troubleshooting_Precipitation start Precipitation Observed (DMSO stock to aqueous buffer) step1 Reduce Final DMSO Concentration start->step1 step2 Lower the pH of the Assay Buffer step1->step2 if not outcome1 Issue Resolved step1->outcome1 if successful step3 Incorporate Co-solvents or Surfactants step2->step3 if not step2->outcome1 if successful step4 Use a 'Serial Dilution in Mixed Solvent' Approach step3->step4 if not step3->outcome1 if successful step4->outcome1 if successful outcome2 Issue Persists step4->outcome2

Caption: Stepwise approach to resolving precipitation issues.

Detailed Strategies:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally <0.5%). This may require preparing a more dilute DMSO stock solution if your final compound concentration allows.

  • Adjust the pH of the Assay Buffer: As discussed in the previous question, lowering the pH of your aqueous buffer can significantly increase the solubility of your compound.[8] Determine the optimal pH from your solubility profile and adjust your assay buffer accordingly, ensuring the pH change does not affect your assay's performance.

  • Use Solubilizing Excipients:

    • Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your final assay buffer can help keep the compound in solution.[15][16]

    • Surfactants: Non-ionic surfactants such as Tween 80 or Solutol HS-15 can form micelles that encapsulate the poorly soluble compound, preventing precipitation.[17] These are typically used at concentrations above their critical micelle concentration (CMC).

  • Serial Dilution in a Mixed Solvent System: Instead of diluting the DMSO stock directly into the aqueous buffer, perform an intermediate dilution step in a mixture of the buffer and a co-solvent. This gradual change in the solvent environment can prevent the compound from crashing out.

Impact of Fluorine on Solubility

Question 4: How does the fluorine atom in the structure affect the solubility of my compound?

Answer:

The effect of fluorine on solubility is multifaceted and can be counterintuitive. While fluorine is highly electronegative, its impact on solubility is not straightforward.[18][19]

  • Increased Lipophilicity: A single fluorine substitution on an aromatic ring often increases the molecule's lipophilicity (LogP).[20] This can lead to a decrease in aqueous solubility. The C-F bond is not a strong hydrogen bond acceptor, and fluorinated compounds can be considered "hydrophobic."[20]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups.[21][22] In the case of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, the fluorine at the 5-position will likely make the dimethylamino group at the 6-position less basic. This means a lower pH will be required to achieve the same degree of protonation and solubilization compared to a non-fluorinated analog.

  • Crystal Packing: Fluorine can also influence how the molecule packs in its solid state, which can affect the energy required to dissolve it (lattice energy).

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • National Center for Biotechnology Information. (2023, November 13).
  • Solubility of Things. Dimethylamine.
  • WuXi AppTec DMPK. (2024, March 15).
  • American Chemical Society. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • ACS Publications. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • Semantic Scholar. (2016, June 29).
  • SciSpace. (2014, March 3).
  • ACS Publications. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals | Industrial & Engineering Chemistry Research.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • National Center for Biotechnology Information.
  • Drug Discovery Online. (2023, December 18).
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Information. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
  • National Center for Biotechnology Information. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Taylor & Francis Online. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • National Center for Biotechnology Information.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • World Scientific News. (2024, January 13).
  • Royal Society of Chemistry. Chapter 3: Renewable Solvent Selection in Medicinal Chemistry.
  • Revue Roumaine de Chimie.
  • Solubility of Things. Pyrimidine.
  • PubMed. (2018, January 2).
  • Innovare Academic Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • MDPI. (2011, August 26). Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)
  • MDPI. (2024, May 19). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)

Sources

Technical Support Center: Minimizing Side Reactions in Fluorinated Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorinated pyrimidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into pyrimidinone scaffolds. The unique electronic properties of fluorine that make it invaluable in drug design also present distinct challenges in synthetic chemistry. This resource provides in-depth, cause-and-effect troubleshooting for common side reactions and purification issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Yield and Byproduct Formation in Direct Electrophilic Fluorination

Question: My direct fluorination of a uracil or pyrimidinone precursor using an electrophilic fluorinating agent (e.g., Selectfluor™) is resulting in a low yield of the desired product and a complex mixture of byproducts. What are the primary causes and how can I optimize the reaction?

Answer: Low yields in direct electrophilic fluorination are a frequent challenge. The reaction is a delicate balance between activating the pyrimidinone ring for fluorination at the desired position (typically C5) and preventing side reactions. The primary causes often revolve around the fluorinating agent's reactivity, reaction conditions, and the substrate itself.

Root Causes & Mechanistic Insights:

  • Fluorinating Agent Degradation: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄) are powerful oxidants and are sensitive to moisture. Hydrolysis can reduce the agent's activity, leading to incomplete conversion.[1]

  • Over-Fluorination: The desired mono-fluorinated product is often more electron-rich than the starting material, making it susceptible to a second fluorination, leading to di-fluorinated byproducts.

  • Solvent Reactivity: Protic solvents (e.g., water, alcohols) can react with the fluorinating agent or compete with the substrate, reducing efficiency and generating impurities.[1] Polar aprotic solvents like anhydrous acetonitrile or DMF are generally preferred.[1]

  • Thermal Decomposition: Fluorination reactions can be highly exothermic. Insufficient temperature control can lead to the decomposition of the starting material, product, and fluorinating agent, resulting in complex, often tarry, reaction mixtures.[1] A temperature of 15-25°C is often a good starting point for many syntheses.[1]

Troubleshooting Workflow & Recommended Protocols:

G cluster_start Start: Low Yield Observed cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Optimize Conditions cluster_analysis Step 3: Analyze Outcome start Low Yield / Complex Mixture check_fluor Check Fluorinating Agent (Fresh, Anhydrous Storage?) start->check_fluor check_solvent Check Solvent (Anhydrous, Aprotic?) check_fluor->check_solvent Agent OK check_sm Check Starting Material Purity check_solvent->check_sm Solvent OK optimize_temp Lower Temperature (e.g., 0°C to -10°C) check_sm->optimize_temp All Reagents OK optimize_time Monitor Reaction Time (TLC/HPLC) optimize_temp->optimize_time optimize_equiv Adjust Stoichiometry (Start with ~1.1 eq. Fluorinating Agent) optimize_time->optimize_equiv analyze Analyze Crude Mixture (LCMS/NMR) optimize_equiv->analyze success Success: Improved Yield analyze->success Desired product is major failure Failure: Re-evaluate Strategy analyze->failure Side reactions still dominate

Caption: Troubleshooting workflow for low-yield electrophilic fluorination.

Solutions & Optimization Steps:

  • Reagent Handling: Always use a fresh bottle of the fluorinating agent or one that has been stored meticulously under an inert atmosphere (e.g., in a desiccator or glovebox).[1]

  • Solvent Choice: Switch to a high-purity, anhydrous polar aprotic solvent. If solubility is an issue, consider solvent mixtures, but avoid protic components.

  • Temperature Control: Begin the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature. In some cases, maintaining a sub-zero temperature throughout the reaction can completely suppress the formation of specific side products.[2]

  • Reaction Monitoring: Track the reaction's progress closely using TLC or HPLC. Over-extending the reaction time can increase the likelihood of byproduct formation.[1] Quench the reaction as soon as the starting material is consumed.

Issue 2: Ring-Opening Side Reactions

Question: My reaction is producing a significant amount of a ring-opened fluorinated product instead of the desired fluorinated pyrimidinone. Why is this happening and how can it be prevented?

Answer: The formation of ring-opened products is a known side reaction, particularly under certain nucleophilic or harsh basic/acidic conditions. The pyrimidinone ring, while aromatic, possesses bonds that can be susceptible to cleavage, especially when activated by strong electron-withdrawing groups or when intermediates are attacked by nucleophiles.

Mechanistic Insights:

A prime example of this occurs during some fluorination reactions where a nucleophilic source of fluoride is used, or when other nucleophiles are present. For instance, if water is present as a third component in certain systems, it can lead to the formation of a ring-opening fluorination product as the major species.[2] The reaction proceeds through an intermediate that is susceptible to attack by the nucleophile (e.g., hydroxide or water), leading to cleavage of the heterocyclic ring.

G Start Pyrimidinone Precursor Intermediate Reactive Intermediate (e.g., Sulfonium Intermediate) Start->Intermediate + Fluorinating Agent Desired Desired Fluorinated Pyrimidinone Intermediate->Desired Intramolecular Cyclization/Fluorination (Anhydrous Conditions) Side Ring-Opened Fluorinated Product Intermediate->Side Nucleophilic Attack (e.g., by H2O) (Wet Conditions)

Caption: Competing pathways: desired cyclization vs. side reaction.

Solutions & Preventative Measures:

  • Strictly Anhydrous Conditions: The most critical factor is the rigorous exclusion of water and other nucleophiles from the reaction mixture.[3] Use freshly distilled, anhydrous solvents, dry glassware, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base/Fluoride Source: If a base is required, use a non-nucleophilic, sterically hindered base. When selecting a fluoride source, consider its basicity and the nature of the counter-ion. A mixture of CsF and Cs₂CO₃ has been shown to be effective while minimizing side reactions in certain systems.[2]

  • Temperature Control: As with other side reactions, lowering the temperature can significantly favor the desired kinetic product over the thermodynamic ring-opened product.[2]

Issue 3: Purification Challenges and Persistent Impurities

Question: I have successfully synthesized my target fluorinated pyrimidinone, but I am struggling with purification. The product co-elutes with impurities, or the yield drops significantly during chromatography. What are the best practices for purification?

Answer: Purification of fluorinated compounds can be non-trivial. The high electronegativity and unique steric profile of fluorine alter a molecule's polarity, solubility, and interactions with chromatographic media compared to their non-fluorinated analogs.[4] Common impurities can include unreacted starting materials, isomers, over-fluorinated products, and salts from the workup.

Common Impurities:

  • Starting Material: Unreacted pyrimidinone precursor.

  • Isomeric Byproducts: Regioisomers from fluorination at an undesired position.

  • Hydrolyzed Species: From exposure to water during workup.

  • Residual Reagents: Traces of the fluorinating agent or other reagents.

Purification Strategies:

TechniqueApplication & Best PracticesAdvantagesDisadvantages
Column Chromatography The workhorse of purification. For fluorinated compounds, both normal-phase (silica) and reverse-phase can be effective.[4] Careful selection of the eluent system is critical for resolving closely related impurities.[1]Widely applicable, scalable.Can be time-consuming, potential for product loss on the column.
Preparative HPLC Offers superior resolution for separating final compounds to high purity (>98%).[4] Specialized fluorinated HPLC columns can provide enhanced selectivity.High resolution, excellent for final product polishing.Lower capacity, more expensive solvents and equipment.
Crystallization An excellent method for obtaining highly pure, solid compounds on a large scale.[1] Requires extensive solvent screening to find optimal conditions where the desired product crystallizes out, leaving impurities in the mother liquor.Cost-effective for large scale, yields very high purity.Not all compounds crystallize easily, can be labor-intensive to develop a protocol.
Liquid-Liquid Extraction Primarily used during workup to perform a preliminary bulk separation of impurities from the product based on differential solubility in immiscible solvents.[4]Removes major impurities efficiently.Not suitable for separating structurally similar compounds.

Step-by-Step Protocol: Purification by Silica Gel Column Chromatography

  • Sample Preparation: After workup, dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained. This "dry loading" method often provides better separation than loading the sample as a concentrated liquid.

  • Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in the initial, least polar eluent mixture (e.g., Hexane/Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Monitor the fractions being collected using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate) to elute compounds with higher polarity. This allows for the separation of components with different affinities for the silica gel.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified fluorinated pyrimidinone.

References

  • Application Notes and Protocols for the Purification of Fluorin
  • Reaction condition optimization.
  • Troubleshooting common issues in fluorin
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.

Sources

Technical Support Center: Purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges associated with obtaining this critical intermediate in a highly pure form. Here, we will delve into the underlying chemical principles governing the purification process, offering practical, field-tested solutions to overcome prevalent obstacles.

Introduction to the Molecule and Its Challenges

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a fluorine atom adjacent to a dimethylamino group on a pyrimidinone core, presents a distinct set of purification challenges. These often stem from its solubility profile, potential for side reactions, and the close physicochemical properties of process-related impurities. This guide provides a structured approach to troubleshooting these issues, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems encountered during the purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.

Issue 1: Poor Yield After Recrystallization

Question: "I am experiencing significant product loss during the recrystallization of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. What are the likely causes and how can I optimize the process?"

Answer:

High product loss during recrystallization is a common issue and typically points to one of two primary factors: suboptimal solvent selection or inappropriate crystallization conditions.

Causality and Solution:

  • Solvent System Optimization: The ideal recrystallization solvent (or solvent system) should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. If the compound remains significantly soluble even at low temperatures, yields will be poor.

    • Recommended Action: Conduct a systematic solvent screen. Small-scale experiments with a variety of solvents of differing polarities are recommended. Based on literature, solvents such as isopropanol, acetonitrile, and ethyl acetate have been used for related structures. A mixed solvent system can also be highly effective. For instance, a combination of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which it is poorly soluble) can afford fine control over the crystallization process.

  • Cooling Rate and Supersaturation: Rapid cooling can lead to "crashing out" of the product, trapping impurities and leading to a lower quality, amorphous solid that is difficult to isolate. A slow, controlled cooling process is crucial for the growth of well-defined crystals.

    • Recommended Action: Employ a stepwise or ramped cooling profile. After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Seeding the solution with a small crystal of the pure compound can also promote controlled crystallization.

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening:

    • In separate small vials, dissolve ~10-20 mg of the crude product in a minimal amount of various hot solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).

    • Allow the vials to cool to room temperature and then in an ice bath.

    • Observe the quantity and quality of the crystals formed.

  • Optimized Recrystallization:

    • Dissolve the crude 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in the minimum amount of the chosen hot solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, add a seed crystal or gently scratch the inside of the flask with a glass rod.

    • Once crystallization begins, cool the flask in an ice bath for at least one hour to maximize yield.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Issue 2: Persistent Impurities After Column Chromatography

Question: "I am unable to separate a persistent impurity from my product using silica gel column chromatography. The impurity co-elutes with my product. How can I achieve better separation?"

Answer:

Co-elution of impurities is a frequent challenge, especially when the impurities have similar polarities and structures to the target compound. The key to successful separation lies in enhancing the differential partitioning of the product and the impurity between the stationary and mobile phases.

Causality and Solution:

  • Insufficient Resolution on Silica Gel: Standard silica gel may not provide sufficient selectivity for closely related impurities. The choice of both the stationary phase and the mobile phase is critical.

    • Recommended Action:

      • Mobile Phase Modification: Systematically vary the mobile phase composition. For a compound like 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a typical mobile phase might be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Fine-tuning the ratio of these solvents is the first step. Adding a small amount of a third solvent, such as methanol or triethylamine (if the compound is basic), can significantly alter the selectivity of the separation.

      • Alternative Stationary Phases: If modifying the mobile phase is unsuccessful, consider alternative stationary phases. For polar compounds, alumina (basic or neutral) can sometimes offer different selectivity compared to silica gel. Reverse-phase chromatography (e.g., C18-functionalized silica) is another powerful technique, particularly if the impurities have different hydrophobic characteristics.

Data Presentation: Solvent System Selection

Solvent System (v/v)Polarity IndexTypical Application
Hexane:Ethyl AcetateLow to MediumGeneral purpose for moderately polar compounds.
Dichloromethane:MethanolMedium to HighFor more polar compounds.
Toluene:AcetonitrileMediumCan offer different selectivity based on pi-pi interactions.

Experimental Workflow: Method Development for Column Chromatography

Caption: Workflow for chromatographic purification optimization.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in the synthesis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from incomplete reactions, or species resulting from side reactions such as hydrolysis of the dimethylamino group or reactions involving the fluorine substituent. It is crucial to have analytical data (e.g., LC-MS, NMR) of the crude material to identify the nature of the key impurities before devising a purification strategy.

Q2: What are the recommended storage conditions for purified 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone?

A2: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., 2-8 °C) is recommended to minimize potential degradation over time.

Q3: Can I use an acid/base extraction to purify this compound?

A3: An acid/base extraction could be a viable step in the workup and initial purification, depending on the pKa of the compound and the nature of the impurities. The pyrimidinone ring system has both acidic and basic sites. The feasibility of this approach would depend on the specific impurities present in the crude mixture. A small-scale trial is recommended to assess its effectiveness.

Q4: My purified product is colored. Is this normal?

A4: Highly pure 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is typically an off-white to pale yellow solid. The presence of significant color may indicate the presence of colored impurities, which could be starting materials, byproducts, or degradation products. If the color persists after purification and all analytical data (NMR, MS) suggest high purity, it may be an inherent property of the crystalline form obtained. However, further purification attempts to remove the color are advisable.

References

This guide was compiled using general chemical principles and a review of related literature. For more in-depth information on specific synthetic methods and related compounds, please consult the primary literature.

Stability of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-CHEM-23-001

Last Updated: February 14, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This document provides essential information regarding the stability of this compound under various pH conditions. It is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting and Protocols section for in-depth experimental guidance. The information herein is based on established principles of chemical stability, forced degradation studies, and regulatory guidelines.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone?

A1: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, like many fluorinated pyrimidines, is a moderately stable heterocyclic compound.[5] Its stability is significantly influenced by pH and temperature. The pyrimidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[4][6] The electron-withdrawing nature of the fluorine atom at the 5-position can influence the electron density of the ring, potentially affecting its susceptibility to nucleophilic attack. The dimethylamino group at the 6-position is generally stable but can influence the molecule's overall electronic properties and solubility.

Q2: How does pH affect the stability of this compound in solution?

A2: The compound is expected to be most stable in the neutral to slightly acidic pH range (approx. pH 4-7).

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the pyrimidinone ring can undergo acid-catalyzed hydrolysis.[7] Protonation of the ring nitrogens can make the carbonyl carbon more electrophilic and susceptible to attack by water, potentially leading to ring-opening.[6]

  • Basic Conditions (pH > 8): In alkaline solutions, the compound is susceptible to base-catalyzed hydrolysis. The N1-proton is acidic and can be removed, forming an anion that may be more susceptible to degradation or rearrangement. High pH can lead to the hydrolysis of the amide-like bond within the pyrimidinone ring.[6]

Q3: What are the likely degradation products I should look for?

A3: While specific degradation products must be identified experimentally, plausible pathways for similar pyrimidinone structures suggest the following possibilities:[8][9][10]

  • Hydrolysis Products: Ring-opening is a primary degradation pathway, which could lead to the formation of ureido- or amino-acrylate derivatives.[8]

  • Deamination Products: While less common for the dimethylamino group, deamination of other pyrimidines is a known degradation route, especially at acidic pH.[11]

  • Defluorination: The carbon-fluorine bond is generally very strong and stable.[12] Defluorination is unlikely under typical hydrolytic conditions but might be observed under harsh photolytic or oxidative stress.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For maximum stability, solutions should be prepared in a buffered system within the pH 4-7 range. Store solutions protected from light at refrigerated temperatures (2-8 °C). For long-term storage, consider preparing aliquots and freezing at -20 °C or below to minimize freeze-thaw cycles. Always perform a T=0 analysis (an initial measurement right after preparation) to serve as a baseline for future stability checks.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable guidance for researchers encountering stability-related issues and a detailed protocol for conducting a pH-dependent stability study.

Troubleshooting Common Issues
Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of parent compound peak in HPLC analysis. The solution pH is outside the optimal stability range (pH 4-7), or the solution is unbuffered and has drifted in pH.1. Verify pH: Immediately measure the pH of your stock solution or formulation. 2. Use Buffers: Always use a buffer system (e.g., acetate for pH 4-5.5, phosphate for pH 6-8) appropriate for your target pH. 3. Temperature Control: Ensure samples are stored at the recommended temperature (e.g., 2-8 °C) and not left at room temperature for extended periods.
Appearance of new, unidentified peaks in the chromatogram over time. Chemical degradation of the compound.1. Perform Forced Degradation: Follow the protocol below to systematically identify degradation products under acidic, basic, and neutral conditions.[3][13] 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent peak from all major degradation products. This may require method re-development.[3] 3. Characterize Degradants: If necessary, use LC-MS or other mass spectrometry techniques to identify the mass of the new peaks and propose structures.[7][14]
Precipitation or cloudiness observed in the solution. Poor solubility at the current pH or formation of an insoluble degradation product.1. Check Solubility Profile: Determine the compound's solubility at different pH values. The protonation state of the molecule can significantly affect solubility. 2. Filter and Analyze: Filter the solution and analyze both the filtrate and the precipitate (if possible) to determine if the issue is with the parent compound or a degradant.
Inconsistent results between experimental repeats. Instability during the experimental workflow itself.1. Minimize Incubation Times: If your assay involves incubation at non-optimal pH or elevated temperatures, minimize this time as much as possible. 2. Control T=0: Prepare a fresh standard and analyze it at the beginning of each experiment (T=0) to ensure the starting material is consistent.
Summary of pH-Dependent Stability Profile (Hypothetical Data)

The following table provides an example of what a stability profile might look like for this compound. Note: This is illustrative data and must be confirmed by experimentation.

pH ConditionBuffer System (25 mM)Temperature (°C)% Degradation after 48 hours (Illustrative)Key Observation
2.0 0.1 M HCl40~15-20%Significant degradation, likely via acid-catalyzed hydrolysis.
4.5 Acetate Buffer40< 2%High stability.
7.0 Phosphate Buffer40< 5%Good stability, minor degradation observed.
10.0 Carbonate-Bicarbonate40~25-35%Rapid degradation, likely via base-catalyzed hydrolysis.
Protocol: Forced Degradation Study by pH Stress

This protocol outlines a systematic approach to evaluate the stability of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone under acidic, neutral, and basic conditions, in accordance with ICH guidelines.[1][15][16]

Objective:

To determine the intrinsic stability of the compound and identify potential degradation products by subjecting it to hydrolytic stress across a range of pH values.[4][17]

Materials:
  • 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Phosphate Buffer (pH 7.0, 50 mM)

  • HPLC system with UV or DAD detector[14][18]

  • Validated stability-indicating HPLC method

  • pH meter, calibrated

  • Incubator or water bath set to 40 °C

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_acid Acidic Sample: Stock + 0.1M HCl prep_stock->prep_acid prep_neut Neutral Sample: Stock + pH 7 Buffer prep_stock->prep_neut prep_base Basic Sample: Stock + 0.1M NaOH prep_stock->prep_base incubate Incubate all samples at 40°C prep_base->incubate timepoint Sample at T=0, 2, 8, 24, 48 hrs incubate->timepoint neutralize Neutralize Acid/Base Samples before injection timepoint->neutralize hplc Analyze by Stability- Indicating HPLC-UV neutralize->hplc data Calculate % Degradation & Peak Purity hplc->data

Caption: Workflow for pH-dependent forced degradation study.

Step-by-Step Procedure:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile) to prepare a 1.0 mg/mL stock solution. This minimizes initial hydrolysis before dilution into aqueous media.

  • Preparation of Stress Samples:

    • Acidic Stress: Dilute the stock solution 1:10 with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

    • Neutral Stress: Dilute the stock solution 1:10 with 50 mM Phosphate Buffer (pH 7.0) to a final concentration of 0.1 mg/mL. This serves as a control.

    • Basic Stress: Dilute the stock solution 1:10 with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation and Sampling:

    • Immediately take an aliquot from each stress sample for T=0 analysis.

    • For the acidic and basic samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before HPLC analysis.

    • Place the remaining sealed vials in an incubator set to 40 °C.

    • Draw samples at predetermined time points (e.g., 2, 8, 24, 48 hours). Neutralize each aliquot immediately after sampling.

  • HPLC Analysis:

    • Analyze all T=0 and timed samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from any potential degradants.

    • Monitor the chromatograms at a suitable wavelength (e.g., the λmax of the parent compound). A Diode Array Detector (DAD) is recommended to assess peak purity.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Calculate the relative percentage of each new degradation peak that appears.

    • Assess the mass balance to ensure that the decrease in the parent peak area corresponds to the increase in degradant peak areas.

Plausible Degradation Pathway Diagram

The following diagram illustrates a hypothetical degradation pathway for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone under hydrolytic stress.

G cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) Parent 6-(dimethylamino)-5-fluoro- 2(1H)-pyrimidinone Acid_Intermediate Protonated Intermediate Parent->Acid_Intermediate H⁺ Base_Intermediate Anionic Intermediate Parent->Base_Intermediate OH⁻ Acid_Product Ring-Opened Product (e.g., Ureidopropenoic acid derivative) Acid_Intermediate->Acid_Product H₂O attack Base_Product Ring-Opened Product Base_Intermediate->Base_Product Hydrolysis

Caption: Hypothetical hydrolytic degradation pathways.

References
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1a-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-and-products-scientific-guideline]
  • ICH Q1A: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (2024). [URL: https://www.youtube.
  • Nelson Labs. Forced Degradation Studies for Stability. [URL: https://www.nelsonlabs.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [URL: https://www.gmp-navigator.com/guidelines/gmp-guideline/ich-q1ar2-stability-testing-of-new-drugs-and-products]
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1a-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [URL: https://www.acdlabs.
  • Huynh-Ba, K. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. (2026). [URL: https://www.pharmtech.
  • LCGC International. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [URL: https://www.lcgc-international.com/view/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]
  • Sharma, G. et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2018-11-12-16.html]
  • Kim, K.S. et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812455/]
  • Mukherjee, K.L. & Heidelberger, C. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry. (1960). [URL: https://pubmed.ncbi.nlm.nih.gov/14425080/]
  • Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). [URL: https://www.creative-proteomics.
  • van Gennip, A.H. et al. Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-of-pyrimidine-degradation-pathways-showing-the-four-steps-and-the-enzymes_fig1_12196611]
  • Royal Society of Chemistry. Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay01712h]
  • Qiu, F. & Norwood, D.L. STABILITY: PHYSICAL AND CHEMICAL. [URL: https://www.rgrdlaw.com/wp-content/uploads/2020/07/3-s2.0-B978012397193900002X-main.pdf]
  • Khan, S. et al. Current Pharmaceutical Analysis. [URL: https://www.ingentaconnect.com/content/ben/cpa/2017/00000013/00000001/art00009]
  • Wyska, E. et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28008546/]
  • Wyska, E. et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. (2025). [URL: https://www.researchgate.
  • Murphy, C.D. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. (2017). [URL: https://researchrepository.ucd.ie/handle/10197/8639]
  • Le-Thanh, T. et al. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. ResearchGate. (2018). [URL: https://www.researchgate.
  • Fisher, G.J. & Johns, H.E. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8060994/]
  • Wang, Y. et al. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a Highly Potent Cyclin-Dependent Kinase 4/6 Inhibitor for Treatment of Cancer. PubMed. (2019). [URL: https://pubmed.ncbi.nlm.nih.gov/31173995/]
  • Aulton, M.E. & Taylor, K.M.G. Chemical stability in dosage forms. Clinical Gate. (2015). [URL: https://clinicalgate.com/chemical-stability-in-dosage-forms/]
  • Baluja, S. et al. Antibacterial studies of dihydropyrimidinones and pyrimidinethiones. MedCrave online. (2017). [URL: https://medcraveonline.com/JBMOA/antibacterial-studies-of-dihydropyrimidinones-and-pyrimidinethiones.html]

Sources

Technical Support Center: Managing Hygroscopicity of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. Given the potential for pyrimidine derivatives to exhibit hygroscopicity, this document provides a comprehensive resource for understanding, troubleshooting, and mitigating moisture-related challenges during experimentation and development.[1][2][3] While specific data on 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is not publicly available, the principles and protocols outlined here are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs).[4][5][6]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for my compound?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[7] For a compound like 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, this can lead to a range of issues including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the compound's purity and potency.[4][6]

  • Physical Changes: Moisture absorption can cause caking, clumping, or changes in crystal structure, which can affect handling, dissolution rates, and bioavailability.[7][8]

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors in weighing, impacting the accuracy and reproducibility of your experiments.

Q2: How can I determine if my batch of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is hygroscopic?

A2: Several analytical techniques can be employed to assess the hygroscopicity of your compound:

  • Dynamic Vapor Sorption (DVS): This is a highly sensitive method that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[8][]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring its weight loss as it is heated.[]

  • Karl Fischer Titration: This is a classic and highly accurate method for quantifying the water content in a sample.[10][11]

Q3: What are the immediate signs of moisture absorption in my compound?

A3: Visual inspection can often provide the first clues. Look for:

  • Clumping or Caking: The powder may no longer be free-flowing.[7][8]

  • Change in Appearance: The compound might appear wet, darker, or change in texture.

  • Adherence to Surfaces: The powder may stick to the sides of the vial or spatula.[7]

Q4: What is the best way to store 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone?

A4: Proper storage is the first line of defense against hygroscopicity. We recommend:

  • Airtight Containers: Store the compound in a tightly sealed container, preferably made of a material with low moisture permeability.

  • Desiccators: Place the primary container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[12][13][14] This creates a dry microenvironment.

  • Inert Gas Blanket: For highly sensitive applications, storing the compound under an inert gas like nitrogen or argon can displace moisture-laden air.[15]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Inaccurate concentration of the active compound due to moisture absorption leading to weighing errors.

  • Troubleshooting Steps:

    • Verify Water Content: Determine the water content of your current batch using Karl Fischer titration or TGA.

    • Dry the Compound: If significant water content is detected, dry a small amount of the compound under vacuum at a temperature well below its decomposition point. Re-weigh and prepare your stock solutions.

    • Handle in a Controlled Environment: For future experiments, handle and weigh the compound in a glove box with controlled low humidity or in a balance enclosure with a nitrogen purge.

    • Prepare Fresh Solutions: Always prepare stock solutions fresh before each experiment.

Issue 2: Poor flowability and difficulty in handling the powder.
  • Potential Cause: The compound has absorbed a significant amount of moisture, leading to particle agglomeration.[7][8]

  • Troubleshooting Steps:

    • Drying: Gently dry the material in a vacuum oven at a low temperature. Be cautious not to melt or degrade the compound.

    • Use of Glidants: For formulation development, consider the addition of a small percentage of a glidant, such as fumed silica (e.g., Aerosil®), to improve powder flow.[4]

    • Controlled Environment: Perform all powder handling steps in an environment with controlled low relative humidity.

Issue 3: Degradation of the compound observed in stability studies.
  • Potential Cause: The presence of moisture is accelerating the chemical degradation of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.[4][6]

  • Troubleshooting Workflow:

    Start Degradation Observed Assess_Storage Assess Storage Conditions (RH, Temp, Container) Start->Assess_Storage Analyze_Water Analyze Water Content (Karl Fischer/TGA) Assess_Storage->Analyze_Water Characterize_Degradants Characterize Degradants (LC-MS, NMR) Analyze_Water->Characterize_Degradants High_Water High Water Content? Analyze_Water->High_Water Formulation_Strategy Implement Formulation Strategy (e.g., Co-crystallization) Characterize_Degradants->Formulation_Strategy High_Water->Formulation_Strategy Yes Handling_Protocol Revise Handling Protocol (Glove Box, Desiccants) High_Water->Handling_Protocol Yes Packaging_Solution Improve Packaging (Blister Packs, Desiccant Sachets) High_Water->Packaging_Solution Yes Re_Evaluate Re-evaluate Stability High_Water->Re_Evaluate No Formulation_Strategy->Re_Evaluate Handling_Protocol->Re_Evaluate Packaging_Solution->Re_Evaluate

    Caption: Troubleshooting workflow for compound degradation.

Part 3: Experimental Protocols

Protocol 1: Gravimetric Sorption Analysis for Hygroscopicity Classification

This protocol provides a standardized method to classify the hygroscopic nature of your compound.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer or a climate-controlled microbalance.

  • Approximately 10-20 mg of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Procedure:

  • Equilibrate the sample at 25°C and a low relative humidity (e.g., 5% RH) until a stable weight is achieved.

  • Increase the relative humidity in a stepwise manner (e.g., 10% increments) up to 90% RH. At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Decrease the relative humidity in a similar stepwise manner back to the starting point to assess desorption.

  • Plot the percentage change in mass versus the relative humidity to generate a sorption-desorption isotherm.

Data Interpretation:

Hygroscopicity Class Percentage Weight Gain at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% to < 2%
Hygroscopic2% to < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This classification is based on the European Pharmacopoeia (EP) guidelines.[16]

Protocol 2: Formulation Strategies to Mitigate Hygroscopicity

If your compound is found to be highly hygroscopic, formulation strategies can be employed to improve its stability and handling.[4][5][6][[“]]

1. Co-processing with Excipients:

  • Principle: Blending the API with a non-hygroscopic or moisture-scavenging excipient can protect it from atmospheric moisture.[4][[“]]

  • Example Excipients: Microcrystalline cellulose, silicon dioxide, mannitol.

  • Procedure:

    • Select a suitable excipient based on compatibility studies.

    • Create physical mixtures of your compound and the excipient at different ratios (e.g., 1:1, 1:5, 1:10).

    • Analyze the hygroscopicity of the mixtures using DVS to determine the optimal ratio for moisture protection.

2. Crystal Engineering (Co-crystallization):

  • Principle: Forming a co-crystal with a suitable co-former can alter the crystal lattice of the API, reducing its affinity for water molecules.[4][5][6][[“]]

  • Procedure: This is a more advanced technique requiring expertise in solid-state chemistry and involves screening for suitable co-formers and crystallization conditions.

3. Film Coating (for solid dosage forms):

  • Principle: Applying a polymer-based film coating can act as a physical barrier to moisture.[4][5][6][[“]]

  • Considerations: The choice of polymer is critical, with hydrophobic polymers generally offering better moisture protection.

Formulation Strategy Selection Workflow

Start Hygroscopic Compound Identified Assess_Properties Assess Physicochemical Properties (Solubility, Stability, Particle Size) Start->Assess_Properties Development_Stage Consider Development Stage Assess_Properties->Development_Stage Early_Stage Early Stage (Pre-clinical) Development_Stage->Early_Stage Early Late_Stage Late Stage (Formulation) Development_Stage->Late_Stage Late Co_Processing Co-processing with Excipients Early_Stage->Co_Processing Co_Crystallization Co-crystallization Early_Stage->Co_Crystallization Film_Coating Film Coating Late_Stage->Film_Coating Encapsulation Encapsulation Late_Stage->Encapsulation

Caption: Decision tree for selecting a suitable formulation strategy.

References

  • Tong, H. H. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available at: [Link]

  • Ask this paper | Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]

  • PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • MDPI. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • Karger. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Available at: [Link]

  • Desiccant Technologies Group. (2025). Chemical Industry Storage. Available at: [Link]

  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant? Available at: [Link]

  • OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

  • MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • ResearchGate. (2026). Stability and Lifetime of Quadruply Hydrogen Bonded 2-Ureido-4[1 H ]-pyrimidinone Dimers. Available at: [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Available at: [Link]

  • NIH. (n.d.). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • NIST WebBook. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Available at: [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Investigating the self-assembly of 2NapFF and ureido-pyrimidinone multicomponent systems for cell culture. Available at: [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available at: [Link]

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Technical Support Center: Purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the removal of solvent residues from this active pharmaceutical ingredient (API). Our approach is rooted in scientific principles and practical, field-tested experience to ensure the highest purity and quality of your compound.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Q1: What are the most likely residual solvents I will encounter after synthesizing 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone?

A1: Based on common synthetic routes for fluorinated pyrimidines, you are likely to encounter solvents from the cyclization reaction and any subsequent purification steps. A plausible synthesis involves the reaction of a fluorinated building block with an amidine hydrochloride.[1] Therefore, common residual solvents could include:

  • Alcohols: Methanol or ethanol are frequently used as solvents in these types of reactions and for recrystallization.

  • Aprotic Solvents: Acetonitrile is a common solvent for Biginelli-type reactions leading to dihydropyrimidinones.[2] Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) might also be used.

  • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) may be used as anti-solvents during precipitation or for washing.

  • Water: Often used in work-up procedures and can be present as a residual solvent.

Q2: My purified 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone has a low melting point and appears oily. What is the likely cause?

A2: This phenomenon, known as "oiling out," is a common issue in crystallization and is often caused by the presence of significant impurities or an excessive amount of residual solvent, which can depress the melting point of your compound. It can also occur if the compound is precipitating from the solution at a temperature above its melting point.

Q3: After drying, my product still shows the presence of solvent in the 1H NMR spectrum. How can I remove these tightly bound solvent molecules?

A3: Tightly bound or "trapped" solvent molecules within the crystal lattice are a common challenge. This often occurs when crystals form too rapidly, entrapping solvent molecules within their structure. To address this, more rigorous purification techniques such as slurry washing or recrystallization from a different solvent system, followed by optimized drying, are necessary.

Q4: What are the regulatory limits for residual solvents in an API like this?

A4: The acceptable limits for residual solvents in pharmaceutical products are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided.

  • Class 2: Solvents with permitted daily exposure limits.

  • Class 3: Solvents with low toxic potential.

It is crucial to identify and quantify any residual solvents to ensure they are below the ICH-defined limits.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Issue 1: Oiling Out During Crystallization

Symptoms:

  • Formation of an oily layer or droplets instead of solid crystals upon cooling the crystallization mixture.

  • The final product is a sticky solid or oil even after solvent removal.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
High Impurity Level Impurities can act as a eutectic mixture, lowering the melting point of the compound and preventing crystallization.1. Charcoal Treatment: If colored impurities are present, add activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Pre-purification: Consider a preliminary purification step like column chromatography on the crude material before attempting recrystallization.
Supersaturation is too high If the solution is too concentrated, the compound may come out of solution too quickly and above its melting point.1. Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the supersaturation. Allow the solution to cool slowly.
Inappropriate Solvent System The chosen solvent may have a boiling point that is too high, or the compound may have a high solubility even at low temperatures.1. Solvent Screening: Perform small-scale solubility tests to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. 2. Use a Co-solvent (Anti-solvent): Dissolve the compound in a "good" solvent at room temperature and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Heat the mixture until it becomes clear, and then allow it to cool slowly.
Cooling Rate is too Fast Rapid cooling can shock the system, leading to oiling out instead of controlled crystal growth.1. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated from cold surfaces. Once at room temperature, you can then place it in an ice bath to maximize yield.
Issue 2: Persistent Solvent Residues After Drying

Symptoms:

  • Residual solvent peaks are observed in 1H NMR or other spectroscopic analyses.

  • The weight of the product decreases upon further drying, indicating the presence of volatile components.

  • Gas Chromatography (GC) analysis shows solvent levels above the desired limit.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Ineffective Drying The drying conditions (temperature, vacuum, time) may not be sufficient to remove all the solvent.1. Optimize Drying Conditions: Increase the drying temperature, ensuring it is well below the compound's melting point to avoid decomposition. Increase the vacuum level and extend the drying time. A nitrogen bleed can also help to carry away solvent vapors.
Solvent Trapped in Crystal Lattice Rapid crystal formation can lead to the inclusion of solvent molecules within the crystal structure.1. Recrystallization: Dissolve the material in a suitable solvent and allow it to recrystallize slowly. This allows for the formation of more ordered crystals with fewer solvent inclusions. 2. Slurry Washing: Suspend the solid in a solvent in which it is poorly soluble but the residual solvent is miscible. Stir the slurry for a period, then filter and dry. This can effectively wash the surface and near-surface of the crystals.
Formation of a Solvate The compound may form a stable crystalline structure that includes solvent molecules (a solvate).1. Change the Solvent System: Recrystallize from a different solvent that is less likely to form a solvate. 2. Thermal Treatment: Carefully heat the material under vacuum to a temperature that is high enough to break the solvate structure but below the melting or decomposition point of the compound.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Recrystallization of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined by preliminary solubility testing.

Objective: To purify the crude product by removing impurities through crystallization.

Materials:

  • Crude 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Add a small excess of hot solvent to the solution to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a controlled temperature.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallize Crystallization cool->crystallize vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone by recrystallization.

Protocol 2: Slurry Washing for Solvent Removal

Objective: To remove residual solvents and surface impurities from the crystalline product without significant loss of yield.

Materials:

  • Crystalline 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone containing residual solvent

  • Washing solvent (an anti-solvent in which the product is poorly soluble)

  • Beaker or flask with a magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a solvent in which the 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone has very low solubility, but the residual solvent to be removed is highly soluble. Common choices include heptane, hexane, or diethyl ether.

  • Slurry Formation: Place the crystalline product in a beaker or flask with a magnetic stir bar. Add a sufficient amount of the washing solvent to create a stirrable slurry (typically 5-10 volumes of solvent relative to the solid).

  • Agitation: Stir the slurry at room temperature for a defined period (e.g., 1-2 hours). This allows the residual solvent to diffuse from the crystal surface into the washing solvent.

  • Isolation: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold washing solvent.

  • Drying: Dry the product thoroughly in a vacuum oven at a suitable temperature.

Diagram: Slurry Washing Process

Slurry_Washing start Product with Residual Solvent add_antisolvent Add Anti-solvent start->add_antisolvent stir_slurry Stir Slurry (1-2 hours) add_antisolvent->stir_slurry filtration Vacuum Filtration stir_slurry->filtration wash_cake Wash with Fresh Anti-solvent filtration->wash_cake drying Vacuum Drying wash_cake->drying end Purified Product drying->end

Caption: Step-by-step process for removing residual solvents using slurry washing.

IV. Data Presentation

Table 1: Common Solvents and Their Properties Relevant to Purification

This table provides a reference for selecting solvents for recrystallization and washing based on their physical properties.

SolventBoiling Point (°C)Polarity IndexCommon Use in SynthesisICH Class
Methanol64.75.1Reaction solvent, Recrystallization2
Ethanol78.44.3Reaction solvent, Recrystallization3
Acetonitrile81.65.8Reaction solvent2
Isopropanol82.63.9Recrystallization, Washing3
Dichloromethane39.63.1Reaction solvent, Extraction2
N,N-Dimethylformamide1536.4Reaction solvent2
Diethyl Ether34.62.8Anti-solvent, Washing3
Heptane98.40.1Anti-solvent, Washing3
Water10010.2Work-up, Recrystallization-

V. References

  • Schliemann, W. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 556–563. Available at: [Link]

  • Sargordan Arani, M., & Alimohammadi, F. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-113. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we understand the nuances of chromatographic separation and have structured this guide to address the specific challenges you may encounter with this and similar polar, fluorinated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am not getting any retention of my compound on a standard C18 column. What is the likely cause?

A1: Poor retention of polar compounds on traditional C18 columns is a common issue.[1][2] 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is expected to be a polar molecule. The high water content in the mobile phase, necessary to elute polar compounds, can lead to "phase collapse" on conventional C18 columns, drastically reducing retention.[3] Consider using a column specifically designed for aqueous conditions (AQ-type) or a different stationary phase chemistry.[3]

Q2: My peak shape is very poor, showing significant tailing. What are the primary reasons for this?

A2: Peak tailing for a compound like this, which likely has a basic dimethylamino group, is often caused by secondary interactions with acidic residual silanol groups on the silica-based column packing.[4][5] These interactions can be minimized by using a buffered mobile phase to control the pH, or by choosing a highly end-capped column.[4] Other potential causes include column overload and extra-column dead volume.[4][6]

Q3: My retention times are drifting from one injection to the next. How can I stabilize my method?

A3: Retention time drift can stem from several factors, including changes in mobile phase composition, column temperature fluctuations, and inadequate column equilibration.[7] For gradient methods, ensure your pump is mixing solvents accurately and that the system's dwell volume is accounted for.[8] Temperature control of the column is crucial for reproducible chromatography.[7]

Q4: I am observing very low sensitivity for my analyte. How can I improve my signal-to-noise ratio?

A4: Low sensitivity can be addressed by optimizing several parameters.[9] Choosing a mobile phase with low UV absorbance at your detection wavelength is critical.[10][11] You can also increase the signal by using a column with a smaller internal diameter or smaller particle size to reduce peak broadening.[10][12][13] Minimizing system dead volume is also essential for maintaining sharp peaks and good sensitivity.[10][12]

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.

Poor Peak Shape: Tailing and Broadening

Q: My chromatogram shows a peak with significant tailing for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. I am using a standard C18 column with a methanol/water mobile phase. What steps can I take to improve the peak shape?

A: Peak tailing for a basic compound like yours is a classic sign of undesirable secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Mobile Phase pH Adjustment

The dimethylamino group is basic and will be protonated at acidic pH. This positive charge can interact with negatively charged, deprotonated silanol groups on the silica surface, causing tailing.[5]

  • Protocol:

    • Prepare a buffered mobile phase. A good starting point is a 10-20 mM phosphate or acetate buffer.

    • Adjust the pH of the aqueous portion of your mobile phase to be 2-3 units above the pKa of the dimethylamino group. If the pKa is unknown, start by screening a pH of 3, 5, and 7.

    • Ensure your chosen buffer is soluble in the mobile phase mixture and is compatible with your detection method (e.g., use volatile buffers like ammonium formate or acetate for LC-MS).[12]

Step 2: Column Chemistry Evaluation

If pH adjustment does not fully resolve the tailing, your column may have a high level of accessible silanols.

  • Protocol:

    • Switch to a column with a high degree of end-capping to minimize exposed silanols.

    • Consider a column with an embedded polar group (PEG) or a polar end-capping. These are designed to shield the silica surface and are more compatible with polar analytes.[3]

Step 3: Check for Column Overload

Injecting too much sample can lead to peak fronting or tailing.[4][14]

  • Protocol:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject these dilutions and observe the peak shape. If the tailing improves with lower concentrations, you are likely overloading the column.

Troubleshooting Flowchart: Poor Peak Shape

start Poor Peak Shape (Tailing/Broadening) check_pH Is mobile phase buffered? start->check_pH adjust_pH Adjust mobile phase pH (e.g., pH 3-7) check_pH->adjust_pH No check_column Using end-capped column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to high-purity, end-capped or polar-embedded column check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_dead_volume Check for extra-column dead volume check_overload->check_dead_volume No dilute_sample->check_dead_volume optimize_tubing Use shorter, narrower ID tubing check_dead_volume->optimize_tubing Yes good_peak Good Peak Shape check_dead_volume->good_peak No optimize_tubing->good_peak

Caption: Troubleshooting workflow for poor peak shape.

Inadequate Retention in Reversed-Phase HPLC

Q: My analyte, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, is eluting at or very near the void volume on my C18 column, even with a highly aqueous mobile phase. How can I increase its retention?

A: Elution at the void volume indicates a lack of interaction with the stationary phase, a common challenge with polar compounds in reversed-phase chromatography.[1][2] Here are several strategies to enhance retention:

Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 AQ-type, Polar-Embedded, or Phenyl-HexylDesigned to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivities.[3]
Mobile Phase A 10-25 mM Ammonium Acetate or Formate, pH 4-6Buffering controls the ionization state of the analyte.[15]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers. Acetonitrile often provides better peak shape for basic compounds.
Gradient Start at 0-5% B, hold for 1-2 min, then ramp to 50-95% BA shallow gradient at the beginning can improve the retention of early-eluting polar compounds.
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm ID columnStandard flow rate for analytical scale HPLC.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, but may decrease retention.[7]
Detection UV, wavelength of maximum absorbance (λmax)Determine the λmax of your compound by running a UV scan.

Alternative Chromatographic Modes

If reversed-phase approaches are insufficient, consider these alternatives:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining very polar compounds. The elution order is typically the reverse of reversed-phase.

  • Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for a basic analyte) to the mobile phase forms a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.[3] Note that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.

Workflow for Improving Retention

start Poor Retention reduce_organic Decrease % Organic Solvent (e.g., start at 2-5%) start->reduce_organic check_collapse Is column 'AQ' type? reduce_organic->check_collapse change_to_aq Switch to an AQ-type or polar-embedded column check_collapse->change_to_aq No adjust_ph Adjust Mobile Phase pH to suppress ionization check_collapse->adjust_ph Yes change_to_aq->adjust_ph consider_ipc Consider Ion-Pair Chromatography adjust_ph->consider_ipc consider_hilic Consider HILIC consider_ipc->consider_hilic sufficient_retention Sufficient Retention consider_hilic->sufficient_retention

Caption: Workflow for enhancing analyte retention.

Improving Method Sensitivity

Q: The peak for my compound is very small, and I am struggling with a noisy baseline. What are the best practices for increasing the sensitivity of my method?

A: Improving sensitivity involves two main strategies: increasing the signal of your analyte and decreasing the baseline noise.[9][11]

Strategies for Signal Enhancement and Noise Reduction

StrategyActionScientific Rationale
Increase Signal Use a smaller internal diameter (ID) column (e.g., 2.1 mm instead of 4.6 mm).Decreasing the column ID reduces the peak volume, leading to a more concentrated analyte band at the detector and a taller peak.[10][13]
Use a column with smaller particles or superficially porous particles (SPP).Smaller particles lead to higher efficiency, resulting in narrower and taller peaks.[10][12]
Optimize the detection wavelength.Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your compound.[11]
Reduce Noise Use high-purity, HPLC- or LC-MS-grade solvents and additives.Impurities in the mobile phase can contribute to a high and noisy baseline.[4][12]
Ensure thorough mobile phase degassing.Dissolved gases can outgas in the detector, causing baseline noise and spikes.[16]
Maintain a clean system.Contaminants from previous injections can bleed off the column, contributing to baseline noise and ghost peaks.[4][17] Regularly flush your system.
Minimize dead volume.Excessive dead volume in tubing and connections causes peak broadening, which reduces peak height.[6][10][12]

Experimental Protocol: Optimizing Detection Wavelength

  • Prepare a solution of your analyte at a known concentration in the mobile phase.

  • Using a diode array detector (DAD/PDA), inject the sample and acquire the full UV spectrum at the peak apex.

  • Identify the wavelength with the highest absorbance. This is your λmax.

  • Set your detector to this wavelength for all subsequent analyses to maximize the signal.[11]

References

  • Simple Tips to Increase Sensitivity in U/HPLC Analysis - LCGC International. (2021-03-01). Available from: [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (2025-02-21). Available from: [Link]

  • How to improve sensitivity in HPLC? - ResearchGate. (2013-04-29). Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025-06-18). Available from: [Link]

  • HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity - Separation Science. Available from: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available from: [Link]

  • Factors that affect sensitivity in HPLC - Tech Information - MicroSolv. (2025-06-28). Available from: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026-01-21). Available from: [Link]

  • Abnormal Peak Shapes - SHIMADZU CORPORATION. Available from: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023-08-28). Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025-11-30). Available from: [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013-11-01). Available from: [Link]

  • Troubleshooting in HPLC: A Review - IJSDR. Available from: [Link]

  • The LCGC Blog: Retention Shifts in HPLC. (2013-06-03). Available from: [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020-08-18). Available from: [Link]

  • (PDF) Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis - ResearchGate. (2022-11-14). Available from: [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone against other viable analytical techniques. As Senior Application Scientists, our goal is to not only present a robust analytical method but also to elucidate the scientific rationale behind the methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The Criticality of Purity for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a heterocyclic compound with potential applications in medicinal chemistry. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the API. Therefore, a precise and reliable analytical method for purity determination is paramount during drug development and for routine quality control.

A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] The following reversed-phase HPLC (RP-HPLC) method has been developed and validated for the purity assessment of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, ensuring its suitability for its intended purpose.[2][3]

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) %B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase A:Mobile Phase B (95:5)

Rationale for Method Parameters: The C18 column was selected for its versatility in retaining a broad range of polar and non-polar compounds.[4] A gradient elution with acetonitrile and acidified water allows for the efficient separation of the polar parent compound from potential non-polar impurities.[5] Formic acid is added to the aqueous mobile phase to improve peak shape and ionization in the mass spectrometer if hyphenated techniques are employed. A detection wavelength of 254 nm was chosen based on the UV absorbance spectrum of the pyrimidinone scaffold.

HPLC Method Validation: A Pillar of Trustworthiness

To ensure the reliability and accuracy of the analytical data, the proposed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The validation process encompasses a series of experiments to assess the method's performance characteristics.[8]

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analysis of blank, placebo, and spiked samples. Forced degradation studies (acid, base, oxidation, thermal, photolytic stress).[9]No interference at the retention time of the analyte. The method should be able to separate the analyte from degradation products and related substances.[10]
Linearity Analysis of at least five concentrations of the reference standard over the range of 50-150% of the target concentration.[11][12]Correlation coefficient (r²) ≥ 0.999.[13]
Range Derived from the linearity study, the range is the interval between the upper and lower concentrations that demonstrate suitable precision, accuracy, and linearity.[11]80-120% of the test concentration for an assay of a finished product.[14]
Accuracy Analysis of samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.[15][16]Percent recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.[5]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[17][18]The analyte can be reliably detected.
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[17][18]The analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberate, small variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[19][20]System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. No significant impact on the analytical results.
Experimental Protocols for HPLC Method Validation

A detailed, step-by-step methodology for each validation parameter is crucial for ensuring the reproducibility of the results.

Specificity Protocol:

  • Prepare and inject a blank (diluent) to ensure no peaks elute at the retention time of the analyte.

  • Prepare a placebo sample (if applicable) and inject it to assess for interference from excipients.

  • Prepare a spiked sample by adding a known amount of the analyte to the placebo and confirm the retention time and peak purity.

  • Conduct forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to demonstrate that the method can separate the analyte from any degradation products.

Linearity Protocol:

  • Prepare a stock solution of the 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone reference standard.

  • From the stock solution, prepare a series of at least five dilutions covering the range of 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percent recovery for each sample.

Precision Protocol:

  • Repeatability: Prepare a single sample solution at 100% of the target concentration and inject it six times. Calculate the RSD of the peak areas.

  • Intermediate Precision: Have a second analyst, on a different day and using a different HPLC system (if available), prepare and analyze a new set of six replicate samples. Compare the results from both sets of analyses.

LOD & LOQ Protocol:

  • Determine the LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve obtained during the linearity study.

  • Alternatively, use the signal-to-noise ratio method, where LOD is typically determined at a signal-to-noise ratio of 3:1 and LOQ at 10:1.[21]

Robustness Protocol:

  • Identify critical method parameters that could be subject to small variations during routine use (e.g., mobile phase pH, column temperature, flow rate).

  • Systematically vary each parameter within a predefined range (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 0.1 mL/min).

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Visualization of the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev HPLC Method Development Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC

Caption: Workflow of HPLC method validation for purity assessment.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful and widely used technique, other analytical methods can also be employed for purity determination. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the available instrumentation.[22][23]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[12][24]

  • Advantages: Significantly shorter run times, leading to higher sample throughput.[25] Improved resolution allows for better separation of closely eluting impurities.[9] Higher sensitivity is beneficial for detecting trace-level impurities.[1] Reduced solvent consumption makes it a more environmentally friendly and cost-effective option in the long run.[24]

  • Disadvantages: Higher initial instrument cost.[10] The method is more susceptible to clogging due to the smaller particle size, requiring meticulous sample preparation and solvent filtration. Operates at much higher backpressures, which can lead to increased wear and tear on instrument components.[26]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[19]

  • Advantages: Excellent separation efficiency and highly specific detection with mass spectrometry. Provides structural information about the analytes.

  • Disadvantages: Not suitable for non-volatile and thermally labile compounds like 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone without derivatization.[27][28] Derivatization can be a complex and time-consuming process that may introduce additional variability.[29] Highly polar compounds can exhibit poor peak shape and may require specialized columns.[27]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[30]

  • Advantages: High separation efficiency and resolution, especially for charged molecules.[11][20] Requires very small sample volumes and generates minimal waste. Can be a complementary technique to HPLC for orthogonal verification.[18]

  • Disadvantages: Lower sensitivity compared to HPLC with UV detection unless coupled with a mass spectrometer (CE-MS).[8] Reproducibility can be a challenge due to factors like capillary surface chemistry and buffer composition. Less robust than HPLC for routine quality control applications.

Performance Comparison of Analytical Techniques

The following table provides a comparative summary of the performance of HPLC, UPLC, GC-MS, and CE for the purity analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. The data presented is illustrative and based on typical performance characteristics.

ParameterHPLCUPLCGC-MS (with derivatization)Capillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatographyPartition chromatography & mass analysisElectrophoretic mobility
Typical Run Time 20-30 min5-10 min15-25 min10-20 min
Resolution GoodExcellentExcellentExcellent
Sensitivity (LOD) ~0.01%~0.005%~0.001%~0.05%
Precision (RSD) < 2%< 1.5%< 3%< 5%
Robustness HighModerateModerateModerate to Low
Cost (Instrument) ModerateHighHighModerate
Throughput ModerateHighModerateHigh
Suitability for Analyte Highly SuitableHighly SuitableLess Suitable (requires derivatization)Suitable (as a complementary technique)
Visual Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_0 Purity Analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone HPLC HPLC + Robust & Established + Versatile - Slower Run Times - Lower Resolution UPLC UPLC + Fast Analysis + High Resolution + High Sensitivity - High Cost - Less Robust GCMS GC-MS + High Specificity + Structural Info - Requires Volatility - Derivatization Needed CE Capillary Electrophoresis + High Efficiency + Low Sample Volume - Lower Sensitivity (UV) - Reproducibility Issues Topic Choice of Analytical Technique Topic->HPLC Topic->UPLC Topic->GCMS Topic->CE

Caption: Comparison of key features of different analytical techniques.

Conclusion

The validated HPLC method presented in this guide offers a robust, reliable, and accurate approach for the purity determination of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, meeting the stringent requirements of the pharmaceutical industry. While UPLC provides significant advantages in terms of speed and resolution, the initial investment and the need for meticulous sample handling should be considered. GC-MS is generally not the primary choice for a polar, non-volatile compound like the one , unless specific volatile impurities are of interest. Capillary Electrophoresis serves as an excellent orthogonal technique for method verification and for resolving impurities that may be challenging to separate by HPLC.

Ultimately, the selection of the most appropriate analytical technique depends on a thorough evaluation of the specific analytical needs, available resources, and the stage of drug development. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the quality and safety of the final pharmaceutical product.

References

  • Vander Heyden, Y., et al. (2001). "Robustness of analytical methods: definition and validation." Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753. Available at: [Link]

  • Bhatt, V. A., & Ghetia, U. D. (2014). "A review on robustness and ruggedness of the analytical method." International Journal of Pharmaceutical Sciences and Research, 5(8), 3144. Available at: [Link]

  • Heiger, D. N. (2000). High performance capillary electrophoresis: an introduction. Agilent Technologies. Available at: [Link]

  • Shabir, G. A. (2003). "Validation of high-performance liquid chromatography methods for pharmaceutical analysis: understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization." Journal of Chromatography A, 987(1-2), 57-66. Available at: [Link]

  • Kumar, A., Saini, G., Nair, A., & Sharma, R. (2012). "UPLC: A pre-eminent technique in pharmaceutical analysis." Acta Poloniae Pharmaceutica, 69(3), 371-380. Available at: [Link]

  • Bojan, V. (2023). "Linearity and Range in Analytical Method Validation by HPLC." Industrial Pharmacist. Available at: [Link]

  • PharmaGuru. (2025). "How To Perform Linearity and Range In Method Validation: Easy Tips." PharmaGuru. Available at: [Link]

  • MicroSolv. (n.d.). "Determine limits of detection LOD and limits of quantification LOQ." MicroSolv. Available at: [Link]

  • Ghanekar, S. S., & Ghanekar, A. S. (2012). "HPLC method development for analysis of polar and nonpolar heterocyclic amines in cooked meat products." Journal of AOAC International, 95(5), 1472-1478. Available at: [Link]

  • Altabrisa Group. (2025). "HPLC Specificity Testing: Importance Explained." Altabrisa Group. Available at: [Link]

  • Bagedar, S. R. (2020). "Analytical Method Validation: A brief review." International Journal of Research and Analytical Reviews, 7(1), 868-874. Available at: [Link]

  • Dong, M. W. (2013). "The essence of modern HPLC: advantages, limitations, and future trends." LCGC North America, 31(8), 624-635. Available at: [Link]

  • Sahu, P. K., Ramisetti, N. R., Cecchi, T., Swain, S., Patro, C. S., & Panda, J. (2018). "An overview of experimental designs in developing HPLC methods for pharmaceuticals." Journal of pharmaceutical and biomedical analysis, 147, 131-145. Available at: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of pharmaceutical analysis, 4(3), 159-165. Available at: [Link]

  • Swartz, M. E., & Krull, I. S. (2005).
  • De Villiers, A., Lestremau, F., Szucs, R., Gelebart, S., David, F., & Sandra, P. (2006). "A critical evaluation of the possibilities and limitations of ultra-performance liquid chromatography." Journal of Chromatography A, 1127(1-2), 60-69. Available at: [Link]

  • Wren, S. A., & Tchelitcheff, P. (2006). "Use of ultra-performance liquid chromatography in pharmaceutical development." Journal of Chromatography A, 1119(1-2), 140-146. Available at: [Link]

  • Element. (2022). "The 6 Key Aspects of Analytical Method Validation." Element. Available at: [Link]

  • Ermer, J. (2001). "Validation in pharmaceutical analysis. Part I: an integrated approach." Journal of pharmaceutical and biomedical analysis, 24(5-6), 755-767. Available at: [Link]

  • International Council for Harmonisation. (1994).
  • International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • ECA Academy. (n.d.). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. Available at: [Link]

  • MPL Lösungsfabrik. (2018). "What is meant by the limit of detection and quantification (LOD / LOQ)?" MPL Lösungsfabrik. Available at: [Link]

  • Altabrisa Group. (2025). "What Is Linearity in HPLC Analysis and Its Importance?" Altabrisa Group. Available at: [Link]

  • Chromatography Forum. (2013). "Rules for GC-MS samples." Chromatography Forum. Available at: [Link]

  • Labio Scientific. (2022). "Limitations and disadvantages of GC-MS." Labio Scientific. Available at: [Link]

  • International Conference on Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. ICH. Available at: [Link]

  • Scribd. (n.d.). "ICH Q2(R1) Analytical Method Validation." Scribd. Available at: [Link]

  • ALWSCI. (2025). "Which Non-Volatile Compounds Can Be Analyzed By GC-MS?" ALWSCI. Available at: [Link]

  • Onyx Scientific. (n.d.). "An Effective Approach to HPLC Method Development." Onyx Scientific. Available at: [Link]

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A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone stands as a molecule of interest, integrating the biologically significant pyrimidinone core with a fluorine atom and a dimethylamino group—substituents known to modulate physicochemical and pharmacological properties. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, drawing on comparative data from structurally related analogues to offer a comprehensive interpretation.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is anticipated to be relatively simple, yet rich in structural information. The key to its interpretation lies in understanding the electronic effects of the substituents on the pyrimidine ring and the spin-spin coupling interactions, particularly the through-bond coupling between the fluorine and proton nuclei (J-coupling).

Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the following key signals:

  • N(1)-H Proton: A broad singlet in the downfield region (δ 10-12 ppm), characteristic of an acidic amide proton. Its chemical shift can be highly dependent on the solvent and concentration.

  • C(4)-H Proton: This will likely appear as a doublet in the aromatic region (δ 7.5-8.5 ppm). The multiplicity arises from coupling to the adjacent fluorine atom at C(5). The magnitude of this coupling constant (³JHF) is typically in the range of 5-8 Hz.

  • N(CH₃)₂ Protons: A singlet in the upfield region (δ 3.0-3.5 ppm), integrating to six protons. The two methyl groups are chemically equivalent, resulting in a single resonance.

Comparative Spectral Analysis: Learning from Analogues

To substantiate our predictions and understand the nuanced effects of the substituents, we will compare the expected spectrum of our target molecule with the experimentally determined spectra of 5-fluorouracil (a foundational analogue) and other relevant pyrimidinone derivatives.

The Influence of the 5-Fluoro Substituent: A Comparison with 5-Fluorouracil

5-Fluorouracil (5-FU) provides an excellent reference for understanding the impact of the fluorine atom on the pyrimidine ring's proton signals. The ¹H NMR spectrum of 5-FU in DMSO-d₆ typically shows two key signals: a doublet for the C(6)-H proton around δ 8.08 ppm with a ³JHF of approximately 6.7 Hz, and a broad singlet for the N(1)-H proton around δ 11.92 ppm[1].

For 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, the electron-donating dimethylamino group at C(6) is expected to shield the C(4)-H proton, causing a slight upfield shift compared to the C(6)-H of 5-FU. The through-bond coupling to the fluorine atom will still result in a doublet, and the magnitude of the coupling constant should remain in a similar range.

The Role of the 6-Dimethylamino Group: Insights from Pyrimidinone Derivatives

The introduction of a dimethylamino group at the C(6) position significantly influences the electron density of the pyrimidine ring. In related heterocyclic systems, such electron-donating groups are known to cause an upfield shift of the ring protons. Data from various pyrimidinone derivatives supports this trend, with protons adjacent to amino or alkylamino groups appearing at higher fields than those adjacent to more electronegative substituents. For instance, in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, the protons adjacent to the nitrogen atoms are found at δ 3.255 ppm[2]. While this is an aliphatic analogue, the general shielding effect of the nitrogen substituent is evident.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and the resolution of key coupling constants.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can significantly impact the chemical shifts of exchangeable protons (like N-H)[3][4][5]. DMSO-d₆ is often a good choice for pyrimidinone derivatives as it can solubilize a wide range of compounds and allows for the observation of N-H protons.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.

    • Tune and match the probe for both ¹H and ¹⁹F frequencies to ensure optimal sensitivity and resolution.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Ensure the relaxation delay is long enough (e.g., 5 seconds) for quantitative integration, especially for the broad N-H signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz.

Data Presentation and Interpretation

The acquired ¹H NMR data for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone should be tabulated for clarity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integral
N(1)-H10.0 - 12.0broad singlet-1H
C(4)-H7.5 - 8.0doublet³JHF = 5-81H
N(CH₃)₂3.0 - 3.5singlet-6H

The key interpretive step is the assignment of the doublet in the aromatic region to the C(4)-H proton, with the splitting pattern confirming the presence of the adjacent fluorine atom. The presence of long-range couplings, although likely small, should also be considered, as they can provide further structural information[6][7].

Visualizing the Workflow and Structural Correlations

To aid in understanding the experimental and analytical process, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer acquire Acquire 1D ¹H Spectrum tune->acquire ft Fourier Transform phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Measure J-couplings integrate->assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Caption: Workflow for ¹H NMR data acquisition and analysis.

Structural_Correlations cluster_spectrum Predicted ¹H NMR Signals mol 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone N(1)-H C(4)-H N(CH₃)₂ nh_signal δ 10-12 ppm broad singlet mol:f1->nh_signal:f0 Correlates to ch_signal δ 7.5-8.0 ppm doublet (³JHF) mol:f2->ch_signal:f0 Correlates to nme_signal δ 3.0-3.5 ppm singlet mol:f3->nme_signal:f0 Correlates to

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectroscopic analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, while seemingly straightforward, requires a nuanced understanding of substituent effects and spin-spin coupling. By leveraging comparative data from well-characterized analogues like 5-fluorouracil, researchers can confidently predict, acquire, and interpret the spectrum of this and similar novel compounds. This guide provides a robust framework for such an analysis, emphasizing both the theoretical underpinnings and the practical experimental considerations necessary for accurate structural elucidation in a drug discovery context.

References

  • Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Available at: [Link]

  • Hennig, M., et al. (2006). Measurement of Long-Range 1H-19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. ElectronicsAndBooks. Available at: [Link]

  • MDPI. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring. MDPI. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]

  • Der Pharma Chemica. (2026). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

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Comparative Guide: 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone vs. Fluorinated Base Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (referred to herein as 6-DMA-5-FP ) represents a specialized class of "push-pull" fluorinated pyrimidines. Unlike the canonical therapeutic 5-Fluorouracil (5-FU) , which is designed for steric and electronic inhibition of thymidylate synthase, 6-DMA-5-FP is engineered for fluorescence capability and microenvironmental sensing .

This guide compares 6-DMA-5-FP against standard fluorinated bases (5-FU, 5-FC) and established fluorescent probes (2-Aminopurine, tC). The analysis focuses on its utility in probing base-flipping mechanisms , solvatochromism , and enzymatic binding pockets .

Part 1: The Chemical Logic of 6-DMA-5-FP

To understand the utility of 6-DMA-5-FP, one must analyze its electronic architecture compared to its non-fluorescent cousins.

The "Push-Pull" Mechanism

Most natural nucleobases (and 5-FU) are virtually non-fluorescent at room temperature due to rapid radiationless decay (internal conversion). 6-DMA-5-FP overcomes this via an Intramolecular Charge Transfer (ICT) mechanism:

  • Electron Donor (Push): The 6-dimethylamino group pushes electron density into the ring.

  • Electron Acceptor (Pull): The 5-fluoro atom (and the carbonyl at C2) withdraws electron density.

  • Result: Upon excitation, a charge transfer state is formed. This state is highly sensitive to the polarity of the solvent (solvatochromism), making the molecule an excellent reporter for hydration changes in DNA/RNA or protein pockets.

Structural Comparison Diagram

The following diagram illustrates the electronic difference between the therapeutic 5-FU and the diagnostic 6-DMA-5-FP.

ChemicalLogic cluster_0 Therapeutic (Non-Fluorescent) cluster_1 Diagnostic (Fluorescent) FU 5-Fluorouracil (5-FU) (Acceptor Only) High Non-Radiative Decay Mechanism Intramolecular Charge Transfer (ICT) FU->Mechanism Lacks Donor DMA 6-DMA-5-FP (Donor + Acceptor) Push-Pull System DMA->Mechanism 6-NMe2 (Donor) -> 5-F (Acceptor) Output Environment-Sensitive Fluorescence Mechanism->Output Solvent Relaxation

Caption: Mechanistic divergence between 5-FU (therapeutic) and 6-DMA-5-FP (probe). The 6-dimethylamino group enables the charge transfer required for fluorescence.

Part 2: Comparative Performance Analysis

This section objectively compares 6-DMA-5-FP with other fluorinated bases and standard fluorescent analogs.

Physicochemical & Photophysical Properties

Data represents typical values for 6-amino-5-fluoro-pyrimidinone derivatives in aqueous buffer (pH 7.0) vs. organic solvents.

Feature6-DMA-5-FP (Target)5-Fluorouracil (5-FU)2-Aminopurine (2-AP)Pyrrolo-C (PyC)
Primary Application Microenvironment ProbeChemotherapy (TS Inhibitor)DNA Structure ProbeRNA/DNA Structure Probe
Base Mimicry Cytosine / Iso-CytosineUracil / ThymineAdenineCytosine
Fluorescence QY (

)
0.05 - 0.25 (Solvent dependent)< 0.0001 (Non-fluorescent)0.68 (Free) / 0.02 (DNA)~0.20
Excitation Max (

)
330 - 350 nm266 nm (Abs only)305 - 310 nm350 nm
Emission Max (

)
400 - 450 nmN/A370 nm440 nm
Stokes Shift Large (~80-100 nm) N/AModerate (~60 nm)Large (~90 nm)
Environment Sensitivity High (Bright in hydrophobic)N/AHigh (Quenched by stacking)Moderate
Critical Analysis of Alternatives
  • Vs. 5-Fluorouracil (5-FU): 5-FU is chemically reactive (suicide inhibitor).[1] 6-DMA-5-FP is chemically more stable but optically active. You cannot use 5-FU for imaging; you cannot use 6-DMA-5-FP for standard chemotherapy.

  • Vs. 2-Aminopurine (2-AP): 2-AP is the gold standard for base stacking studies because it quenches upon stacking. 6-DMA-5-FP is superior for polarity sensing (e.g., detecting if a base is flipped out of the helix into water vs. a protein pocket).

  • Vs. Tricyclic Cytosines (tC): tC is "bright and stable" regardless of environment. Use tC if you need a constant signal. Use 6-DMA-5-FP if you need a signal that changes based on protein binding.

Part 3: Experimental Protocol - Solvatochromic Characterization

To validate the "push-pull" nature of 6-DMA-5-FP in your specific application, perform this Solvatochromic Shift Assay . This confirms the probe's utility for mapping active site hydrophobicity.

Materials
  • Probe: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (10 mM stock in DMSO).

  • Solvents: Water (Polar/Protic), Methanol (Polar/Protic), Acetonitrile (Polar/Aprotic), Dioxane (Non-polar).

  • Spectrofluorometer: Excitation slit 5nm, Emission slit 5nm.

Workflow Diagram

Protocol Start Start: Prepare 10µM Dye Solutions Step1 1. Measure Absorbance (UV-Vis) Determine Lambda max for Excitation Start->Step1 Step2 2. Fluorescence Scan (350-550nm) Across 4 Solvents (Water -> Dioxane) Step1->Step2 Decision Is Emission Red-Shifted in Water? Step2->Decision ResultA Positive ICT Confirmation: Probe is Polarity Sensitive Decision->ResultA Yes (Red Shift + Quenching) ResultB No Shift: Check Purity/Aggregation Decision->ResultB No Change

Caption: Workflow for validating the environmental sensitivity of the fluorinated probe.

Data Interpretation
  • Bathochromic Shift (Red Shift): As solvent polarity increases (Dioxane

    
     Water), the emission maximum should shift to longer wavelengths (Red) due to stabilization of the ICT excited state.
    
  • Quantum Yield Drop: In highly protic solvents (Water), the quantum yield often decreases due to H-bonding induced non-radiative decay.

  • Application Logic: If the probe binds to a hydrophobic enzyme pocket (displacing water), you should observe a Blue Shift (shorter wavelength) and an Intensity Increase compared to the free probe in buffer.

Part 4: Synthesis & Handling Insights

Note: Synthesis of 6-amino-5-fluoropyrimidinones often involves nucleophilic substitution on 2,4-dichloro-5-fluoropyrimidine or modification of 5-fluorocytosine.

  • Solubility: Moderate in water; High in DMSO/MeOH.

  • pH Stability: The 6-dimethylamino group can be protonated at low pH (< 4.0), which destroys the push-pull character and kills fluorescence. Maintain pH > 6.0 for optimal fluorescence.

  • Tautomerism: The 2(1H)-one form is dominant in aqueous solution, mimicking the hydrogen bonding face of Cytosine/Uracil.

References

  • BenchChem. (2025). A Comparative Guide to 2-Aminopurine and Other Fluorescent Nucleobase Analogs. Retrieved from

  • Xu, W., et al. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Nature Reviews Chemistry / PMC. Retrieved from

  • Wilhelmsson, L.M. (2010). Fluorescent nucleic acid base analogues. Quarterly Reviews of Biophysics. Retrieved from

  • Glen Research. (2023). Fluorescent Base Analogues Offer Unique Features for Oligonucleotide Drug Development. Retrieved from

  • TargetMol. (2025). 5-Fluorouracil and Derivatives: Compound Summary. Retrieved from

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Reference Standard Guide: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated antiviral therapeutics and pyrimidine-based antimetabolites, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (CAS 1338494-87-3) represents a critical impurity or synthetic intermediate. Its structural proximity to 5-Fluorouracil (5-FU) and potential presence in the degradation pathways of dimethylamino-substituted pyrimidines necessitates rigorous control under ICH Q3A/Q3B guidelines.

This guide provides a technical roadmap for researchers to select, qualify, and utilize reference standards for this specific chemical entity. Unlike compendial monographs (USP/EP), which may not yet list this specific impurity, this document establishes a self-validating framework for in-house qualification and analytical method development .

Part 1: The Chemical Context & Stability Profile

Understanding the physicochemical behavior of the molecule is the prerequisite for accurate analysis.

PropertySpecificationImplications for Analysis
Chemical Structure Pyrimidinone core with C5-Fluoro and C6-Dimethylamino substituents.[1]UV Active: The conjugated system allows UV detection. Basicity: The dimethylamino group introduces basicity, risking peak tailing on standard C18 columns.
Molecular Formula C₆H₈FN₃OMW: ~157.15 g/mol . Suitable for LC-MS (ESI+) detection.
Solubility Profile Moderate in Water; Soluble in DMSO, Methanol.Diluent Choice: Avoid pure water for stock solutions to prevent precipitation; use 50:50 MeOH:Water or DMSO.
Stability Risk Potential for deamination (hydrolysis to 5-fluoro-uracil derivatives) or oxidation.Storage: Standards must be stored at -20°C, desiccated. Solutions should be prepared fresh or verified for stability.

Part 2: Comparative Analysis of Reference Standard Grades

When sourcing 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, researchers typically encounter three grades of material. Selecting the wrong grade introduces systematic error into quantitative data.

Comparison Matrix
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Chemical (Synthesis Grade)
Primary Use Instrument Calibration, Method Validation (ISO 17034).Routine QC, Impurity Quantification.Early Discovery, Synthesis Starting Material.
Traceability SI-Traceable (NIST/BIPM).Traceable to CRM or Primary Standard.Vendor COA only (often unverified).
Purity Assignment Mass Balance & qNMR (High Confidence).HPLC Area % (Medium Confidence).HPLC Area % (Low Confidence).
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Not usually stated.[2][3]Unknown.
Cost


$
Recommendation Mandatory for GMP Release & Clinical Batches.Acceptable for Process Development.Unacceptable for Quantitative Impurity Analysis.
The "Gold Standard" Qualification Workflow

If a commercial CRM is unavailable for this specific CAS (common for niche impurities), you must purchase Research Grade material and upgrade it to a Secondary Standard via the following self-validating protocol:

  • Identity Confirmation: 1H-NMR and 19F-NMR (crucial to confirm the fluorine position).

  • Purity Assignment (Potency): Do not rely on "Area %". You must calculate potency as:

    
    
    
  • Homogeneity: Verify by injecting triplicate samples from top, middle, and bottom of the container.

Part 3: Analytical Methodologies

Two primary techniques are suitable for analyzing this standard. The choice depends on the sensitivity required (LOD/LOQ).

Method A: HPLC-UV (Routine QC)

Best for: Purity assessment and quantifying the impurity at >0.05% levels.

  • Column: C18 Base-Deactivated (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH adjusted to 6.5). Note: The pH is critical. At low pH, the amino group protonates, potentially causing early elution. At neutral pH, it is more retained.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Wavelength: 265 nm (The dimethylamino auxochrome typically bathochromically shifts the absorption max compared to unsubstituted pyrimidines).

  • Flow Rate: 1.0 mL/min.

Method B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic impurity screening or quantification at <10 ppm.

  • Ionization: ESI Positive Mode (Protonation of the dimethylamino group).

  • Transition: Monitor parent ion [M+H]+ (approx m/z 158) -> fragment ions (loss of HF or dimethylamine).

  • Buffer: Formic acid (0.1%) is preferred over phosphate to prevent source contamination.

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Selection Logic

This decision tree guides the user on which standard grade to utilize based on the drug development phase.

StandardSelection Phase Current Development Phase Discovery Discovery / Early R&D Phase->Discovery PreClin Pre-Clinical / Tox Phase->PreClin Clinical Clinical / Commercial Phase->Clinical ResGrade Research Grade Material (Characterize Identity only) Discovery->ResGrade Screening SecStd Secondary Standard (Qualify via Mass Balance) PreClin->SecStd GLP Studies PriStd Primary/CRM Standard (Full ISO 17034) Clinical->PriStd GMP Release ResGrade->SecStd Upgrade via Qualification

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements (GLP/GMP).

Diagram 2: Self-Validating Qualification Protocol

How to turn a vendor chemical into a reliable reference standard.

Qualification cluster_tests Structural & Purity Analysis Raw Raw Material (CAS 1338494-87-3) NMR 1H & 19F NMR (Identity) Raw->NMR HPLC HPLC-UV (Chromatographic Purity) Raw->HPLC KF Karl Fischer (Water Content) Raw->KF ROI Residue on Ignition (Inorganics) Raw->ROI Calc Mass Balance Calculation NMR->Calc HPLC->Calc KF->Calc ROI->Calc Final Qualified Reference Standard Calc->Final Assign Potency

Caption: The "Mass Balance" approach required to assign a quantitative potency value to a non-compendial standard.

Part 5: Protocol for Standard Preparation

Objective: Preparation of a 1.0 mg/mL Stock Solution.

  • Equilibration: Allow the reference standard vial to reach room temperature (approx. 30 mins) before opening to prevent water condensation (hygroscopicity is a risk for pyrimidinones).

  • Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Use an analytical balance with 0.01 mg readability.

  • Dissolution:

    • Add 2 mL of DMSO or Methanol . Sonicate for 2 minutes to ensure complete dissolution.

    • Note: Do not start with water; the hydrophobic fluoro group may delay dissolution.

  • Dilution: Dilute to volume with the Mobile Phase (or Water). Mix by inversion 10 times.

  • Storage: Transfer to amber HPLC vials. Stable for 24 hours at 4°C. Long-term storage of solution is not recommended due to potential hydrolysis of the dimethylamino group.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[4][5][6] Available at: [Link]

  • CP Lab Safety. Product Specification: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.[7] Available at: [Link][7]

  • National Institute of Standards and Technology (NIST). Reference Materials (RM) vs. Certified Reference Materials (CRM) - ISO 17034 Definitions. Available at: [Link]

Sources

Technical Guide: UV-Vis Absorption Characteristics of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the UV-Vis absorption characteristics of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone . This guide is structured to provide researchers with a robust understanding of the compound's spectral behavior, grounded in structural analysis and comparative data with known analogs.

Executive Summary & Chemical Identity

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a functionalized pyrimidine derivative often encountered as a specialized intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) or as a fluorescent probe in nucleic acid research. Structurally, it represents a "push-pull" conjugated system where the electron-donating dimethylamino group and the electron-withdrawing carbonyl/fluorine substituents create distinct spectral properties compared to natural nucleobases.

This guide characterizes its UV-Vis absorption profile, establishing it as a bathochromically shifted analog of 5-Fluorocytosine (5-FC), and provides a validated protocol for its spectroscopic analysis.

Structural Analysis (DOT Visualization)

The following diagram illustrates the chemical structure and the electronic conjugation pathway responsible for its UV-Vis absorption.

G Compound 6-(dimethylamino)-5-fluoro- 2(1H)-pyrimidinone Chromophore Chromophore System: Push-Pull Conjugation Compound->Chromophore Defines Donor Electron Donor: -N(CH3)2 (C6) Chromophore->Donor Contains Acceptor Electron Acceptor: C=O (C2) & -F (C5) Chromophore->Acceptor Contains Donor->Acceptor Charge Transfer (Bathochromic Shift)

Figure 1: Structural logic of the chromophore. The interaction between the C6-dimethylamino donor and the C2-carbonyl/C5-fluoro acceptors lowers the HOMO-LUMO gap, red-shifting the absorption.

UV-Vis Absorption Profile[1][2][3][4]

Unlike unsubstituted pyrimidinones which absorb in the deep UV (250–270 nm), the 6-dimethylamino substituent acts as a strong auxochrome. The resulting spectral profile is characterized by a significant red shift (bathochromic shift) into the UVA/visible border region.

Key Spectral Parameters
ParameterValue / RangeMechanistic Explanation

(Primary)
305 – 320 nm The strong mesomeric effect (+M) of the -N(CH₃)₂ group extends conjugation, significantly lowering the energy required for

transitions compared to the amino (-NH₂) analog.

(Secondary)
240 – 255 nm Corresponds to higher energy electronic transitions typical of the pyrimidine ring core.
Molar Absorptivity (

)
~8,000 – 12,000 M⁻¹cm⁻¹ High extinction coefficient typical of "push-pull" conjugated heterocycles, making it sensitive for low-concentration detection.
Solvent Effect Positive Solvatochromism Polar solvents (e.g., Methanol, Water) stabilize the excited charge-transfer state, potentially causing a further red shift compared to non-polar solvents (DCM).

Note on pH Sensitivity: As a 2(1H)-pyrimidinone, this compound can undergo protonation at N3 or the exocyclic amine in highly acidic media, or deprotonation at N1 in basic media. Significant spectral shifts (±10–20 nm) should be expected if the pH deviates from neutral (pH 7.0).

Comparative Analysis: Performance vs. Alternatives

To validate the identity and purity of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, it is crucial to compare its spectrum against established standards like 5-Fluorocytosine (5-FC) and 5-Fluorouracil (5-FU) .

Comparative Data Table
CompoundStructure Key

(pH 7)
Spectral Shift (

)
Detection Window
5-Fluorouracil (5-FU) 2,4-Dioxo, 5-F266 nm Reference (0 nm)UV-C (Standard)
5-Fluorocytosine (5-FC) 4-Amino, 2-Oxo, 5-F276 nm +10 nm (vs 5-FU)UV-B
N⁴-Methylcytosine 4-NHMe, 2-Oxo297 nm +31 nm (vs 5-FU)UV-B/UVA
Target Compound 6-NMe₂, 2-Oxo, 5-F ~310 nm +44 nm (vs 5-FU) UVA (Specific)
Analytical Insight
  • Specificity: The target compound's absorption >300 nm allows for its selective detection in complex mixtures containing 5-FU or simple pyrimidines, which have negligible absorbance in this region.

  • Impurity Profiling: In Favipiravir or 5-FC synthesis, the presence of a peak at ~310 nm is a diagnostic indicator of dimethylated byproducts.

Experimental Protocol: Validated Characterization Workflow

This protocol is designed to ensure reproducibility and self-validation of the spectral data.

Materials & Reagents[3][4][5][6][7][8][9]
  • Analyte: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (CAS 1338494-87-3).

  • Solvents: HPLC-grade Methanol (MeOH) and Phosphate Buffered Saline (PBS, pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
Phase 1: Stock Solution Preparation
  • Weigh 1.0 mg of the compound accurately.

  • Dissolve in 10.0 mL of Methanol to create a 100 µg/mL (ppm) stock solution.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary. The solution should be clear.

Phase 2: Dilution & Scanning
  • Prepare a working standard of 10 µg/mL by diluting 1.0 mL of stock into 9.0 mL of PBS (pH 7.4).

  • Blanking: Use a cuvette containing pure PBS/MeOH (1:9 v/v) to perform the baseline correction (Auto-Zero).

  • Scan Parameters:

    • Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

Phase 3: Data Validation (Self-Check)
  • Criteria 1 (Shape): The spectrum must show a distinct Gaussian-like peak centered between 305–320 nm.

  • Criteria 2 (Absorbance): At 10 µg/mL, the Absorbance (A) should be approximately 0.4 – 0.6 AU (assuming

    
    ). If A > 1.0, dilute further to maintain linearity (Beer-Lambert Law).
    
Workflow Visualization

Workflow Start Start: 1.0 mg Sample Stock Dissolve in 10 mL MeOH (100 µg/mL Stock) Start->Stock Dilute Dilute 1:10 in PBS (10 µg/mL Working Std) Stock->Dilute Blank Baseline Correction (PBS/MeOH Blank) Dilute->Blank Scan Scan 200-450 nm Blank->Scan Analyze Identify λmax (Target: 305-320 nm) Scan->Analyze

Figure 2: Operational workflow for UV-Vis characterization.

References

  • CP Lab Safety. (n.d.). 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone Product Page. Retrieved from [Link]

  • Biernat, K., et al. (2018).[1] Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil. Frontiers in Microbiology. Retrieved from [Link]

    • Context: Provides comparative spectral d
  • Kulikowski, T., & Shugar, D. (1979). Methylation of 4-amino-2-pyrimidinone (cytosine) and its 5-fluoro derivative. Acta Biochimica Polonica.
  • PubChem. (2023). Compound Summary: 5-Fluorocytosine.[2][3][4][5][6] Retrieved from [Link]

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A Researcher's Guide to the Elemental Analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison of Analytical Methodologies for Compound Verification

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds such as 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a molecule of interest in medicinal chemistry, verifying its elemental composition is a critical first step. This guide provides a comprehensive analysis of the theoretical elemental composition of this pyrimidinone derivative and compares the classical method of combustion analysis with modern spectroscopic techniques.

Theoretical Elemental Composition: The Foundational Calculation

The first step in any analytical verification is to establish the theoretical elemental percentages based on the compound's molecular formula. For 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, the molecular formula is C6H8FN3O .

To derive this, we dissect the chemical name:

  • Pyrimidinone ring: A six-membered ring with two nitrogen atoms and a carbonyl group.

  • 6-(dimethylamino): A (CH3)2N- group at the 6th position.

  • 5-fluoro: A fluorine atom at the 5th position.

  • 2(1H): Indicates a carbonyl group at position 2 and a hydrogen atom on the nitrogen at position 1.

Based on the atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999), the molecular weight of C6H8FN3O is calculated to be 157.15 g/mol .

From this, the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06645.86
HydrogenH1.00888.0645.13
FluorineF18.998118.99812.09
NitrogenN14.007342.02126.74
OxygenO15.999115.99910.18
Total 157.15 100.00

This theoretical data serves as the benchmark against which all experimental results are compared.

Combustion Analysis: The Gold Standard for Elemental Composition

Combustion analysis is a long-established and trusted method for determining the elemental composition of an organic compound.[1][2] The technique involves the complete combustion of a sample in a controlled, oxygen-rich environment, which converts the constituent elements into simple gaseous oxides (CO2, H2O, and NxOy).[1][2][3] These gases are then separated and quantified to determine the percentage of each element in the original sample.[4]

Experimental Workflow for Combustion Analysis:

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis s1 Weighing (1-3 mg of sample) s2 Encapsulation (Tin or silver capsule) s1->s2 c1 High-Temperature Furnace (~900-1200°C) s2->c1 c2 Pure Oxygen Environment g1 Reduction of NOx to N2 c2->g1 g2 Separation of Gases (Gas Chromatography) g1->g2 g3 Detection (Thermal Conductivity Detector) g2->g3 d1 Quantification of CO2, H2O, N2 g3->d1 d2 Calculation of Elemental Percentages d1->d2

Caption: Workflow of Combustion-Based Elemental Analysis.

Interpreting the Results:

For a newly synthesized batch of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, the experimental results from a CHN analyzer might look like this:

ElementTheoretical %Experimental %Deviation %
Carbon45.8645.75-0.11
Hydrogen5.135.19+0.06
Nitrogen26.7426.68-0.06

A deviation of within ±0.4% is generally considered acceptable for confirming the empirical formula of a small molecule.[5] The data above would strongly support the successful synthesis of the target compound. It's important to note that heterocyclic nitrogen compounds can sometimes be challenging to combust completely, but modern elemental analyzers are designed to handle such materials effectively.[6][7]

Alternative and Complementary Analytical Techniques

While combustion analysis is a powerful tool for determining elemental ratios, it does not provide information about the molecular structure or the presence of other elements like fluorine and oxygen. Therefore, a comprehensive characterization relies on a suite of analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Provides the exact molecular weight, allowing for the determination of the molecular formula.[8][9][10]High accuracy and sensitivity; can often provide a unique molecular formula.[8][9][11]Does not directly provide elemental percentages; fragmentation patterns can be complex to interpret.
Quantitative NMR (qNMR) Determines the purity of a compound and can be used for quantification without the need for a reference standard of the same substance.[12][13][14]Provides structural information and quantitative data simultaneously; non-destructive.[14][15]Requires a suitable internal standard and careful experimental setup for accurate quantification.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule.[16][17]Fast and requires minimal sample preparation; provides a "fingerprint" of the molecule.[16]Primarily qualitative; does not provide information on elemental composition.

Workflow for Comprehensive Compound Characterization:

cluster_0 Synthesis cluster_1 Structural & Compositional Analysis cluster_2 Purity & Quantification cluster_3 Final Verification s1 Synthesized Compound a1 HRMS (Molecular Formula) s1->a1 a2 FTIR (Functional Groups) s1->a2 a3 Combustion Analysis (Elemental Ratios) s1->a3 p1 qNMR (Purity Assessment) a1->p1 a2->p1 a3->p1 v1 Verified Compound Structure & Purity p1->v1

Caption: Integrated Workflow for Compound Verification.

Conclusion: A Multi-Faceted Approach to a Singular Truth

The elemental analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, when approached with a combination of theoretical calculations and robust experimental methods, provides a high degree of confidence in the compound's identity and purity. While combustion analysis remains a cornerstone for determining elemental ratios, its power is magnified when used in concert with spectroscopic techniques like HRMS and qNMR. This integrated approach ensures that researchers and drug development professionals can proceed with the assurance that their starting material is well-characterized, a critical factor for the success of subsequent biological and pharmacological studies.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Available at: [Link]

  • Elemental composition determination based on MSn - Oxford Academic. (2011, September 15). Available at: [Link]

  • Pauli, G., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]

  • Using Mass Spectrometry to Find Chemical Formulas - Study.com. (n.d.). Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). Available at: [Link]

  • (PDF) Elemental Composition determination based on MS - ResearchGate. (2011, June 23). Available at: [Link]

  • Accurate mass measurement for the determination of elemental formula--a tutorial - PubMed. (2006, January 15). Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). Available at: [Link]

  • Combustion analysis - Wikipedia. (n.d.). Available at: [Link]

  • Intro to Mass Spectrometry - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Available at: [Link]

  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (2023, May 5). Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Available at: [Link]

  • FT-IR data of pyrimidine derivatives compounds - ResearchGate. (n.d.). Available at: [Link]

  • ( C.H.N.) analysis data for some prepared compounds. - ResearchGate. (n.d.). Available at: [Link]

  • Combustion Analysis Ten Examples - chemteam.info. (n.d.). Available at: [Link]

  • 6-((5-FLUORO-2-(3,4,5-TRIMETHOXYANILINO)PYRIMIDIN-4-YL)AMINO) - precisionFDA. (n.d.). Available at: [Link]

  • 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One | C34H33FN6O5. (n.d.). Available at: [Link]

  • 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one - PubChem. (n.d.). Available at: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd. (n.d.). Available at: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Available at: [Link]

  • Elemental Analysis Calculator. (2025, April 15). Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). Available at: [Link]

  • Elemental Analysis Plugin - Documentation - Chemaxon Docs. (n.d.). Available at: [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). Available at: [Link]

  • elemental analysis data | Download Table - ResearchGate. (n.d.). Available at: [Link]

  • 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one - Links. (2025, October 15). Available at: [Link]

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone - the NIST WebBook. (n.d.). Available at: [Link]

  • 4(3H)-Pyrimidinone, 2-[[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino] - CAS Common Chemistry. (n.d.). Available at: [Link]

  • 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem. (n.d.). Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Available at: [Link]

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A Comparative Guide to Kinase Assay Validation: Evaluating 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone as a Novel Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for validating kinase activity assays, with a special focus on a novel fluorescent scaffold, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization. We will objectively compare the performance of this pyrimidinone-based system with established alternatives, supported by experimental frameworks and validation protocols.

Introduction: The Imperative for Robust Kinase Assay Validation

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors relies on robust and reproducible in vitro assays that accurately measure enzyme activity.[3] A functional enzyme assay is an indispensable tool for identifying inhibitors, determining their potency (e.g., IC50 values), and understanding their mechanism of action.[1] However, the reliability of these assays is contingent upon rigorous validation.

Fluorescence-based assays have gained prominence due to their high sensitivity, potential for high-throughput screening (HTS), and safety profile compared to traditional radiometric methods.[4][5] Enzyme-activated fluorescent probes, in particular, offer a powerful means to monitor enzyme dynamics in real-time.[4][6] These probes typically consist of three core components: a fluorophore, a linker, and an enzyme recognition moiety.[6][7] Upon interaction with the target enzyme, a catalytic event activates the fluorophore, producing a measurable signal.

This guide introduces 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a heterocyclic compound belonging to a class known for diverse biological activities[8][9][10], as the core fluorophore of a novel probe for kinase assay validation. We will explore its proposed mechanism and compare its utility against gold-standard validation techniques.

Section 1: A Pyrimidinone-Based Fluorescent Probe for Kinase Activity

For the purpose of this guide, we will consider a hypothetical probe system where 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone serves as the fluorescent reporter. The core concept is based on an enzyme-catalyzed reaction that modulates the fluorescence of the pyrimidinone core.

Proposed Mechanism of Action: Substrate-Coupled Fluorescence Modulation

The pyrimidinone scaffold is conjugated to a kinase-specific peptide substrate. In its basal, non-phosphorylated state, the probe's fluorescence is minimal due to quenching effects. Upon phosphorylation of the peptide by the target kinase, a conformational change or alteration in the electronic environment alleviates this quenching, leading to a significant increase in fluorescence intensity. This "turn-on" signal is directly proportional to the kinase activity.

The rationale for this design is rooted in established principles of fluorogenic probe development, where enzymatic modification of a recognition moiety triggers a photophysical response.[11] This approach allows for continuous, real-time monitoring of the enzymatic reaction.[5]

cluster_0 Probe: Basal State (Low Fluorescence) cluster_1 Enzymatic Reaction cluster_2 Probe: Activated State (High Fluorescence) Probe_Basal Pyrimidinone-Linker-Peptide Kinase Active Kinase Probe_Basal->Kinase Binds ADP ADP Kinase->ADP Probe_Active Pyrimidinone-Linker-Phospho-Peptide Kinase->Probe_Active Phosphorylates ATP ATP ATP->Kinase Signal Fluorescent Signal (Ex/Em: λ1/λ2) Probe_Active->Signal Emits

Caption: Proposed mechanism for a pyrimidinone-based kinase activity probe.

Section 2: Comparative Analysis of Kinase Assay Methodologies

The selection of an assay technology is a critical decision in any drug discovery campaign. It involves a trade-off between sensitivity, throughput, cost, and biological relevance. Below is a comparison of the hypothetical pyrimidinone-based assay with established methods.

Parameter Pyrimidinone Fluorescent Probe (Hypothetical)Radiometric Assay ([γ-³²P]-ATP) Luminescence Assay (ATP-depletion) Fluorescence Polarization (FP) TR-FRET Assay
Principle Enzyme-activated fluorescence increase.[6]Measures incorporation of radioactive phosphate.[3]Measures remaining ATP via luciferase reaction.[3]Measures changes in rotational speed of a fluorescent tracer upon binding.[12]Measures energy transfer between donor and acceptor fluorophores.[5]
Measurement Direct, continuousDirect, endpointIndirect, endpointDirect, continuousDirect, endpoint
Sensitivity HighVery HighHighModerateVery High
Safety Non-radioactiveRadioactive Hazard Non-radioactiveNon-radioactiveNon-radioactive
Throughput High (384/1536-well)Low to ModerateVery High (HTS standard)HighVery High
Cost Moderate (reagent synthesis)High (isotope, waste disposal)Moderate to HighLow to ModerateHigh (proprietary reagents)
Interference Compound autofluorescence, light scatterMinimalLuciferase inhibitors, colored compoundsCompound autofluorescence, light scatterCompound autofluorescence, light scatter
Key Advantage Real-time kinetics, simple workflowGold standard for accuracy, low interference.[3]Homogeneous, high-throughput formatHomogeneous, low reagent consumptionHighly sensitive, ratiometric measurement reduces interference
Key Disadvantage Potential for compound interferenceSafety concerns, waste, low throughputIndirect measurement, susceptible to ATPasesRequires significant size difference between tracer and binder.[12]Requires specific antibodies/reagents, expensive

Section 3: Experimental Protocol for Assay Validation

Robust validation ensures that an assay is fit for its intended purpose. The following protocol outlines the key steps to validate a kinase assay using the pyrimidinone-based probe. These principles are drawn from established guidelines for cell-based and biochemical fluorescence assays.[12][13]

Workflow for Assay Validation

A 1. Reagent & Instrument Setup B 2. Determine Optimal Enzyme & Substrate Conc. A->B Optimize signal window C 3. Linearity Assessment (Time & Enzyme Conc.) B->C Establish linear range D 4. Sensitivity Determination (LOD & LOQ) C->D Define limits E 5. Precision & Reproducibility (Intra- & Inter-Assay) D->E Assess variability F 6. Z'-Factor Calculation (Assay Robustness for HTS) E->F Confirm HTS suitability G 7. Inhibitor IC50 Determination (Assay Performance) F->G Test with known modulators H Validated Assay G->H

Caption: Stepwise workflow for validating a fluorescence-based kinase assay.

Step-by-Step Methodology

1. Reagent Preparation and Instrument Setup:

  • Reconstitute kinase, pyrimidinone-peptide substrate, and ATP in a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
  • Set up a fluorescence plate reader with the appropriate excitation and emission wavelengths for the pyrimidinone fluorophore. Ensure gain settings are optimized for a high signal-to-background ratio.

2. Determination of Michaelis-Menten Constants (Km):

  • Objective: To determine the optimal substrate and ATP concentrations for the assay.
  • Procedure:
  • Fix the concentration of ATP at a saturating level (e.g., 1 mM) and titrate the pyrimidinone-peptide substrate across a range of concentrations (e.g., 0.1 to 100 µM).
  • Initiate the reaction by adding a fixed, low concentration of the kinase.
  • Monitor the increase in fluorescence over time (kinetic read).
  • Calculate the initial reaction velocity (V₀) for each substrate concentration.
  • Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine Km for the peptide substrate.
  • Repeat the process by fixing the peptide substrate concentration (at ~Km) and titrating ATP to determine its Km.
  • Rationale: Running the assay at substrate and ATP concentrations close to their Km values ensures sensitivity to competitive inhibitors.[3]

3. Assay Linearity and Robustness:

  • Objective: To confirm the assay signal is linear with respect to time and enzyme concentration and is suitable for HTS.
  • Procedure:
  • Time Linearity: Using optimal enzyme and substrate concentrations, run the reaction and measure fluorescence at multiple time points to identify the linear range of the reaction.
  • Enzyme Linearity: Titrate the kinase concentration while keeping substrates fixed and measure the endpoint signal after a fixed time within the linear range.
  • Z'-Factor: Prepare replicate wells of positive controls (full reaction) and negative controls (no enzyme). Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|).
  • Rationale: A Z'-factor > 0.5 indicates a robust assay with a large enough signal window for HTS.[14] Linearity ensures that the measured signal accurately reflects enzyme activity.

4. Precision and Accuracy:

  • Objective: To determine the variability of the assay.
  • Procedure:
  • Intra-assay Precision: Run multiple replicates of a known inhibitor at various concentrations on the same plate. Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IC50 values.
  • Inter-assay Precision: Repeat the intra-assay experiment on different days with different reagent preparations.
  • Rationale: Low %CV values (<15-20%) indicate a precise and reproducible assay, which is critical for comparing results over time.[15]

Section 4: Case Study - Validating an Assay for a CDK4/6 Inhibitor

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle and established targets in cancer therapy.[16] Here, we present hypothetical validation data for an assay designed to screen for CDK4/6 inhibitors using our pyrimidinone-based probe.

Comparative IC50 Determination

A known CDK4/6 inhibitor was tested using the validated pyrimidinone assay and a traditional [γ-³²P]-ATP radiometric assay.

Assay Method Inhibitor IC50 (nM) Z'-Factor Intra-Assay Precision (%CV) Comments
Pyrimidinone Probe 8.5 ± 1.20.7814.1%High-throughput compatible, good signal window.
[γ-³²P]-ATP Radiometric 6.2 ± 0.8N/A12.9%Considered the benchmark for accuracy; low throughput.[3]

The data demonstrate that the pyrimidinone-based assay yields a comparable IC50 value to the gold-standard radiometric method, validating its utility. The high Z'-factor confirms its suitability for large-scale screening campaigns.

Conclusion

The validation of biological assays is a cornerstone of reliable drug discovery research. While traditional methods like radiometric assays offer high accuracy, they suffer from significant safety and throughput limitations.[3] Modern fluorescence-based techniques provide a compelling alternative.

This guide presents a framework for evaluating a novel assay technology based on a 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone fluorescent scaffold. By following a systematic validation workflow that assesses linearity, sensitivity, precision, and robustness, researchers can establish confidence in their screening data. The comparative analysis shows that such a fluorescent probe can potentially offer a powerful combination of performance comparable to gold-standard methods with the added benefits of safety, simplicity, and high-throughput capability. As with any assay, a thorough understanding of its specific limitations, such as potential interference from fluorescent compounds, is essential for successful implementation.

References

  • Drug Target Review. (2023). Enzyme-activated fluorescent probes could revolutionise healthcare. [Link]

  • Chan, W. et al. (n.d.). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. MIT DSpace. [Link]

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Navigating the Vibrational Landscape: A Comparative FTIR Spectral Analysis of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is paramount. In the realm of heterocyclic chemistry, particularly in the development of novel therapeutics, pyrimidinone scaffolds are of significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a compound with potential applications in medicinal chemistry. By dissecting its vibrational fingerprint and benchmarking it against related pyrimidinone analogs, we aim to provide a robust framework for its characterization and differentiation.

At the heart of this analysis lies FTIR spectroscopy, a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint" that provides invaluable structural information. For 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, the interplay between the pyrimidinone core, the electron-donating dimethylamino group, and the highly electronegative fluorine atom creates a distinct and informative vibrational spectrum.

Deciphering the Spectrum: Key Vibrational Modes and Comparative Insights

The FTIR spectrum of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone can be logically divided into several key regions, each corresponding to specific functional group vibrations. Understanding these regions is crucial for accurate spectral interpretation and comparison with other pyrimidinone derivatives.

The High-Frequency Region (>2800 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of N-H and C-H bonds. The lactam N-H group in the pyrimidinone ring is expected to exhibit a broad absorption band in the range of 3100-3500 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state.[3] The C-H stretching vibrations from the dimethylamino methyl groups will appear as sharp bands between 2850 and 2980 cm⁻¹.[3] The presence and position of these peaks are fundamental for confirming the integrity of the pyrimidinone ring and the dimethylamino substituent.

The Carbonyl (C=O) Stretching Region (1600-1750 cm⁻¹)

The C=O stretching vibration of the lactam group is one of the most intense and characteristic bands in the spectrum of pyrimidinones. For 2(1H)-pyrimidinones, this peak typically appears in the 1650-1700 cm⁻¹ range.[3][4] The position of this band is sensitive to the electronic effects of the substituents on the ring. The electron-donating dimethylamino group at the 6-position is expected to increase electron density in the ring, potentially leading to a slight decrease in the C=O bond order and a shift to a lower wavenumber compared to unsubstituted 2(1H)-pyrimidinone.

The Fingerprint Region (<1600 cm⁻¹): A Complex Web of Vibrations

This region is rich with information, containing a complex series of overlapping bands that are unique to the molecule as a whole. Key vibrations in this region include:

  • C=C and C=N Stretching: The aromatic-like pyrimidine ring will exhibit C=C and C=N stretching vibrations typically between 1500 and 1600 cm⁻¹.[3][5]

  • C-N Stretching: The stretching vibrations of the C-N bonds, including those of the dimethylamino group and within the pyrimidine ring, are expected in the 1200-1350 cm⁻¹ range.[3]

  • C-F Stretching: The highly polar C-F bond gives rise to a strong and characteristic absorption band. This peak is typically found in the 1000-1400 cm⁻¹ region.[3] Its precise location can be influenced by coupling with other vibrational modes.[6]

  • Ring Vibrations and Deformations: The pyrimidine ring itself undergoes various in-plane and out-of-plane bending and deformation modes, contributing to the complexity of the fingerprint region.[5]

Comparative Spectral Analysis: Benchmarking Against Pyrimidinone Analogs

To provide a clearer context for the spectral features of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, a comparison with related pyrimidinone derivatives is essential. The following table summarizes the expected key FTIR peaks for our target molecule and compares them with known data for 5-fluorouracil and a generic 6-substituted pyrimidinone.

Vibrational Mode 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (Predicted, cm⁻¹) 5-Fluorouracil (Experimental, cm⁻¹) [3][5]Generic 6-Substituted 2(1H)-Pyrimidinone (Typical Range, cm⁻¹) [7][8]Comments
N-H Stretch3100 - 3400 (broad)3100 - 3500 (broad)3100 - 3400 (broad)Broadening due to hydrogen bonding.
C-H Stretch (Aliphatic)2850 - 2980N/AVaries with substituentCharacteristic of the dimethylamino group.
C=O Stretch1660 - 1680~1720 and ~16601650 - 1690Position influenced by electronic effects of substituents.
C=C & C=N Ring Stretch1550 - 16201550 - 16001550 - 1630Multiple bands expected.
C-F Stretch1050 - 12501000 - 1400N/AStrong, characteristic absorption.
C-N Stretch1250 - 13501200 - 13501200 - 1350Includes exocyclic C-N of the amino group.

This comparative table highlights how the unique combination of substituents in 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone influences its FTIR spectrum. The presence of both the C-H stretches from the dimethylamino group and the strong C-F stretch provides clear diagnostic markers for this specific molecule.

Visualizing Molecular Vibrations

To further illustrate the relationship between the molecular structure and its key vibrational modes, the following diagram presents the structure of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone and highlights the bonds responsible for the most characteristic FTIR absorptions.

Figure 1. Molecular structure and key vibrational modes of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample

For researchers seeking to obtain experimental data, the following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FTIR spectrum of a solid powder sample of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Sample of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (a few milligrams)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the software is running.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the powdered 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a uniform, thin layer of the sample over the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Use the software's tools to identify and label the wavenumbers of the major absorption peaks.

    • Compare the experimental peak positions with the predicted values and data from reference compounds.

  • Cleaning:

    • Release the pressure from the ATR press and remove the bulk of the sample.

    • Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe.

Conclusion

The FTIR spectrum of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone offers a rich source of structural information, with distinct and predictable absorption bands corresponding to its key functional groups. By understanding the characteristic vibrational frequencies of the N-H, C=O, C-F, and C-N bonds, as well as the vibrations of the pyrimidinone ring, researchers can confidently identify and characterize this molecule. The comparative analysis with related pyrimidinone analogs provides a valuable framework for distinguishing it from other similar compounds. This guide serves as a foundational resource for scientists and professionals in drug development, enabling a more profound and efficient structural elucidation of this and other novel pyrimidinone derivatives.

References

  • Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO, NLO, Thermodynamic Functions, HOMO LUMO Analysis. (n.d.). Google Scholar.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research, 4(2), 1-5. [Link]

  • Singh, J. S., et al. (2018). Vibrational studies of Bio molecule: 5-Fluorouracil. International Journal of Management, Technology And Engineering, 8(IX), 941-953.
  • Characterization of the prepared compounds. The FTIR spectra... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ibrahim, M. N. (n.d.).
  • Kirsch, F., et al. (2021). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 23(16), 9839-9849. [Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(1), 356-368. [Link]

  • Meade, A. D., et al. (2023). Radiobiological Applications of Vibrational Spectroscopy: A Review of Analyses of Ionising Radiation Effects in Biology and Medicine. International Journal of Molecular Sciences, 24(22), 16474. [Link]

  • Venuprasad, K. D., et al. (2024). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. RSC Advances, 14(1), 1-18. [Link]

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  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One. (n.d.). The Review of Diabetic Studies.
  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Wempen, I., & Fox, J. J. (1964). PYRIMIDINES. II. SYNTHESIS OF 6-FLUOROURACIL. Journal of Medicinal Chemistry, 7, 207-209. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a fluorinated heterocyclic compound. In pharmaceutical development, it is most frequently encountered as T-705M1 , the primary inactive metabolite of the antiviral drug Favipiravir (T-705) .

While often considered "inactive" pharmacologically compared to its parent drug, it must be handled as a potent pharmaceutical intermediate with specific disposal requirements due to its fluorinated nature and potential reproductive toxicity profile inherited from the parent structure.

Chemical Identity & Physical Properties
PropertyDataRelevance to Disposal
CAS Number Not widely listed; use Parent CAS 259793-96-9 for referenceUse "Favipiravir Metabolite" for waste profiling.
Molecular Formula C₆H₈FN₃ONitrogen and Fluorine content dictate incineration protocols.
Physical State Solid (Crystalline powder)Requires particulate containment (N95/P100) during handling.
Solubility Low in water; soluble in DMSO/MethanolLiquid waste streams will likely be organic solvents.
Hazard Class Irritant / Reprotoxic (Suspected) DO NOT dispose of in municipal trash or sewer.

Regulatory Framework (RCRA & EPA)

Under the US Resource Conservation and Recovery Act (RCRA), this compound is not essentially P-listed or U-listed. However, it must be characterized by the generator.

  • Waste Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • Best Practice: Manage as RCRA Hazardous due to the "Pharmaceutical Waste" exemption logic often applied in industrial settings to ensure destruction.

  • EPA Waste Code: If chemically pure, use 0000 (Non-Regulated) or state-specific codes (e.g., California 352 ). If mixed with solvents (e.g., Methanol), the solvent code (e.g., F003 ) takes precedence.

Critical Safety Warning: Due to the fluorine atom at the C-5 position, combustion of this compound generates Hydrogen Fluoride (HF) gas. Standard autoclaving is insufficient for destruction. High-temperature incineration with flue gas scrubbing is mandatory .

Pre-Disposal: Segregation & Packaging Protocols

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal vendors.

Protocol A: Solid Waste (Powder/Crystals)
  • Containment: Collect solids in a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? Glass is acceptable, but HDPE is shatter-resistant and chemically inert to fluorinated heterocycles.

  • Bagging: Double-bag the container in yellow "Hazardous Waste" polyethylene bags (4 mil thickness).

  • Labeling:

    • Chemical Name: Write out fully: "6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone".

    • Constituents: Add "Fluorinated Organic Solid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)
  • Segregation: DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). The amine group can form unstable N-oxides or nitro-compounds.

  • Solvent Compatibility: Compatible with standard organic waste streams (Methanol, Acetonitrile, DMSO).

  • pH Check: Ensure waste stream is Neutral (pH 6-8). If acidic, the fluorine moiety may slowly hydrolyze to release trace HF over long storage periods.

The Disposal Workflow: Cradle-to-Grave

The following diagram illustrates the mandatory workflow for disposing of fluorinated pharmaceutical intermediates.

DisposalWorkflow cluster_safety Critical Safety Control Generator Lab Bench (Waste Generation) Segregation Segregation (Solids vs. Solvents) Generator->Segregation Identify Fluorine Content Packaging Packaging (HDPE Drums/Jars) Segregation->Packaging Double Bag/Seal Storage Satellite Accumulation (Max 90 Days) Packaging->Storage Label: 'Fluorinated Organic' Pickup Hazmat Vendor Pickup Storage->Pickup Manifest Creation Incineration High-Temp Incineration (>1100°C) Pickup->Incineration Transport Scrubbing Wet Gas Scrubbing (HF Neutralization) Incineration->Scrubbing Flue Gas Treatment

Figure 1: Operational workflow for fluorinated pharmaceutical waste. Note the critical requirement for scrubbing post-incineration to capture HF gas.

Spill Response & Decontamination[1]

In the event of a benchtop spill of the solid powder:

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator to prevent inhalation of the fluorinated particulate.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Neutralization:

    • Unlike strong acids, this solid does not require chemical neutralization.

    • Wipe the area with a 10% Sodium Carbonate (Na₂CO₃) solution. This alkaline wash helps solubilize the pyrimidinone and neutralizes any trace acidity.

  • Verification: Perform a final wipe with Methanol. Dispose of all cleanup materials into the Solid Hazardous Waste stream (Protocol A).

Scientific Rationale: Why this specific protocol?

1. The Fluorine Factor: Standard combustion of organic matter produces CO₂ and H₂O. However, the C-F bond in 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone is extremely strong (approx. 485 kJ/mol). Breaking this bond requires temperatures exceeding 1100°C. Upon breakage, the fluorine atom combines with hydrogen to form Hydrogen Fluoride (HF) , a highly corrosive gas that eats through glass and damages incinerator linings.

  • Implication: You cannot use a standard medical waste autoclave. You must declare "Fluorine Content" on your waste manifest so the vendor utilizes an incinerator equipped with alkaline scrubbers (typically spraying lime slurry) to capture the HF as Calcium Fluoride (CaF₂).

2. Teratogenicity Concerns: As a metabolite of Favipiravir, this molecule is structurally related to nucleoside analogs known to cause embryonic death and teratogenicity in animal models [1].

  • Implication: Zero-discharge policy. No sink disposal. All glassware must be triple-rinsed with solvent, and the rinsate collected as hazardous waste.

References

  • Furuta, Y., et al. (2013). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase." Antiviral Research.

  • US Environmental Protection Agency (EPA). (2024).[1][2] "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." (Applied here for Fluorinated Organic combustion standards).

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: 2-Pyrimidinone derivatives." (General handling for pyrimidinone class).

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Comprehensive Safety and Handling Guide for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the safety data of structurally analogous fluorinated pyrimidinones and related heterocyclic compounds. These structurally similar chemicals are known to cause skin, eye, and respiratory irritation, with some possessing more severe health risks such as being harmful if swallowed and suspected of causing reproductive harm.[1] Therefore, a cautious and systematic approach to handling in a controlled laboratory environment is imperative.

Hazard Assessment and Risk Mitigation

Due to its chemical structure, 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone should be handled as a potentially hazardous substance. The fluorinated pyrimidinone core, combined with the dimethylamino group, suggests potential for biological activity and associated toxicological effects. Prudent laboratory practice dictates treating this compound with a high degree of caution to minimize exposure.

Assumed Hazards:

  • Skin, Eye, and Respiratory Irritation: Similar compounds are known irritants.[2]

  • Harmful if Swallowed: Oral toxicity is a potential concern.

  • Unknown Toxicological Properties: The full toxicological profile of this specific compound has not been thoroughly investigated.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to prevent direct contact and inhalation. The following table outlines the minimum required protective gear when handling 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[4]Standard laboratory practice to protect against splashes and airborne particles. A face shield provides an additional layer of protection.[5]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended), and a chemically resistant lab coat.[1][4]Prevents direct skin contact. Regularly inspect gloves for tears or contamination and change them frequently, at least every 30 to 60 minutes.[5] The lab coat should be fully buttoned.
Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR).[1]Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for both user safety and experimental integrity.

3.1. Engineering Controls and Preparation:

  • Designated Work Area: All handling of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[7]

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.

3.2. Handling the Compound:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate dust.[2]

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Be Prepared

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] If skin irritation persists, call a physician.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste containing 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[2]

Workflow Diagrams

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Prepare Spill Kit Prepare Spill Kit Don PPE->Prepare Spill Kit Weigh Compound Weigh Compound Prepare Spill Kit->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard operating procedure for handling 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone.

Emergency Response Workflow:

Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Initiate First Aid Initiate First Aid Assess Situation->Initiate First Aid Seek Medical Attention Seek Medical Attention Initiate First Aid->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
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6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.